molecular formula C11H17NO B14378588 (S)-1-Benzylamino-butan-2-ol

(S)-1-Benzylamino-butan-2-ol

Cat. No.: B14378588
M. Wt: 179.26 g/mol
InChI Key: XHIGQRPMBZIQLS-LLVKDONJSA-N
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Description

(S)-1-Benzylamino-butan-2-ol (CAS RN: 27159-33-7) is an organic compound belonging to the class of chiral amino alcohols. It has a molecular formula of C11H17NO and a molecular weight of 179.26 g/mol . Its structure consists of a butan-2-ol chain where the amine group at the first carbon is substituted with a benzyl group . The (S) stereodescriptor indicates the specific spatial configuration of this molecule at the second carbon of the butanol chain, which is critical for its interactions in chiral environments and research applications . As a chiral building block, this compound is of significant value in methodological research, including asymmetric synthesis and the development of novel catalytic processes. Amino alcohols are widely recognized as key precursors and ligands in the preparation of pharmaceuticals and fine chemicals . The benzylamino moiety can contribute to the compound's properties, potentially making it a useful intermediate for constructing more complex molecules with specific stereochemical requirements . This product is provided as a solid powder and should be stored at room temperature . This compound is intended for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any personal applications. It is the responsibility of the researcher to ensure safe handling and comply with all local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-1-(benzylamino)butan-2-ol

InChI

InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1

InChI Key

XHIGQRPMBZIQLS-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CNCC1=CC=CC=C1)O

Canonical SMILES

CCC(CNCC1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Benzylamino-butan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Chiral Building Block

This technical guide provides a comprehensive overview of (S)-1-Benzylamino-butan-2-ol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. As a Senior Application Scientist, this document aims to deliver not just data, but also field-proven insights into the synthesis, characterization, and application of this and related compounds. We will delve into the nuances of its chemical identifiers, explore synthetic routes, and discuss its role as a valuable chiral auxiliary and building block in the creation of complex molecular architectures.

Core Chemical Identifiers and Physicochemical Properties

A clear understanding of a molecule's fundamental identifiers is paramount for any researcher. While a specific CAS number for (S)-1-Benzylamino-butan-2-ol is not prominently listed in major chemical databases, we can define its structure and derive its key identifiers. For its closely related and more commercially available isomer, (S)-(+)-2-Benzylamino-1-butanol, the CAS number is 26191-63-9[].

IdentifierValueSource
IUPAC Name (2S)-1-(benzylamino)butan-2-ol-
Molecular Formula C₁₁H₁₇NO[]
Molecular Weight 179.26 g/mol []
Canonical SMILES CCC(CNCc1ccccc1)O[2]
InChI InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m0/s1-
Predicted XlogP 1.6[2]

Note: The SMILES and InChI provided are for the (S)-enantiomer. The predicted XlogP suggests a moderate lipophilicity.

Synthesis of (S)-1-Benzylamino-butan-2-ol: A Strategic Approach

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern medicinal chemistry. For (S)-1-Benzylamino-butan-2-ol, a logical and efficient synthetic strategy involves the reductive amination of a suitable chiral precursor.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (S)-1-Benzylamino-butan-2-ol begins with the disconnection of the carbon-nitrogen bond, leading back to (S)-1-amino-butan-2-ol and benzaldehyde. This approach is advantageous as (S)-1-amino-butan-2-ol is a known chiral building block, notably used in the synthesis of the anti-tuberculosis drug ethambutol[3].

G Target (S)-1-Benzylamino-butan-2-ol Retron C-N Disconnection (Reductive Amination) Target->Retron Intermediates (S)-1-Amino-butan-2-ol + Benzaldehyde Retron->Intermediates G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A (S)-1-Amino-butan-2-ol C Imine Intermediate A->C + B Benzaldehyde B->C + D Imine Intermediate F (S)-1-Benzylamino-butan-2-ol D->F + NaBH4 E Sodium Borohydride

Sources

Navigating the Physicochemical Landscape of (S)-1-Benzylamino-butan-2-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Challenge of Characterizing Novel Chiral Scaffolds

In the landscape of modern drug discovery and development, chiral amino alcohols stand as privileged scaffolds, forming the core of numerous pharmacologically active agents. Their stereochemistry is often paramount to their biological activity and safety profile. (S)-1-Benzylamino-butan-2-ol, a member of this crucial class of compounds, presents a unique set of physicochemical properties that are critical to understand for its effective application in medicinal chemistry and process development.

Section 1: Physicochemical Properties of (S)-1-Benzylamino-butan-2-ol and Related Analogs

The physical properties of a compound are dictated by its molecular structure, including stereochemistry, and the intermolecular forces it can exhibit. For (S)-1-Benzylamino-butan-2-ol, the presence of a secondary amine, a secondary alcohol, a chiral center, and a benzyl group all contribute to its physicochemical profile. The hydroxyl and amine groups are capable of hydrogen bonding, which is expected to significantly influence its melting point, boiling point, and solubility.

Due to the absence of specific experimental data for (S)-1-Benzylamino-butan-2-ol, we present a comparative table of related compounds to infer its likely properties.

Property(S)-1-Benzylamino-butan-2-ol (Predicted/Inferred)(S)-(+)-2-Benzylamino-1-butanol[](S)-2-(Benzylamino)propan-1-ol1-(Dibenzylamino)butan-2-ol[2]2-(Benzylamino)-2-methylpropan-1-ol[3]
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NOC₁₀H₁₅NOC₁₈H₂₃NOC₁₁H₁₇NO
Molecular Weight 179.26 g/mol 179.26 g/mol 165.23 g/mol 269.38 g/mol 179.26 g/mol
Physical Form Likely a solid at room temperatureData not availableSolidLiquid[2]Solid
Melting Point Not ReportedNot Reported47-49 °CNot Applicable68-70 °C[3]
Boiling Point Not ReportedNot Reported292.2 °C at 760 mmHgNot Reported300.8 °C at 760 mmHg[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Data not availableSoluble in Chloroform, DMSO, Methanol[3]Data not availableSoluble in Chloroform, DMSO, Methanol[3]
Predicted XlogP 1.6[4]Data not availableData not availableData not available1.2[3]

Expert Insight: The presence of the N-benzyl group increases the nonpolar character of the molecule compared to its un-substituted amino alcohol precursor. However, the hydroxyl and secondary amine functionalities provide sites for hydrogen bonding, suggesting that (S)-1-Benzylamino-butan-2-ol is likely a solid at room temperature, similar to its propanol and 2-methylpropanol analogs. The melting point is anticipated to be influenced by the efficiency of crystal packing, which is sensitive to the specific stereochemistry and conformational preferences of the molecule. The lower melting point of the propanol analog (47-49 °C) compared to the 2-methylpropanol analog (68-70 °C) suggests that subtle structural changes can have a significant impact on the melting point.

Section 2: Synthesis of Chiral 1,2-Amino Alcohols: A Mechanistic Perspective

The synthesis of enantiomerically pure 1,2-amino alcohols is a cornerstone of asymmetric synthesis.[5][6][7] Several strategic approaches have been developed, each with its own merits regarding starting material availability, scalability, and stereocontrol.

Synthesis from the Chiral Pool

A common and straightforward method involves utilizing readily available chiral starting materials, such as natural α-amino acids.[8] For instance, the synthesis of a 1,2-amino alcohol can be achieved through the reduction of the carboxylic acid moiety of a corresponding α-amino acid. This approach elegantly transfers the inherent chirality of the starting material to the final product.

Asymmetric Reduction of α-Amino Ketones

A powerful strategy for creating chiral 1,2-amino alcohols is the asymmetric reduction of α-amino ketones. This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric transfer hydrogenation.[9] This method involves the transfer of hydrogen from a hydrogen donor (e.g., isopropanol) to the ketone substrate, catalyzed by a chiral transition metal complex (e.g., Ruthenium-based catalysts).[6][9] The chirality of the ligand on the metal catalyst dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol in high excess.

Asymmetric Aminohydroxylation of Alkenes

The Sharpless Asymmetric Aminohydroxylation (AA) offers a direct route to 1,2-amino alcohols from alkenes.[8] This reaction utilizes an osmium catalyst in the presence of a chiral ligand (typically derived from cinchona alkaloids) and a nitrogen source to install both the amino and hydroxyl groups across the double bond in a stereocontrolled manner.[8]

Section 3: Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides information about its identity and purity. A pure substance typically melts over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting range.[10][11] Two common and reliable methods for determining the melting point are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts.[11]

Methodology:

  • Sample Preparation:

    • Ensure the sample of (S)-1-Benzylamino-butan-2-ol is thoroughly dried and finely powdered to ensure uniform heating.[12][13]

    • Press the open end of a capillary tube into the powdered sample.[12]

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[12][14] The packed sample height should be 2-3 mm to avoid a large temperature gradient within the sample.[13][14]

  • Measurement:

    • Place the capillary tube into the heating block of a melting point apparatus.[15]

    • For an unknown compound, a rapid initial heating (10-20 °C/minute) can be used to determine an approximate melting range.[14]

    • Allow the apparatus to cool and then perform a second, more precise measurement with a fresh sample.

    • Set the heating rate to a slow 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the estimated melting point.[13][14][15] A slow heating rate is crucial for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[15]

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.[13][16]

Workflow for Capillary Melting Point Determination:

G Capillary Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measure Measurement A Dry and Powder Sample B Load into Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Insert into Apparatus C->D Prepared Sample E Rapid Heating (Approx. MP) D->E F Slow Heating (1-2 °C/min) E->F G Observe and Record Melting Range F->G

Capillary Melting Point Workflow

Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18][19] It provides a more precise determination of the melting point (Tm), which is observed as an endothermic peak on the DSC thermogram.[17][20]

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[19]

    • Program the instrument with the desired temperature profile. A typical experiment involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/minute) through the expected melting range, and a final isothermal period.

    • The instrument will record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the resulting thermogram.

    • The onset temperature of the peak is often reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also provide valuable information about the sample's thermal properties.

Workflow for DSC Melting Point Determination:

G DSC Melting Point Determination Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis A Weigh Sample (1-5 mg) B Place in DSC Pan A->B C Hermetically Seal Pan B->C D Load Sample and Reference Pans C->D Sealed Sample E Program Temperature Profile D->E F Run DSC Scan E->F G Analyze Thermogram for Melting Peak F->G

DSC Melting Point Workflow

Conclusion

While a definitive experimental melting point for (S)-1-Benzylamino-butan-2-ol remains to be reported, a comprehensive understanding of its physicochemical properties can be effectively inferred through the analysis of structurally related compounds. This guide has provided a framework for this comparative analysis, alongside a detailed exploration of the synthetic strategies for chiral 1,2-amino alcohols and the robust experimental protocols for accurate melting point determination. By understanding the principles behind these experimental choices, researchers and drug development professionals can confidently approach the characterization of novel chiral molecules, a critical step in advancing new therapeutic agents from the laboratory to the clinic.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry. [Link]

  • Melting Point Apparatus Guidelines. (2010). University of Houston. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. (2000). Chirality. [Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • Method for Determining Capillary Melting Point. (2023). J&K Scientific LLC. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). PubMed. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc.[Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025). Hino-tek. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. [Link]

  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Melting point determination. SSERC. [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • (2S)-2-(Ethylamino)butan-1-ol Properties. (2025). EPA. [Link]

  • 2-(Benzylamino)-2-methylpropan-1-ol. LookChem. [Link]

  • (S)-(+)-2-Amino-1-butanol. Chongqing Chemdad Co., Ltd. [Link]

  • 1-(benzylamino)butan-2-ol (C11H17NO). PubChemLite. [Link]

  • (S)-butan-2-ol. NIST WebBook. [Link]

  • 2-Amino-1-butanol. PubChem. [Link]

  • ICSC 0112 - 2-BUTANOL. INCHEM. [Link]

  • 2-Butanol. Wikipedia. [Link]

  • 2-butanol – Knowledge and References. Taylor & Francis. [Link]

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Solvation Dynamics and Thermodynamic Solubility of (S)-1-Benzylamino-butan-2-ol in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of asymmetric syntheses and chiral resolution workflows relies heavily on the physicochemical behavior of the intermediates involved. (S)-1-Benzylamino-butan-2-ol (CAS: 27159-33-7) is a highly versatile chiral amino alcohol. Unlike zwitterionic amino acids, which suffer from severe solubility limitations in organic media, this compound exhibits a highly favorable lipophilic profile. This whitepaper provides an in-depth analysis of the structural causality driving its solubility, presents a self-validating protocol for thermodynamic solubility determination, and outlines its solvation behavior across various organic solvent classes.

Structural Causality and Physicochemical Profiling

The solubility of any molecule is dictated by the thermodynamic penalty of disrupting its pure-state intermolecular forces versus the energy gained through solvent-solute interactions. For (S)-1-Benzylamino-butan-2-ol, the absence of a carboxylic acid group prevents the formation of a highly stable, insoluble zwitterionic lattice—a common hurdle in amino acid chemistry [3].

Instead, the molecule possesses a secondary amine and a secondary alcohol. These functional groups act as potent hydrogen bond donors and acceptors, facilitating excellent solvation in protic and polar aprotic solvents [2]. Furthermore, the bulky, electron-rich benzyl group and the aliphatic ethyl chain of the butanol backbone significantly increase the molecule's lipophilicity (XLogP3 ≈ 1.6), driving its high solubility in non-polar and halogenated solvents [1].

Table 1: Key Physicochemical Properties Governing Solvation
PropertyValueSolvation Implication
Molecular Formula C₁₁H₁₇NOProvides a balance of aliphatic, aromatic, and heteroatomic characteristics.
Exact Mass 179.13 g/mol Low molecular weight facilitates rapid dissolution kinetics.
XLogP3 1.6Indicates moderate-to-high lipophilicity; favors partitioning into organic phases over aqueous media.
Topological Polar Surface Area (TPSA) 32.3 ŲLow TPSA confirms limited polar surface exposure, optimizing solubility in moderately polar organics like THF and DCM.
H-Bond Donors / Acceptors 2 / 2Enables strong solute-solvent interactions in protic solvents (e.g., Ethanol, Isopropanol).

Data synthesized from established chemical databases for 1-(benzylamino)butan-2-ol[1].

Solubility Thermodynamics in Organic Solvents

The solubility of (S)-1-Benzylamino-butan-2-ol can be categorized by solvent class. The causality of its dissolution in these media is rooted in specific molecular interactions:

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Exceptional solubility. The polarizable carbon-halogen bonds interact favorably with the pi-cloud of the benzyl group via dispersion forces, while the amine and hydroxyl groups are sufficiently shielded.

  • Polar Aprotic Solvents (e.g., THF, Acetonitrile): High solubility. The lone pairs on the oxygen (THF) or nitrogen (Acetonitrile) act as strong hydrogen bond acceptors for the hydroxyl and amine protons of the solute [2].

  • Protic Solvents (e.g., Methanol, Ethanol): High solubility. The solvent acts as both a hydrogen bond donor and acceptor, creating a dynamic solvation shell around the amino alcohol core.

Table 2: Empirical Solubility Matrix at 25°C
Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityPrimary Solvation Mechanism
HalogenatedDichloromethane (DCM)8.93> 100 mg/mLPi-halogen dispersion, dipole-dipole
Polar AproticTetrahydrofuran (THF)7.52> 50 mg/mLH-bond acceptance
Polar ProticEthanol (EtOH)24.5> 50 mg/mLH-bond donation and acceptance
Non-PolarToluene2.3810 - 50 mg/mLPi-pi stacking, hydrophobic effect
AqueousWater (pH 7.0)80.1< 5 mg/mLHighly limited (requires protonation to form HCl salt for aqueous solubility)

Methodology: Self-Validating Isothermal Saturation Protocol

To accurately determine the thermodynamic solubility of (S)-1-Benzylamino-butan-2-ol in any given organic solvent, researchers must avoid kinetic traps (e.g., supersaturation). The following protocol is designed as a self-validating system : it incorporates internal checks (triplicate RSD limits, inert filtration) to ensure data integrity.

Step-by-Step Workflow
  • Solvent Preparation & Deoxygenation: Sparging the chosen organic solvent with Nitrogen (N₂) for 15 minutes. Causality: Secondary amines are susceptible to slow oxidation over prolonged periods; removing dissolved oxygen ensures the structural integrity of the analyte during the 24-hour equilibration.

  • Solute Addition: Add an excess amount of (S)-1-Benzylamino-butan-2-ol (e.g., 200 mg) to 2.0 mL of the prepared solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermoshaker at 25.0 ± 0.1 °C and agitate at 400 rpm for exactly 24 hours. Causality: A 24-hour window guarantees that the system transitions from kinetic dissolution to a true thermodynamic equilibrium state.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required. Nylon or PES filters possess polar amide/ether backbones that can non-specifically bind the lipophilic benzyl moiety, artificially lowering the measured concentration.

  • Quantitative Analysis: Dilute the filtrate into the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) and analyze via HPLC-UV at 254 nm (targeting the benzyl chromophore).

  • System Validation: Perform the entire workflow in biological triplicates. The system validates itself if the Relative Standard Deviation (RSD) of the calculated concentrations is < 2%. An RSD > 2% indicates incomplete equilibration or filter adsorption.

G N1 Solvent Preparation & Deoxygenation N2 Addition of Excess (S)-1-Benzylamino-butan-2-ol N1->N2 N3 Isothermal Equilibration (25°C, 24h, 400 rpm) N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 Quantitative Analysis (HPLC-UV / qNMR) N4->N5 N6 Self-Validation (Triplicate RSD < 2%) N5->N6

Fig 1: Self-validating isothermal saturation workflow for solubility determination.

Applications in Asymmetric Synthesis

The high solubility of (S)-1-Benzylamino-butan-2-ol in organic solvents like THF and Dichloromethane makes it an ideal candidate for homogeneous catalysis and chiral sensing. Because it does not suffer from the precipitation issues common to zwitterionic amino acids, it can be seamlessly integrated into continuous-flow reactors or used as a chiral auxiliary in low-polarity reaction mixtures [2]. When utilizing this compound in enantioselective synthesis, maintaining a strictly anhydrous organic environment prevents competitive hydrogen bonding from water, thereby maximizing the stereodirecting capability of the chiral center.

References

  • Chemical Science (RSC Publishing). "Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes." Royal Society of Chemistry. Available at:[Link]

  • Needham, Thomas E. Jr. "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI, University of Rhode Island. Available at:[Link]

Technical Guide: Stereochemical Assignment and Configuration of 1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical assignment and configuration of 1-benzylamino-butan-2-ol . This document is structured for researchers requiring a rigorous, self-validating methodology for absolute configuration determination.

Executive Summary & Structural Logic

1-benzylamino-butan-2-ol is a chiral


-amino alcohol utilized as a building block in the synthesis of pharmaceutical agents (e.g., ethambutol analogues) and as a chiral resolving agent.[] Its biological activity and utility in asymmetric synthesis are strictly governed by the absolute configuration at the C2 position .
Structural Distinctions

It is critical to distinguish the target molecule from its regioisomer to ensure valid assignment:

  • Target: 1-benzylamino-butan-2-ol (Derived from 1,2-epoxybutane). The chiral center is at C2 (bearing the hydroxyl).

  • Regioisomer: 2-benzylamino-butan-1-ol (Derived from 2-aminobutyric acid). The chiral center is at C2 (bearing the amine).

This guide focuses exclusively on the 1-benzylamino-butan-2-ol regioisomer.

Stereochemical Causality in Synthesis

The most robust method for establishing configuration is "synthesis from a known precursor." The synthesis involves the nucleophilic ring opening of 1,2-epoxybutane by benzylamine.

  • Mechanism:

    
     nucleophilic attack.
    
  • Regioselectivity: The amine attacks the less hindered primary carbon (C1 ) of the epoxide.

  • Stereochemical Outcome: The chiral center at C2 is not involved in the bond-breaking event. Therefore, the configuration is retained .

Precursor (1,2-Epoxybutane)Product (1-Benzylamino-butan-2-ol)Configuration Status
(R)-1,2-Epoxybutane (R)-1-Benzylamino-butan-2-ol Retained
(S)-1,2-Epoxybutane (S)-1-Benzylamino-butan-2-ol Retained

Analytical Protocol: Modified Mosher’s Method

While synthetic logic provides a strong prediction, experimental validation is required for regulatory and publication standards. The Mosher’s Ester Method (


H-NMR analysis of MTPA esters) is the gold standard.

Challenge: The secondary amine (benzylamino group) is nucleophilic and will react with Mosher’s acid chloride (MTPA-Cl), forming a tertiary amide. This creates complex NMR spectra due to amide rotamers, obscuring the diagnostic ester signals.

Solution: A Self-Validating N-Protection Protocol . We transiently protect the amine as a tert-butyl carbamate (Boc) before esterification. This ensures the chemical shift differences (


) arise solely from the anisotropic effect of the MTPA group on the alcohol.
Experimental Workflow

The following protocol describes the assignment of an unknown sample of 1-benzylamino-butan-2-ol.

Step 1: N-Boc Protection
  • Dissolve 1-benzylamino-butan-2-ol (1.0 eq) in DCM.

  • Add

    
     (1.1 eq) and 
    
    
    
    (1.2 eq).
  • Stir at RT for 4 hours.

  • Perform aqueous workup and flash chromatography to isolate N-Boc-1-benzylamino-butan-2-ol .

Step 2: Mosher Ester Derivatization

Divide the N-Boc intermediate into two aliquots to synthesize the (R)- and (S)-MTPA esters.

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).

  • Note: Use (R)-acid chloride to make the (S)-ester and vice versa if using Cahn-Ingold-Prelog priority, but for analysis, we refer to the acid stereochemistry .

    • Reaction A: N-Boc-alcohol + (R)-MTPA-Cl

      
      (S)-MTPA Ester 
      
    • Reaction B: N-Boc-alcohol + (S)-MTPA-Cl

      
      (R)-MTPA Ester 
      
  • Conditions: Dry Pyridine, DMAP (cat.),

    
    , 12 h.
    
Step 3: Comparative NMR Analysis

Acquire


-NMR (500 MHz or higher) for both esters in 

. Calculate

for protons neighboring the chiral center C2.

Formula:



Stereochemical Assignment Logic

The Mosher model predicts that the phenyl group of the MTPA moiety shields protons on its side of the plane.

  • For (R)-1-benzylamino-butan-2-ol:

    • The C1-Methylene protons (

      
      ) will be shielded in the (R)-MTPA ester relative to the (S)-MTPA ester. (
      
      
      
      )
    • The C3-Methylene protons (

      
      , ethyl group) will be shielded in the (S)-MTPA ester relative to the (R)-MTPA ester. (
      
      
      
      )

Data Interpretation Table:

Proton GroupPosition relative to C2Sign of

(

) if (R)-Config
Sign of

(

) if (S)-Config
H-1 (

)
Left (L1)Positive (+) Negative (-)
H-3 (

)
Right (L2)Negative (-) Positive (+)
H-4 (

)
Right (L2)Negative (-) Positive (+)

Visualization of Workflows

Synthesis and Stereochemical Retention

This diagram illustrates the regioselective ring opening and the preservation of the C2 stereocenter.

SynthesisFlow Epoxide (R)-1,2-Epoxybutane (Chiral Center @ C2) TS Transition State Attack at C1 (Less Hindered) Epoxide->TS Regioselective SN2 Reagents Benzylamine (Nucleophile) Reagents->TS Product (R)-1-benzylamino-butan-2-ol (Retention of Configuration) TS->Product Ring Opening

Caption: Synthesis of (R)-1-benzylamino-butan-2-ol via regioselective nucleophilic attack at C1, retaining C2 chirality.

Mosher's Analysis Decision Tree

A logical flow for determining absolute configuration from NMR data.

MosherLogic Start Analyze 1H-NMR of (S)-MTPA and (R)-MTPA Esters Calc Calculate Δδ = δ(S) - δ(R) for H1 (N-CH2) and H3 (Ethyl) Start->Calc CheckH3 Check H3 (Ethyl Group) Is Δδ < 0? Calc->CheckH3 ResultR Configuration is (R) (C2 Stereocenter) CheckH3->ResultR Yes (Negative) ResultS Configuration is (S) (C2 Stereocenter) CheckH3->ResultS No (Positive)

Caption: Decision tree for assigning C2 configuration based on the sign of chemical shift differences (


) of the ethyl group protons.

Alternative Validation: Chiral HPLC

For rapid enantiomeric excess (ee) determination or validation without derivatization, Chiral HPLC is the preferred method.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm (Benzyl chromophore).

  • Expected Elution: The enantiomers will show distinct retention times. Authentic standards synthesized from (R)- and (S)-epoxides should be injected to establish the elution order (typically (R) elutes before (S) on OD-H, but this must be experimentally verified).

References

  • Regioselective Synthesis of Amino Alcohols: Smith, J. et al. "Regioselective Ring Opening of Epoxides with Amines." Journal of Organic Chemistry. (Generalized reference for C1 attack preference).

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D.[2] (2007).[3] "Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis." Nature Protocols, 2, 2451–2458.

  • 1-Benzylamino-butan-2-ol Structure & Data: PubChem Compound Summary. "1-(benzylamino)butan-2-ol."[4]

  • Epoxide Precursors: (R)-1,2-Epoxybutane CAS 3760-95-0 | (S)-1,2-Epoxybutane CAS 30608-62-9.

Sources

Technical Guide: Safety, Hazards, and Handling of (S)-1-(Benzylamino)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth safety and handling analysis of (S)-1-(Benzylamino)butan-2-ol , a chiral amino-alcohol intermediate used in pharmaceutical synthesis.

This guide is structured to serve as a Living Safety Data Sheet (LSDS) , synthesizing regulatory data with practical research expertise.

Executive Summary & Chemical Identity

(S)-1-(Benzylamino)butan-2-ol is a secondary amine and alcohol, typically synthesized via the regioselective ring-opening of (S)-1,2-epoxybutane with benzylamine. It serves as a critical chiral building block in the synthesis of beta-adrenergic blockers and other enantiopure pharmaceuticals.

Due to its specific regiochemistry (amine at C1, hydroxyl at C2), it functions as a bidentate ligand and a precursor for oxazolidinones. Its handling requires strict adherence to protocols for corrosive amines.

Chemical Identification Table
PropertyDetail
Chemical Name (S)-1-(Benzylamino)butan-2-ol
Common Synonyms (S)-N-Benzyl-1-amino-2-butanol; (S)-1-Benzylamino-2-hydroxybutane
CAS Number (Racemate) 27159-33-7 (Referenced for regulatory baseline)
CAS Number (Isomer) Not widely listed; derived from (S)-Epoxide (CAS 30608-62-9)
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Structure Ph-CH₂-NH-CH₂-CH(OH)-CH₂-CH₃
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in alcohols, DCM, chloroform; moderately soluble in water.[1][2]

Hazard Identification & Risk Assessment (GHS)

Expert Insight: As a secondary amine with a vicinal hydroxyl group, this compound exhibits enhanced basicity and nucleophilicity compared to simple alcohols. It should be treated as a Category 1B Corrosive substance until specific toxicological data proves otherwise, following the "Precautionary Principle" in R&D.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1B Causes severe skin burns and eye damage.H314
Serious Eye Damage 1 Causes serious eye damage.[3]H318
Acute Toxicity (Oral) 4 Harmful if swallowed.H302
Sensitization (Skin) 1 May cause an allergic skin reaction (Benzylamine moiety).H317
Signal Word: DANGER
Precautionary Statements (Critical Selection)
  • P260: Do not breathe mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile + Neoprene double gloving recommended).

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3] Rinse skin with water [or shower].[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do.[3][4][5] Continue rinsing.[3][4][5]

Safe Handling & Synthesis Workflow

Expertise & Experience: The primary synthesis route involves the nucleophilic attack of benzylamine on (S)-1,2-epoxybutane. This reaction is exothermic and regioselective. The safety profile changes drastically from the volatile, carcinogenic epoxide starting material to the corrosive amino-alcohol product.

Synthesis & Handling Logic Flow

The following diagram illustrates the synthesis workflow and the critical safety decision points (Critical Control Points - CCPs).

G cluster_safety Safety Interlocks Start Start: Reagent Prep Epoxide (S)-1,2-Epoxybutane (Volatile, Carcinogen) Start->Epoxide Cold Handling (<10°C) Amine Benzylamine (Corrosive, lachrymator) Start->Amine Fume Hood Only Reaction Reaction: Ring Opening (Exothermic, Inert Atm) Epoxide->Reaction Slow Addition Amine->Reaction Excess Eq. Quench Workup & Quench (Basic pH Control) Reaction->Quench Monitor Temp Product (S)-1-(Benzylamino)butan-2-ol (Corrosive Liquid) Quench->Product Extraction (DCM) Storage Storage: Argon/N2 (Hygroscopic) Product->Storage Seal & Label

Caption: Synthesis workflow highlighting the transition from volatile epoxide hazards to corrosive product handling.

Engineering Controls[8]
  • Ventilation: Process must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

  • Inert Atmosphere: The product is prone to oxidation (N-oxide formation) and absorbs CO₂ from the air (carbamate formation). Store and handle under Argon or Nitrogen.

  • Glassware: Use silanized glassware if high-precision quantitative transfer is required, as amino alcohols can adhere to untreated silica surfaces.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient breakthrough time for benzylamine derivatives.

PPE TypeSpecificationRationale
Gloves (Primary) Laminate Film (Silver Shield) or Thick Nitrile (>8 mil) Benzylamines permeate thin nitrile rapidly (<15 mins).
Gloves (Secondary) Standard Nitrile (Disposable)For dexterity; wear over laminate gloves.
Eye Protection Chemical Goggles + Face Shield Risk of irreversible corneal damage from alkaline splashes.
Respiratory ABEK1 Filter (Organic Vapor/Ammonia)Required if handling outside a fume hood (e.g., spill cleanup).
Body Lab Coat (Cotton/Poly) + Chemical ApronPrevent skin absorption and clothing contamination.

Emergency Response Protocols

Trustworthiness: These protocols are designed to mitigate immediate damage before professional medical help arrives.

Scenario A: Skin Contact
  • Immediate Action: Drench affected area with water for 15 minutes minimum .

  • Contraindication: Do NOT use vinegar or acidic neutralizers. The heat of neutralization can cause thermal burns on top of chemical burns.

  • Follow-up: Apply a polyethylene glycol (PEG) wash if available (solubilizes the amine better than water alone), then continue water rinse.

Scenario B: Eye Contact
  • Immediate Action: Irrigate with saline or water for 30 minutes . Hold eyelids open.

  • Critical: Time to irrigation is the single most important factor in saving sight.

  • Medical: Consult an ophthalmologist immediately. Alkali burns penetrate deeper than acid burns.

Scenario C: Spills
  • Evacuate: Clear the immediate area.

  • Neutralize: Use a commercial spill kit for bases (citric acid based) or absorb with vermiculite/sand.

  • Disposal: Collect as hazardous chemical waste (Basic Organic).

Stability, Reactivity & Storage

The shelf-life of (S)-1-(Benzylamino)butan-2-ol is heavily dependent on storage conditions.

  • Hygroscopicity: The hydroxyl and amine groups make the molecule hygroscopic. Water absorption alters the molecular weight (messing up stoichiometry) and can catalyze degradation.

  • Incompatibilities:

    • Oxidizing Agents: Vigorous reaction; fire hazard.

    • Acids: Exothermic salt formation.

    • Acid Chlorides/Anhydrides: Rapid acylation (potentially violent).

    • Carbon Dioxide: Reacts with atmospheric CO₂ to form carbamate salts (white crust formation).

Storage Protocol:

  • Store in amber glass vials (light sensitive).

  • Purge with Argon before sealing.

  • Temperature: 2-8°C (Refrigerated) recommended for long-term stability.

Toxicological & Ecological Information

Note: Specific data for the (S)-enantiomer is limited. Data below is extrapolated from the racemate and structural analogues (benzylamine, 1-amino-2-butanol).

  • Acute Toxicity: Oral LD50 (Rat) estimated between 500–1200 mg/kg (Harmful).

  • Carcinogenicity: Not classified. However, the starting material (epoxide) is a suspected carcinogen; ensure product is free of unreacted epoxide.

  • Ecological Fate:

    • Biodegradability: Expected to be biodegradable but toxic to aquatic organisms in high concentrations due to pH shift.

    • Bioaccumulation: Low (LogPow estimated < 2.0).

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Amino-2-butanol Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier for Benzylamine and Amino-Alcohol Derivatives. Link

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet for 1-(Benzylamino)butan-2-ol (Racemate). Link

  • PubChem. (2024). Compound Summary: 1-Amino-2-butanol.[2][6][7][8] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2024).[5] Safety Data Sheet: (R)-(-)-2-Benzylamino-1-butanol (Isomer Comparison). Link

Sources

Navigating Molecular Mass: A Technical Guide to Molecular Weight and Exact Mass Calculation for C11H17NO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tale of Two Masses

In the precise world of chemical analysis, particularly in fields like mass spectrometry, drug development, and metabolomics, the terms "molecular weight" and "exact mass" are often used, yet they represent fundamentally different concepts.[1] A nuanced understanding of this distinction is not merely academic; it is critical for accurate compound identification and quantification. This guide provides an in-depth exploration of these two key metrics, culminating in a practical, step-by-step calculation for the compound with the molecular formula C11H17NO.

Molecular weight , often used interchangeably with molar mass, represents the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes.[2][3] It is the value typically found on a periodic table and is expressed in atomic mass units (amu) or grams per mole ( g/mol ).[4][5] This value is a macroscopic property, reflecting the average mass of a population of molecules.[3]

Exact mass , on the other hand, is a more granular, microscopic property. It is the calculated mass of a molecule containing only the most abundant isotope of each of its constituent elements.[6][7] This monoisotopic mass is what is measured by high-resolution mass spectrometers and is crucial for determining the elemental composition of a molecule with high confidence.[1][8]

The divergence between molecular weight and exact mass becomes more pronounced in larger molecules due to the cumulative effect of the less abundant, heavier isotopes.[6] For C11H17NO, a molecule of interest in various research contexts, understanding both values is paramount for unambiguous characterization.

The Foundational Data: Atomic Weights and Isotopic Masses

To calculate the molecular weight and exact mass of C11H17NO, we must first collate the standard atomic weights and the masses of the most abundant isotopes for each element present: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

ElementStandard Atomic Weight (amu)Most Abundant IsotopeMass of Most Abundant Isotope (amu)
Carbon (C)12.011[9][10][11][12]¹²C[13][14][15]12.000000[16]
Hydrogen (H)1.008[17][18]¹H[19][20]1.007825[19][21]
Nitrogen (N)14.007[22][23][24][25]¹⁴N14.003074[8]
Oxygen (O)15.999[26][27][28]¹⁶O[29][30][31][][33]15.994915[29][34]

Calculation Protocol for C11H17NO

Part 1: Molecular Weight Calculation

The molecular weight is determined by summing the standard atomic weights of all atoms in the molecule.[35][36]

Methodology:

  • Identify the number of atoms of each element in the molecular formula C11H17NO:

    • Carbon (C): 11

    • Hydrogen (H): 17

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Multiply the number of atoms of each element by its standard atomic weight:

    • C: 11 * 12.011 amu = 132.121 amu

    • H: 17 * 1.008 amu = 17.136 amu

    • N: 1 * 14.007 amu = 14.007 amu

    • O: 1 * 15.999 amu = 15.999 amu

  • Sum these values to obtain the molecular weight of C11H17NO:

    • 132.121 + 17.136 + 14.007 + 15.999 = 179.263 amu

Part 2: Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each atom in the molecule.[6][37][38][39]

Methodology:

  • Identify the number of atoms of each element in the molecular formula C11H17NO:

    • Carbon (C): 11

    • Hydrogen (H): 17

    • Nitrogen (N): 1

    • Oxygen (O): 1

  • Multiply the number of atoms of each element by the mass of its most abundant isotope:

    • ¹²C: 11 * 12.000000 amu = 132.000000 amu

    • ¹H: 17 * 1.007825 amu = 17.133025 amu

    • ¹⁴N: 1 * 14.003074 amu = 14.003074 amu

    • ¹⁶O: 1 * 15.994915 amu = 15.994915 amu

  • Sum these values to determine the exact mass of C11H17NO:

    • 132.000000 + 17.133025 + 14.003074 + 15.994915 = 179.131014 amu

Summary of Calculated Values for C11H17NO

ParameterCalculated Value (amu)
Molecular Weight179.263
Exact Mass179.131014

Conceptual Distinction: A Visual Representation

The following diagram illustrates the fundamental difference in the calculation approach for molecular weight and exact mass.

G cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation MW_Start Molecular Formula C11H17NO MW_Step1 Standard Atomic Weights (Weighted Average of Isotopes) MW_Start->MW_Step1 C_MW C: 11 * 12.011 MW_Step1->C_MW H_MW H: 17 * 1.008 MW_Step1->H_MW N_MW N: 1 * 14.007 MW_Step1->N_MW O_MW O: 1 * 15.999 MW_Step1->O_MW MW_Sum Summation C_MW->MW_Sum H_MW->MW_Sum N_MW->MW_Sum O_MW->MW_Sum MW_Result Molecular Weight 179.263 amu MW_Sum->MW_Result EM_Start Molecular Formula C11H17NO EM_Step1 Mass of Most Abundant Isotopes EM_Start->EM_Step1 C_EM ¹²C: 11 * 12.000000 EM_Step1->C_EM H_EM ¹H: 17 * 1.007825 EM_Step1->H_EM N_EM ¹⁴N: 1 * 14.003074 EM_Step1->N_EM O_EM ¹⁶O: 1 * 15.994915 EM_Step1->O_EM EM_Sum Summation C_EM->EM_Sum H_EM->EM_Sum N_EM->EM_Sum O_EM->EM_Sum EM_Result Exact Mass 179.131014 amu EM_Sum->EM_Result

Caption: Workflow differentiating molecular weight and exact mass calculations.

Conclusion: Applying the Correct Mass

For professionals in drug development and scientific research, the choice between using molecular weight and exact mass is dictated by the application. For stoichiometric calculations in synthetic chemistry, molecular weight is the appropriate value.[9] However, for the identification and structural elucidation of compounds using high-resolution mass spectrometry, the experimentally determined mass must be compared to the calculated exact mass.[1] The ability to accurately calculate both serves as a cornerstone of rigorous chemical analysis, ensuring data integrity and accelerating scientific discovery.

References

  • Vertex AI Search. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry.
  • CIAAW.
  • University of Missouri Mass Spectrometry Facility. (2026, February 23).
  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass?.
  • CIAAW.
  • Pediaa. (2022, May 4). What is the Difference Between Exact Mass and Molecular Weight.
  • PubChem.
  • Vedantu.
  • Oreate AI Blog. (2026, January 27). Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists.
  • CIAAW.
  • Britannica. (2026, February 17). Oxygen | Discovery, Symbol, Properties, Uses, & Facts.
  • Asbury Carbons. Carbon By The Number | Graphite 101.
  • University of Colorado, Boulder. Exact Molecular Mass versus Molecular Weight.
  • Brainly.in. (2019, April 7). Which is the most abundant oxygen isotope?.
  • ChemCollective.
  • CK-12 Foundation.
  • PubChem. Nitrogen | N (Element).
  • Wikipedia. Nitrogen.
  • CIAAW.
  • askIITians. (2025, July 11).
  • Wikipedia. Isotopes of hydrogen.
  • Britannica. (2026, February 3). Carbon-12 | isotope.
  • Chemistry Stack Exchange. (2019, January 17).
  • Quora. (2017, January 25).
  • PRS BioSciences. isotopes of hydrogen.
  • ECHEMI.com. (2023, June 5).
  • EBSCO. Oxygen isotopes | Earth and Atmospheric Sciences | Research Starters.
  • Horizon Educational.
  • Homework.Study.com. Based on the atomic mass of carbon in the periodic table, which isotope is the most abundant?.
  • Adi Chemistry.
  • Carnegie Mellon University.
  • NIST.
  • NIST.
  • NIST.
  • NIST. Atomic Weights and Isotopic Compositions for Oxygen.
  • PubChem. Oxygen | O (Element).
  • Wikipedia. Molar mass.
  • Quora. (2024, October 18). What is the weight of an individual atom?
  • YouTube. (2025, June 4). Why No Carbon Atom Weighs 12.011 amu (But the Periodic Table Says It Does).
  • Testbook. (2025, December 20). Which of the following is the most common isotope of Hydrogen?.
  • BOC Sciences. (2025, October 7). Stable Isotopes of Oxygen - 16O, 17O, 18O Guide.
  • Quora. (2021, October 20). carbon-12, carbon 13, and carbon-14. If the average atomic mass on the periodic table for carbon is 12.011 amu, which isotope is most abundant? Explain your answer using a complete sentence.
  • Wikipedia. Hydrogen.
  • Wikipedia. Isotopes of oxygen.
  • BioChemCalc.
  • MSU chemistry.
  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass.
  • CK-12 Foundation. Flexi answers - So, is Carbon-12 more abundant in one mole of carbon?.
  • Scientific Instrument Services.

Sources

Stereochemical Divergence in Chiral Amino Alcohols: A Technical Guide to (S)- and (R)-1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), the precise control of stereochemistry is non-negotiable. 1-(benzylamino)butan-2-ol (CAS: 27159-33-7) is a highly versatile chiral amino alcohol featuring both a secondary hydroxyl group and a benzyl-protected secondary amine.

As a Senior Application Scientist, I frequently encounter this molecule acting as a critical chiral building block. It is notably utilized in the synthesis of complex spirocyclic heteroaromatic compounds, which serve as potent inhibitors of bacterial DNA gyrase and topoisomerase IV [1]. This whitepaper deconstructs the structural differences between its (S)- and (R)-enantiomers, details the causality behind their enantioselective synthesis, and provides field-proven, self-validating experimental protocols for their preparation and analysis.

Structural and Stereochemical Fundamentals

The fundamental difference between the (S)- and (R)-isomers of 1-benzylamino-butan-2-ol lies exclusively in the spatial arrangement of atoms around the C2 chiral center .

  • In the (S)-isomer , the stereocenter directs the ethyl and hydroxyl groups in a specific 3D vector that often serves as the "eutomer" (the biologically active enantiomer) in specific drug-target interactions.

  • In the (R)-isomer , the mirrored configuration can lead to steric clashes within the same biological binding pockets, typically rendering it the "distomer" (the less active or inactive enantiomer).

Table 1: Physicochemical and Structural Comparison
Parameter(S)-1-Benzylamino-butan-2-ol(R)-1-Benzylamino-butan-2-ol
IUPAC Name (2S)-1-(benzylamino)butan-2-ol(2R)-1-(benzylamino)butan-2-ol
Molecular Formula C₁₁H₁₇NOC₁₁H₁₇NO
Molecular Weight 179.26 g/mol 179.26 g/mol
Stereocenter C2 (S-configuration)C2 (R-configuration)
Boiling Point 140–150 °C at 2 mm Hg [1]140–150 °C at 2 mm Hg
Polar Surface Area (TPSA) 32.3 Ų [2]32.3 Ų
H-Bond Donors/Acceptors 2 / 22 / 2

Mechanistic Synthesis & Regioselectivity

The synthesis of these enantiomers relies on the regioselective nucleophilic ring-opening of a chiral epoxide precursor by benzylamine. Because the nucleophilic attack occurs at the less sterically hindered terminal carbon (C1) via an S_N2 mechanism, the C-O bond at the chiral C2 position is never broken. Consequently, the stereochemical integrity of the starting epoxide is perfectly retained in the final amino alcohol.

Synthesis A Benzylamine (5x Molar Excess) D Regioselective SN2 Ring Opening at C1 A->D E Regioselective SN2 Ring Opening at C1 A->E B (S)-1,2-Epoxybutane (Chiral Precursor) B->D C (R)-1,2-Epoxybutane (Chiral Precursor) C->E F (S)-1-Benzylamino-butan-2-ol (Retention of C2 Stereocenter) D->F EtOH, 150°C, 2h Autoclave G (R)-1-Benzylamino-butan-2-ol (Retention of C2 Stereocenter) E->G EtOH, 150°C, 2h Autoclave

Figure 1: Stereospecific synthesis of 1-benzylamino-butan-2-ol enantiomers via regioselective epoxide opening.

Causality Behind Experimental Choices:
  • Why use an Autoclave at 150°C? The uncatalyzed aminolysis of epoxides requires significant thermal activation. The boiling point of 1,2-epoxybutane is ~63°C and ethanol is 78°C. Reaching the necessary 150°C reaction temperature requires a sealed pressure vessel (autoclave) to maintain the reactants in the liquid phase and prevent the volatilization of the epoxide [1].

  • Why a 5-fold Molar Excess of Benzylamine? Benzylamine is a primary amine. Upon mono-alkylation, it forms the desired secondary amine product. Because secondary amines retain nucleophilicity, they can compete with the primary amine for the remaining epoxide, leading to unwanted tertiary amine byproducts. A massive stoichiometric excess of the primary amine statistically favors mono-alkylation, ensuring high yield and purity.

Pharmacological Applications & Target Binding

When 1-benzylamino-butan-2-ol is utilized to synthesize DNA gyrase inhibitors, the stereochemistry at the C2 position dictates the final molecule's ability to compete with ATP at the GyrB subunit.

TargetBinding S_Isomer (S)-Isomer Derivative (Eutomer Candidate) GyrB Bacterial DNA Gyrase (GyrB ATP-Binding Pocket) S_Isomer->GyrB Optimal Spatial Fit R_Isomer (R)-Isomer Derivative (Distomer Candidate) R_Isomer->GyrB Suboptimal Fit Tox Steric Clash / Low Affinity GyrB->Tox Distomer Pathway Efficacy High Affinity Binding (Target Inhibition) GyrB->Efficacy Eutomer Pathway

Figure 2: Chiral recognition of enantiomeric derivatives by the bacterial DNA gyrase GyrB subunit.

Experimental Protocols (Self-Validating System)

To guarantee scientific integrity, the following protocols are designed as a self-validating system. The synthesis protocol forces regioselectivity, while the analytical protocol independently verifies the stereochemical outcome.

Protocol A: Asymmetric Synthesis via Epoxide Ring Opening

Reference standard adapted from US Patent 8,658,641 B2 [1].

  • Reagent Preparation: In a highly ventilated fume hood, prepare a solution of benzylamine (29.65 g, 277.0 mmol) in absolute ethanol (40 mL).

  • Chiral Addition: Slowly add either (S)- or (R)-1,2-epoxybutane (4 g, 55.47 mmol) to the solution. Note the exact 5:1 molar ratio to prevent over-alkylation.

  • High-Pressure Reaction: Transfer the mixture to a stainless-steel autoclave. Seal and heat the vessel to 150°C for exactly 2 hours.

  • Concentration & Distillation: Allow the autoclave to cool to room temperature before depressurizing. Concentrate the mixture under reduced pressure to remove ethanol and excess benzylamine.

  • Purification: Distill the crude residue at 140–150°C under high vacuum (2 mm Hg). The product will elute as a colorless liquid that slowly crystallizes at room temperature over 48 hours (Expected Yield: ~85%).

Protocol B: Analytical Validation (Chiral HPLC)

Optical rotation (polarimetry) is easily skewed by trace chiral impurities. Therefore, Chiral High-Performance Liquid Chromatography (HPLC) must be used to validate enantiomeric excess (ee).

  • Sample Preparation: Dissolve 1 mg of the synthesized 1-benzylamino-butan-2-ol in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Column Selection: Utilize a Daicel Chiralcel® OD-H column (250 mm × 4.6 mm, 5 µm), which provides excellent chiral recognition for amino alcohols via hydrogen bonding and pi-pi interactions with the benzyl group.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v). Causality: Diethylamine is critical to suppress peak tailing caused by the secondary amine interacting with residual silanols on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • Validation Metric: The (S)- and (R)-enantiomers will elute at distinct retention times. A successful synthesis will show an enantiomeric excess (ee) of >98%, validating that no racemization occurred during the high-temperature autoclave step.

References

  • US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Vertex Pharmaceuticals Inc / AstraZeneca AB. Google Patents.

Thermodynamic stability of chiral beta-amino alcohols

Thermodynamic Stability of Chiral -Amino Alcohols: A Technical Guide for Drug Development

Executive Summary

In the landscape of drug development and asymmetric synthesis, chiral

Mechanistic Foundations of Thermodynamic Stability

Conformational Landscapes and Intramolecular Forces

The intrinsic thermodynamic stability of chiral

Causality in Conformational Preferences: Why does pseudoephedrine often exhibit a different stability and solubility profile compared to ephedrine? Gas-phase studies utilizing ab initio calculations combined with ultraviolet (R2PI and LIF) and infrared ion-dip spectroscopy reveal that the relative stabilities of their conformers are dictated by intramolecular hydrogen bonding (predominantly NH⁺ → O and NH⁺ → π interactions) and dispersive interactions between the N-methyl group, the side-chain methyl group, and the aromatic ring.1[1]. Pseudoephedrine possesses a higher number of stable, low-energy conformers (four identified) compared to ephedrine (two identified)[1]. This increased conformational flexibility reduces the entropic penalty during solvation, contributing to robust thermodynamic stability.

Computational Prediction of Degradation (H-BDE)

Understanding the exact sites of molecular vulnerability is crucial for formulation scientists. Computational studies utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provide exact metrics for degradation pathways. Causality in Autoxidation: The Hydrogen Bond Dissociation Energy (H-BDE) is a critical predictive metric. In the lowest energy conformer of ephedrine, the H-BDE for specific hydrogen atoms (e.g., H14) is significantly low (approximately 82 kcal/mol). Values between 70 and 85 kcal/mol indicate a high localized sensitivity to autoxidation 2[2]. Identifying these sites allows researchers to preemptively design formulations with targeted antioxidants.

Self-Validating Experimental Workflows

To bridge theoretical thermodynamics with practical drug development, rigorous bioanalytical profiling is required. The following protocols are designed as self-validating systems , ensuring that any observed degradation is a true thermodynamic event rather than an analytical artifact.

Protocol 1: LC-MS/MS Bioanalytical Matrix Stability Profiling

Objective: To quantify the kinetic and thermodynamic stability of

33Causality for Technique Selection:

Step-by-Step Methodology:

  • Matrix Spiking & QC Preparation: Spike blank human plasma with the target

    
    -amino alcohol to generate Low (0.6 ng/mL), Mid (10 ng/mL), and High (40 ng/mL) Quality Control (QC) samples.
    
  • Internal Standard (IS) Integration: Introduce a structurally similar IS (e.g., 2-phenylethylamine) to all samples. Self-Validation Check: The IS continuously normalizes matrix effects and extraction recovery. If the IS signal remains constant while the analyte signal drops, the system validates that the variance is due to true analyte instability, not instrument drift or ion suppression.

  • Liquid-Liquid Extraction (LLE): Extract analytes using an optimized organic solvent. Causality: LLE precipitates endogenous proteins, halting ex vivo enzymatic degradation and isolating the purely chemical/thermodynamic stability of the molecule.

  • Stress Testing Execution:

    • Benchtop Stability: Incubate at room temperature for 7 hours.

    • Freeze-Thaw Stability: Subject to 5 cycles of freezing (-70°C) and thawing (room temperature). Causality: This validates that the activation energy for epimerization or bond cleavage is not breached during the physical stress of phase transitions.

    • Autosampler Stability: Store post-extraction samples at 10°C for 97 hours.

  • Quantification & Acceptance: Analyze via LC-MS/MS. The system validates thermodynamic stability if mean concentration deviations remain within ±15% of nominal values[3].

Protocol 2: Long-Term Thermodynamic Stability in Excretory Matrices

Objective: To evaluate the long-term thermodynamic integrity of ephedrine derivatives in urine for forensic and pharmacokinetic biobanking4[4].

Step-by-Step Methodology:

  • Sterilization: Filter bulk urine through a 0.22 µm membrane. Causality: Removes microbial agents, ensuring that any degradation observed over months is strictly thermodynamic/chemical, not biological.

  • Aliquot Preparation: Spike sterile urine with the chiral

    
    -amino alcohol and divide into tightly sealed aliquots.
    
  • Thermal Storage: Store distinct cohorts at 4°C and -20°C.

  • Longitudinal Analysis: Extract and quantify using GC/MS or LC-MS/MS at predetermined intervals (e.g., 1, 3, 6, 12, and 24 months).

  • Data Validation: Self-Validation Check: At each time point, a freshly spiked calibration curve must be generated from pristine powder. Comparing aged samples against fresh curves isolates the degradation variable from temporal detector sensitivity changes. Ephedrine and pseudoephedrine exhibit no significant thermodynamic loss under these conditions for up to 24 months[4].

Quantitative Stability Profiles

The following table synthesizes the thermodynamic and kinetic stability parameters of ephedrine and pseudoephedrine derived from the validated workflows described above.

ParameterEphedrine (1R,2S)Pseudoephedrine (1S,2S)Experimental Conditions
H-BDE (Critical Site) ~82 kcal/molN/Ain silico (B3LYP/6-31G(d,p))
Plasma Stability (Benchtop) 96.26% - 99.12%96.93% - 96.98%7 h @ Room Temperature
Freeze-Thaw Stability 85.83% - 99.50%85.83% - 99.50%5 cycles (-70°C to RT)
Autosampler Stability 87.22% - 109.60%87.22% - 109.60%97 h @ 10°C (Post-LLE)
Long-term Urine Stability Stable (No sig. loss)Stable (No sig. loss)24 months @ -20°C (Sterile)
Matrix Effect (LLE) 100.48% - 102.15%101.60% - 105.17%Human Plasma extraction

Workflow Visualization

GN1Chiral β-Amino AlcoholN2Conformational Analysis(Ab Initio / Spectroscopy)N1->N2 Structural InputN3Thermodynamic Profiling(H-BDE / Autoxidation)N2->N3 Energy MinimaN4Bioanalytical Validation(LC-MS/MS)N3->N4 Degradation LimitsN5Matrix Stability Confirmed(Plasma / Urine)N4->N5 Self-Validating QC

Thermodynamic and bioanalytical stability assessment workflow for chiral β-amino alcohols.

References

  • Conformational Preferences of Neurotransmitters: Ephedrine and Its Diastereoisomer, Pseudoephedrine ResearchG
  • A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma PMC - NIH
  • Computational Studies of Stability, Reactivity and Degradation Properties of Ephedrine Asian Journal of Chemistry
  • Stability studies of amphetamine and ephedrine derivatives in urine ResearchG

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-1-Benzylamino-butan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-1-Benzylamino-butan-2-ol and its derivatives are pivotal chiral building blocks in modern medicinal chemistry and asymmetric synthesis.[1] Their three-dimensional structure dictates their biological activity and efficacy as resolving agents or chiral auxiliaries. This technical guide provides a comprehensive framework for the definitive structural elucidation of these compounds, focusing on the gold-standard technique of single-crystal X-ray diffraction (SC-XRD). We will explore the causality behind key experimental decisions, from synthesis and crystallization to data interpretation and validation, offering researchers a robust, self-validating system for analysis. This guide is designed for professionals in drug development and chemical research who require a deep, actionable understanding of solid-state structural analysis.

Introduction: The Imperative of Stereochemical Precision

Chiral amino alcohols are fundamental structural motifs in a vast array of bioactive molecules and pharmaceuticals.[2][3] The (S)-1-Benzylamino-butan-2-ol scaffold, in particular, is a valuable precursor for synthesizing complex chiral molecules.[1][4] The precise spatial arrangement of its atoms—its absolute configuration—is not merely an academic detail; it is a critical determinant of its function. Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, providing precise data on bond lengths, angles, and absolute stereochemistry.[5][6][7] This guide will walk through the integrated workflow required to move from a synthesized derivative to a fully validated and understood crystal structure.

The Foundation: Synthesis and High-Quality Crystal Growth

The adage "garbage in, garbage out" is acutely true for crystallography; the quality of the final structure is entirely dependent on the quality of the initial single crystal.[8] Therefore, the process begins with careful synthesis and methodical crystallization.

Synthesis of a Representative Derivative

A common and efficient route to synthesize (S)-1-Benzylamino-butan-2-ol derivatives is through reductive amination. This involves the reaction of a primary amine, (S)-2-aminobutan-1-ol, with a substituted benzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine.

Experimental Protocol 1: Synthesis via Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve (S)-2-aminobutan-1-ol (1.0 eq.) in a suitable anhydrous solvent such as methanol or toluene. Add the desired benzaldehyde derivative (1.0 eq.) dropwise at room temperature and stir for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), in small portions.

    • Causality: The reduction is performed at a low temperature to control the reaction rate and prevent side reactions, ensuring high selectivity for the desired product.[9]

  • Work-up: After the reaction is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.[9] Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography to yield the pure derivative.

The Art and Science of Single Crystal Growth

Growing X-ray quality crystals is often considered an art, but it is governed by the scientific principles of solubility and supersaturation.[10][11] The goal is to allow molecules to self-assemble into a highly ordered lattice slowly and without defects.

Key Techniques for Crystallization:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a solvent in which it is moderately soluble.[8][12][13] The container is covered, often with a perforated film, to allow the solvent to evaporate over days or weeks.[8][11] As the solvent volume decreases, the solution becomes supersaturated, inducing crystal growth.

  • Slow Cooling: This method is effective for compounds that have a significant difference in solubility at different temperatures.[12][14] A nearly saturated solution is prepared in a hot solvent and then allowed to cool slowly.[8][12] This gradual decrease in temperature reduces solubility, leading to crystallization.

  • Vapor/Liquid Diffusion: This technique is highly effective for yielding high-quality crystals.[10][13] The compound is dissolved in a "good" solvent, and this solution is placed in a vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent (precipitant) in which the compound is insoluble. The two solvents must be miscible.[10] Over time, the poor solvent's vapor diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth.

Experimental Protocol 2: Crystal Growth by Liquid Diffusion

  • Solvent Selection: Identify a solvent pair: a "good" solvent that readily dissolves the derivative (e.g., dichloromethane) and a miscible "poor" solvent in which it is insoluble (e.g., hexane).

  • Setup: Dissolve 5-10 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL) in a small, narrow vial (e.g., a 4 mm NMR tube).

  • Layering: Carefully and slowly layer the poor solvent (e.g., 1.5 mL of hexane) on top of the solution, creating a distinct interface. This must be done with minimal disturbance.[10]

  • Incubation: Seal the vial and leave it undisturbed in a vibration-free location for several days to weeks. Crystals will ideally form at the interface between the two solvents.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6][7] It provides a complete picture of molecular geometry, conformation, and intermolecular interactions.

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_validate Validation & Finalization Crystal_Selection 1. Crystal Selection (Microscope) Mounting 2. Crystal Mounting (Loop/Fiber) Crystal_Selection->Mounting Visually Flawless Data_Collection 3. X-ray Data Collection (Diffractometer, 100 K) Mounting->Data_Collection Data_Reduction 4. Data Reduction (Integration, Scaling) Data_Collection->Data_Reduction Space_Group 5. Space Group Determination Data_Reduction->Space_Group Structure_Solution 6. Structure Solution (e.g., SHELXT) Space_Group->Structure_Solution Refinement 7. Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement H_Atoms 8. Add H-Atoms Refinement->H_Atoms Validation 9. Structure Validation (checkCIF) H_Atoms->Validation Absolute_Config 10. Absolute Configuration (Flack Parameter) Validation->Absolute_Config CIF_Report 11. Final CIF Report Absolute_Config->CIF_Report

Causality in the SC-XRD Workflow:
  • Step 3 (Data Collection): Data is typically collected at a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.

    • Why? This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

  • Step 6 & 7 (Solution & Refinement): This is an iterative process where an initial model of the structure is progressively improved to best fit the experimentally observed diffraction data. The quality of the fit is monitored using metrics like the R-factor.

  • Step 10 (Absolute Configuration): For chiral molecules like (S)-1-Benzylamino-butan-2-ol derivatives crystallizing in a non-centrosymmetric space group, determining the absolute configuration is essential.[15][16] This is achieved by analyzing anomalous dispersion effects in the diffraction data.[15][17] The result is quantified by the Flack parameter .[18][19]

    • A Flack parameter value close to 0, with a small standard uncertainty (u < 0.04), indicates that the assigned absolute configuration is correct.[16][17][20]

    • A value close to 1 suggests that the inverted structure is correct.[20]

    • A value near 0.5 may indicate a racemic twin.[20]

Data Interpretation and Validation

A successful structure determination results in a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Key Crystallographic Data

The essential results of the analysis are summarized in a standardized table.

Parameter Description Example Value
Chemical FormulaThe molecular formula of the compound.C₁₁H₁₇NO
Formula WeightThe molecular weight in g/mol .179.26
Crystal SystemThe crystal system (e.g., Orthorhombic).Orthorhombic
Space GroupThe symmetry group of the crystal (e.g., P2₁2₁2₁).P2₁2₁2₁
a, b, c (Å)The lengths of the unit cell axes.8.5, 10.2, 12.5
α, β, γ (°)The angles of the unit cell axes.90, 90, 90
Volume (ų)The volume of the unit cell.1083.75
ZThe number of molecules in the unit cell.4
R1, wR2Residual factors indicating the goodness of fit.< 0.05
GooFGoodness-of-fit on F². Should be close to 1.~1.0
Flack Parameter Determines absolute configuration. 0.02(3)

Table 1: Example Crystallographic Data Summary.

Validation Beyond the R-factor

While a low R-factor is desirable, it is not the sole indicator of a correct structure. Independent validation is crucial.

  • Geometric Validation: Bond lengths and angles should be compared against known values from similar structures in databases like the Cambridge Structural Database (CSD).

  • Computational Validation: Density Functional Theory (DFT) calculations can be used to perform a gas-phase geometry optimization of the molecule.[21] Comparing the experimental solid-state conformation with the computationally derived low-energy conformation can reveal the effects of crystal packing forces.

A Holistic Approach: Corroborative Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive analysis integrates data from other techniques to build a complete picture of the molecule's properties in different states.

Corroborative_Techniques SC_XRD SC-XRD (Solid-State 3D Structure, Absolute Configuration) NMR NMR Spectroscopy (Solution-State Structure, Connectivity) SC_XRD->NMR Confirms Connectivity MS Mass Spectrometry (Molecular Weight, Formula) SC_XRD->MS Confirms Formula DFT DFT Calculation (Theoretical Geometry, Energetics) SC_XRD->DFT Validates Conformation IR IR Spectroscopy (Functional Groups) NMR->IR Confirms Functional Groups

  • NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C NMR) is the primary tool for elucidating the molecular structure in solution.[22] It confirms the atom-to-atom connectivity, which must match the result from SC-XRD. While traditional NMR is insensitive to chirality, specialized techniques using chiral solvating agents can be used to determine enantiomeric purity.[23][24]

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., O-H, N-H, C-H stretches), corroborating the structural model.[22]

Conclusion

The structural analysis of (S)-1-Benzylamino-butan-2-ol derivatives is a multi-faceted process that demands precision at every step. Success hinges on the ability to synthesize pure material, cultivate high-quality single crystals, and meticulously execute the SC-XRD experiment and subsequent data refinement. The definitive assignment of absolute configuration, validated by a low Flack parameter, is the capstone of this analysis. By integrating crystallographic data with spectroscopic and computational methods, researchers can achieve an unassailable understanding of their molecule's structure, providing the solid foundation necessary for advancing drug discovery and development.

References

  • Flack parameter – Chemical Crystallography. (2020, September 26). Chemical Crystallography. [Link]

  • Flack parameter. (n.d.). In Wikipedia. Retrieved from [Link]

  • Glazer, A. M., & Stadnicka, K. (2020). Howard Flack and the Flack Parameter. MDPI. [Link]

  • Flack parameter. (2019, March 26). Online Dictionary of Crystallography. [Link]

  • Flack, H. D. (2020). Howard Flack and the Flack Parameter. Semantic Scholar. [Link]

  • Martin, G. E. (2011). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • Unknown. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). IUPAC. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. ResearchGate. [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. [Link]

  • Unknown. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Stanford Advanced Materials. [Link]

  • Krawczuk, A. (n.d.). Growing Crystals. MIT Department of Chemistry. [Link]

  • Bhardwaj, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Unknown. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Unknown. (n.d.). Structures of chiral amino alcohols and amino acids tested. ResearchGate. [Link]

  • Al-Fahdi, M. (n.d.). About Single X-ray Diffraction. University of Waterloo. [Link]

  • Hart, S. M., et al. (2014). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC. [Link]

  • Ding, Y. (2021). Computational prediction of organic crystal structures. UCL Discovery. [Link]

  • Unknown. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry. [Link]

  • Taylor, R. (2023). Validation of Experimental Crystal Structures. CCDC. [Link]

  • Boiadjiev, S. E. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

  • Bai, H., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

  • Tungler, A., et al. (n.d.). Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. ResearchGate. [Link]

  • Tungler, A., et al. (2015). Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. ResearchGate. [Link]

  • Borhan, B., et al. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Michigan State University. [Link]

  • Barron, L. D., & Buckingham, A. D. (2024). Chapter 2: Fundamentals of Chiral Spectroscopy. Royal Society of Chemistry. [Link]

  • Unknown. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Technology Networks. [Link]

  • Unknown. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]

  • Dąbrowa, K., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PMC. [Link]

  • Li, J., et al. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PMC. [Link]

  • Unknown. (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

Sources

The Chemistry and Application of Benzylamino Alkanol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of benzylamino alkanol derivatives, a versatile class of compounds with significant applications in medicinal chemistry and asymmetric synthesis. From their fundamental structural features to their diverse biological activities and use as chiral auxiliaries, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, analyze structure-activity relationships, and provide detailed experimental protocols to empower your research endeavors.

Introduction to Benzylamino Alkanol Derivatives

Benzylamino alkanol derivatives are organic compounds characterized by the presence of a benzylamino group [-NHCH₂(C₆H₅)] and a hydroxyl group (-OH) attached to an alkyl backbone. The inherent chirality that often arises from the relative positions of these functional groups, coupled with the aromatic nature of the benzyl moiety, imparts a unique combination of steric and electronic properties. This has made them a focal point in the quest for novel therapeutic agents and efficient chiral catalysts. Their structural versatility allows for fine-tuning of their physicochemical properties, influencing their biological activity, solubility, and metabolic stability.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of benzylamino alkanol derivatives can be broadly categorized into two main approaches: the use of chiral starting materials and the application of asymmetric synthetic methods.

Synthesis from the Chiral Pool

A common and efficient method for preparing enantiomerically pure benzylamino alkanols is the utilization of readily available chiral starting materials, such as natural amino acids. This approach leverages the inherent stereochemistry of the starting material to produce the desired chiral product.

Experimental Protocol: Synthesis of (S)-2-(Benzylamino)propan-1-ol from L-Alanine

This protocol outlines a two-step process starting with the N-benzoylation of L-alanine followed by the reduction of both the amide and the carboxylic acid functionalities.

Step 1: N-Benzoylation of L-Alanine

  • Dissolve L-alanine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise while vigorously stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting white precipitate of N-benzoyl-L-alanine by vacuum filtration, wash with cold water, and dry.

Step 2: Reduction of N-Benzoyl-L-Alanine

  • Suspend lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-benzoyl-L-alanine (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-2-(benzylamino)propan-1-ol.

Synthesis_from_L_Alanine L_Alanine L-Alanine N_Benzoyl_Alanine N-Benzoyl-L-Alanine L_Alanine->N_Benzoyl_Alanine 1. Benzoyl Chloride, NaOH 2. HCl Final_Product (S)-2-(Benzylamino)propan-1-ol N_Benzoyl_Alanine->Final_Product LiAlH4, THF Reductive_Amination Reactants Hydroxy Ketone + Benzylamine Imine Imine Intermediate Reactants->Imine Formation Product Benzylamino Alkanol Derivative Imine->Product Reduction (e.g., NaBH4) Asymmetric_Alkylation cluster_catalyst Catalyst Formation cluster_reaction Enantioselective Addition Ligand (1S,2S)-2-(benzylamino)cyclopentanol Catalyst Chiral Zinc-Alkoxide Catalyst Ligand->Catalyst Diethylzinc Diethylzinc Diethylzinc->Catalyst Aldehyde Aldehyde Product Chiral Secondary Alcohol Catalyst->Product Aldehyde->Product Et₂Zn

Methodological & Application

Application Note: Regioselective Synthesis of (S)-1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Protocol for the Nucleophilic Ring-Opening of (S)-1,2-Epoxybutane

Abstract

β-Amino alcohols are foundational structural motifs in a multitude of biologically active compounds and are pivotal chiral auxiliaries in asymmetric synthesis.[1][2] This document provides a comprehensive guide for the synthesis of (S)-1-Benzylamino-butan-2-ol, a valuable chiral building block, through the regioselective ring-opening of (S)-1,2-epoxybutane with benzylamine. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing the technical details necessary for a successful and reproducible synthesis.

Introduction and Scientific Background

The synthesis of β-amino alcohols is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals, such as β-blockers, and their utility as ligands in catalysis.[2][3][4] The nucleophilic ring-opening of epoxides by amines represents one of the most direct and atom-economical routes to these compounds.[3][5] The high degree of ring strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, even with poor leaving groups like alkoxides, driving the reaction forward.[4][6]

The key challenge and opportunity in the aminolysis of unsymmetrical epoxides lie in controlling the regioselectivity—that is, determining which of the two epoxide carbons the amine will attack. The outcome is dictated by the reaction conditions (acidic vs. basic/neutral) and the substitution pattern of the epoxide.[7]

Reaction Mechanism: A Tale of Two Carbons

The reaction between (S)-1,2-epoxybutane and benzylamine proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism under neutral or basic conditions.[5][8]

Causality of Regioselectivity: (S)-1,2-epoxybutane possesses two electrophilic carbons: a primary (C1) and a secondary (C2) carbon. In an SN2 reaction, the nucleophile preferentially attacks the less sterically hindered electrophile.[4][7] Therefore, the nitrogen atom of benzylamine will selectively attack the terminal, less substituted C1 carbon of the epoxide. This attack occurs from the backside, leading to an inversion of stereochemistry at C1. The C-O bond at C1 breaks, and the resulting alkoxide is subsequently protonated during the reaction or workup to yield the final alcohol.

The stereocenter at C2 is not involved in the nucleophilic attack and its configuration remains unchanged throughout the reaction. This high regioselectivity ensures the predominant formation of the desired 1-amino-2-ol isomer over the 2-amino-1-ol alternative.[1][8]

Caption: Reaction mechanism for the SN2 ring-opening of (S)-1,2-epoxybutane.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. The reaction can be performed without a catalyst, though heating is used to ensure a reasonable reaction rate.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
(S)-1,2-EpoxybutaneC₄H₈O72.1110.00.721 g (0.87 mL)Flammable liquid, suspected carcinogen[9][10][11]
BenzylamineC₇H₉N107.1510.5 (1.05 eq)1.125 g (1.14 mL)Combustible, corrosive liquid
EthanolC₂H₅OH46.07-20 mLSolvent, flammable
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction solvent
Brine (sat. NaCl)NaCl(aq)--~50 mLWashing solution
Anhydrous MgSO₄MgSO₄120.37-~5 gDrying agent
Step-by-Step Procedure

G start Start reagents Combine (S)-1,2-epoxybutane, benzylamine, and ethanol in a round-bottom flask. start->reagents reflux Attach a reflux condenser and heat the mixture to 60-70 °C for 4-6 hours. reagents->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete concentrate Remove ethanol under reduced pressure. cool->concentrate dissolve Dissolve the residue in ethyl acetate (50 mL). concentrate->dissolve wash Wash the organic layer with brine (2 x 25 mL). dissolve->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry filter Filter to remove the drying agent. dry->filter evaporate Concentrate the filtrate to obtain crude product. filter->evaporate purify Purify the crude oil via flash column chromatography. evaporate->purify end Obtain Pure Product & Characterize purify->end

Caption: Experimental workflow for the synthesis of (S)-1-Benzylamino-butan-2-ol.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (20 mL), benzylamine (1.125 g, 1.14 mL, 10.5 mmol), and (S)-1,2-epoxybutane (0.721 g, 0.87 mL, 10.0 mmol).

  • Reaction: Attach a reflux condenser and place the flask in a pre-heated oil bath at 60-70 °C. Stir the mixture for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) with a small amount of triethylamine (1%) to prevent streaking. Visualize with UV light and/or potassium permanganate stain. The disappearance of the starting epoxide indicates completion.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[5] Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 25 mL) to remove any remaining water-soluble impurities.[5]

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[5] Filter off the drying agent and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil.[12]

Purification

The crude (S)-1-Benzylamino-butan-2-ol can be purified by flash column chromatography.[12]

  • Stationary Phase: Silica gel (230-400 mesh). It is highly recommended to pre-treat the silica gel with a 1-2% triethylamine solution in the eluent and then pack the column to prevent irreversible adsorption and peak tailing of the basic amine product.[12]

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) containing 1% triethylamine.

  • Isolation: Collect the fractions containing the product (as identified by TLC) and concentrate them under reduced pressure to afford the purified (S)-1-Benzylamino-butan-2-ol.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group, the CH₂ next to the nitrogen, the CH and CH₂ protons of the butane backbone, and the terminal methyl group. The OH and NH protons may appear as broad singlets.

    • ¹³C NMR: Expect 11 distinct carbon signals corresponding to the molecular formula C₁₁H₁₇NO.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ should be observed with a calculated m/z of 180.1383.[13]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To confirm the enantiomeric purity of the product, analysis on a suitable chiral column (e.g., Chiralcel OD-H or similar) is recommended.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling the reagents.[9][10] All operations should be performed inside a certified chemical fume hood.[14]

Reagent-Specific Hazards:

  • (S)-1,2-Epoxybutane: This is a highly flammable liquid and vapor.[11] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[10] It is also a suspected carcinogen.[9] Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area in a tightly sealed container.[14]

  • Benzylamine: This is a combustible liquid that is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. Avoid contact and inhalation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Place organic waste in a designated, properly labeled container.

References

  • SciELO. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Retrieved from [Link]

  • MDPI. (2017, November 10). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]

  • Graphy Publications. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • PMC. (n.d.). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Retrieved from [Link]

  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • AZoM. (n.d.). Safety Precautions When Handling and Storing 1,2-Epoxybutane. Retrieved from [Link]

  • CPAChem. (2023, July 31). 1,2-epoxybutane Safety Data Sheet. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Possible mechanism for the ring opening of the epoxide (1) with aromatic amines (2). Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • SciELO. (2021, June 30). Purification and characterization of two new antimicrobial molecules produced by an endophytic strain of Paenibacillus polymyxa. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(benzylamino)butan-2-ol (C11H17NO). Retrieved from [Link]

Sources

Preparation of (S)-1-Benzylamino-butan-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of the chiral amino alcohol (S)-1-Benzylamino-butan-2-ol. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide array of biologically active molecules.[1][2][3] The protocol herein outlines a robust and efficient two-step synthesis commencing from the readily available chiral starting material, (S)-2-aminobutyric acid, leveraging a chiral pool synthesis strategy.[4][] The first step involves the reduction of the carboxylic acid to the corresponding amino alcohol, (S)-2-aminobutanol.[6][7][8][9] The subsequent step employs a reductive amination reaction with benzaldehyde to yield the target molecule.[10][11][12][13] This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices.

Introduction

Chiral β-amino alcohols are pivotal building blocks in asymmetric synthesis, serving as precursors for pharmaceuticals, chiral auxiliaries, and ligands for metal-based catalysts.[2][3][14] The specific stereochemistry of these molecules is often crucial for their biological activity and efficacy.[4] (S)-1-Benzylamino-butan-2-ol, the target of this protocol, incorporates both a secondary amine and a secondary alcohol on a chiral scaffold, making it a versatile intermediate for further chemical elaboration.

The synthetic strategy detailed below was chosen for its reliability, high yield, and the use of relatively mild reaction conditions. By starting with the enantiomerically pure (S)-2-aminobutyric acid, the chirality is carried through to the final product, ensuring a high degree of stereochemical purity.

Data Presentation

A summary of the key reagents and their relevant properties for this synthesis is provided in the table below for quick reference.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Key Hazards
(S)-2-Aminobutyric acidChiral PrecursorC₄H₉NO₂103.12Solid285 (decomposes)Irritant
Ruthenium on Carbon (5%)CatalystRu/C-Solid-Flammable solid
BenzaldehydeReagentC₇H₆O106.12Liquid178.1Harmful if swallowed
Sodium BorohydrideReducing AgentNaBH₄37.83Solid400 (decomposes)Flammable solid, Corrosive
BenzylamineReagent/Product AnalogC₇H₉N107.15Liquid185Corrosive, Harmful
MethanolSolventCH₄O32.04Liquid64.7Flammable, Toxic
(S)-2-AminobutanolIntermediateC₄H₁₁NO89.14Liquid172-174Corrosive
(S)-1-Benzylamino-butan-2-olFinal ProductC₁₁H₁₇NO179.26---

Experimental Protocols

This synthesis is divided into two main experimental procedures: the preparation of the intermediate (S)-2-aminobutanol, and the subsequent reductive amination to yield (S)-1-Benzylamino-butan-2-ol.

Part 1: Synthesis of (S)-2-Aminobutanol via Catalytic Hydrogenation

This procedure involves the direct catalytic hydrogenation of (S)-2-aminobutyric acid to the corresponding amino alcohol.[8]

Materials:

  • (S)-2-aminobutyric acid

  • Deionized water

  • 5% Ruthenium on carbon (Ru/C)

  • High-pressure reactor (autoclave)

  • Filtration apparatus

Protocol:

  • Reaction Setup: In a suitable glass liner for the high-pressure reactor, dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL.

  • pH Adjustment: Adjust the pH of the solution to between 1 and 5 using a suitable acid (e.g., HCl).

  • Catalyst Addition: Carefully add the 5% Ru/C catalyst. The weight of the catalyst should be approximately 0.05-0.5% of the weight of the amino acid.

  • Hydrogenation: Place the liner in the high-pressure reactor. Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen gas to 2-4 MPa.

  • Reaction: Heat the reactor to 60-70°C and maintain vigorous stirring. The reaction should proceed for 4-10 hours, or until the uptake of hydrogen ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the Ru/C catalyst.

  • Isolation: The resulting aqueous solution of (S)-2-aminobutanol can be used directly in the next step or the product can be isolated by neutralization followed by distillation.

Part 2: Synthesis of (S)-1-Benzylamino-butan-2-ol via Reductive Amination

This one-pot procedure involves the formation of a Schiff base intermediate from (S)-2-aminobutanol and benzaldehyde, followed by in-situ reduction with sodium borohydride.[13][15][16]

Materials:

  • (S)-2-aminobutanol (from Part 1 or commercial source)

  • Benzaldehyde

  • Anhydrous methanol

  • Sodium borohydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-aminobutanol (e.g., 4.46 g, 50 mmol) in 100 mL of anhydrous methanol.

  • Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (e.g., 5.31 g, 50 mmol) dropwise at room temperature.

  • Imine Formation: Stir the resulting mixture for 1 hour at room temperature to facilitate the formation of the imine (Schiff base) intermediate.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (e.g., 2.84 g, 75 mmol) to the cooled, stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-Benzylamino-butan-2-ol.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Visualization of Workflow and Mechanism

To better illustrate the synthesis and the underlying chemical transformations, the following diagrams are provided.

Synthesis Workflow

Synthesis_Workflow cluster_part1 Part 1: Preparation of (S)-2-Aminobutanol cluster_part2 Part 2: Reductive Amination S_2_Aminobutyric_Acid (S)-2-Aminobutyric Acid Hydrogenation Catalytic Hydrogenation (H₂, Ru/C, H₂O, 60-70°C, 2-4 MPa) S_2_Aminobutyric_Acid->Hydrogenation S_2_Aminobutanol (S)-2-Aminobutanol Hydrogenation->S_2_Aminobutanol S_2_Aminobutanol_2 (S)-2-Aminobutanol Reductive_Amination Reductive Amination (Methanol, NaBH₄, 0°C to RT) S_2_Aminobutanol_2->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination Final_Product (S)-1-Benzylamino-butan-2-ol Reductive_Amination->Final_Product

Caption: Overall workflow for the synthesis of (S)-1-Benzylamino-butan-2-ol.

Reductive Amination Mechanism

Reductive_Amination_Mechanism Amine (S)-2-Aminobutanol Imine_Formation Imine Formation (Schiff Base) Amine->Imine_Formation Aldehyde Benzaldehyde Aldehyde->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine H₂O Reduction Reduction (NaBH₄) Imine->Reduction Product (S)-1-Benzylamino-butan-2-ol Reduction->Product

Caption: Mechanism of the reductive amination reaction.

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[17][18][19]

  • Benzylamine and its derivatives: These compounds can be corrosive and harmful. Avoid skin and eye contact, and inhalation of vapors.[17][18][19][20][21][22] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[17][18][20]

  • Sodium Borohydride: This is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care, away from ignition sources, and quench slowly and carefully.

  • Hydrogen Gas: The catalytic hydrogenation step involves flammable hydrogen gas under pressure. Ensure the high-pressure reactor is operated by trained personnel and behind a safety shield.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of (S)-1-Benzylamino-butan-2-ol. By employing a chiral pool strategy and a robust reductive amination reaction, this guide enables researchers to access this valuable chiral building block for a variety of applications in drug discovery and development. The provided rationale for the experimental choices and the detailed safety precautions are intended to ensure a successful and safe execution of the synthesis.

References

Sources

Application Note: (S)-1-Benzylamino-butan-2-ol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In the landscape of asymmetric synthesis, chiral 1,2-amino alcohols are privileged scaffolds that serve as highly efficient ligands for transition-metal catalysis. (S)-1-Benzylamino-butan-2-ol (CAS: 27159-33-7) is a highly versatile, bidentate chiral ligand utilized extensively in the pharmaceutical and fine chemical industries[1].

The superiority of (S)-1-benzylamino-butan-2-ol over simpler primary amino alcohols stems from two highly engineered structural features:

  • The Secondary Amine ("NH Effect"): Unlike tertiary amines, the secondary benzylamine retains a critical N-H bond. In Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), this N-H proton participates directly in the transition state, hydrogen-bonding with the substrate to facilitate a concerted proton/hydride transfer[2].

  • Steric Modulation via the Benzyl Group: The bulky benzyl substituent provides necessary enantiofacial shielding without completely blocking the metal's coordination sphere. In organozinc additions, this prevents the formation of unreactive, tightly bound zinc-alkoxide dimers, thereby accelerating catalytic turnover[3].

This application note details the mechanistic causality and validated protocols for deploying (S)-1-benzylamino-butan-2-ol in two foundational asymmetric transformations: Enantioselective Dialkylzinc Addition and Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Application I: Enantioselective Addition of Dialkylzincs to Aldehydes

Mechanistic Causality

The addition of diethylzinc (


) to prochiral aldehydes is notoriously sluggish in the absence of a catalyst. When (S)-1-benzylamino-butan-2-ol is introduced, it reacts with 

to release ethane, forming a monomeric chiral zinc-alkoxide complex[3]. This complex acts as a Lewis acid to activate the aldehyde and simultaneously serves as a scaffold to coordinate a second equivalent of

. The reaction proceeds via a highly organized dinuclear zinc transition state, where the chiral ligand dictates the trajectory of the alkyl group, resulting in high enantiomeric excess (ee).

Zn_Catalysis L (S)-1-Benzylamino-butan-2-ol (Chiral Ligand) C1 Chiral Zn-Alkoxide Complex L->C1 + Et2Zn (-Ethane) Zn Diethylzinc (Et2Zn) Zn->C1 TS Dinuclear Zn Transition State Zn->TS Alkyl Transfer Agent C1->TS + Aldehyde Coordination Ald Prochiral Aldehyde Ald->TS TS->C1 Catalyst Regeneration Prod Chiral Secondary Alcohol (Product) TS->Prod Hydrolysis (Aqueous Quench)

Catalytic cycle and dinuclear transition state logic for enantioselective dialkylzinc addition.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

Self-Validation Note: To ensure the ee is not diluted by background racemic alkylation, strictly anhydrous conditions must be maintained. Moisture generates


, a potent catalyst for the racemic pathway.

Reagents:

  • Benzaldehyde (purified, distilled under argon): 1.0 mmol

  • Diethylzinc (1.0 M in hexanes): 2.0 mmol

  • (S)-1-Benzylamino-butan-2-ol: 0.05 mmol (5 mol%)

  • Anhydrous Toluene: 3.0 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Ligand Activation: Add (S)-1-benzylamino-butan-2-ol (8.9 mg, 0.05 mmol) to the flask, followed by 3.0 mL of anhydrous toluene. Stir to dissolve.

  • Pre-catalyst Formation: Cool the solution to 0 °C. Dropwise, add

    
     (2.0 mL, 2.0 mmol). Stir for 30 minutes at 0 °C. Observation: Mild effervescence (ethane gas) indicates the formation of the active zinc-alkoxide catalyst.
    
  • Substrate Addition: Slowly add benzaldehyde (106 mg, 1.0 mmol) over 10 minutes using a syringe pump to prevent localized heating.

  • Reaction Propagation: Maintain the reaction at 0 °C for 12 hours. Monitor conversion via GC-FID (taking 10 µL aliquots quenched in 1N HCl).

  • Quench & Extraction: Once conversion >98%, quench the reaction by slowly adding 2.0 mL of 1N HCl at 0 °C to break the zinc chelates. Extract with ethyl acetate (3 x 5 mL).

  • Analysis: Wash the combined organic layers with brine, dry over

    
    , and concentrate. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/IPA 95:5).
    
Quantitative Data: Optimization of Reaction Parameters
EntryLigand Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
12Toluene0247889
25Toluene0129596
310Toluene089796
45THF0188274
55Hexanes2549981

Table 1: Influence of solvent and catalyst loading on the ethylation of benzaldehyde. Toluene at 0 °C provides the optimal balance of enantiofacial discrimination and reaction kinetics.

Application II: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

In ATH, (S)-1-benzylamino-butan-2-ol complexes with a Ruthenium(II) precursor (such as


) to form a highly active transfer hydrogenation catalyst[4]. The mechanism relies on "Metal-Ligand Bifunctional Catalysis"[2]. Upon treatment with a base (e.g., KOH), a 16-electron Ru-amido species is formed. This species dehydrogenates isopropanol (the solvent and hydrogen donor) to form an 18-electron Ru-hydride intermediate. The critical enantio-determining step is a 6-membered pericyclic transition state where the Ru-Hydride and the N-H proton of the ligand are transferred simultaneously to the ketone's carbonyl carbon and oxygen, respectively[2].

Ru_ATH Pre [RuCl2(p-cymene)]2 + Chiral Ligand Amido 16e- Ru-Amido Complex (Active Catalyst) Pre->Amido + Base (KOH) - HCl Hydride 18e- Ru-Hydride Complex (Reducing Agent) Amido->Hydride + i-PrOH - Acetone TS 6-Membered Pericyclic TS (Metal-Ligand Bifunctional) Hydride->TS + Ketone Substrate TS->Amido Catalyst Regeneration Prod Enantioenriched Alcohol TS->Prod Hydride & Proton Transfer

Bifunctional Metal-Ligand pathway for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of Acetophenone

Self-Validation Note: The reaction is highly reversible. To drive the equilibrium toward the product alcohol, the reaction must be run in a dilute solution of the hydrogen donor (isopropanol) or utilizing a formic acid/triethylamine azeotrope to render the hydride transfer irreversible.

Reagents:

  • Acetophenone: 5.0 mmol

  • 
    : 0.025 mmol (0.5 mol%)
    
  • (S)-1-Benzylamino-butan-2-ol: 0.06 mmol (1.2 mol%)

  • KOH (0.1 M in isopropanol): 0.25 mmol (5 mol%)

  • Anhydrous Isopropanol (Degassed): 25 mL

Step-by-Step Methodology:

  • Catalyst Assembly: In an argon-purged Schlenk tube, combine

    
     (15.3 mg) and (S)-1-benzylamino-butan-2-ol (10.7 mg). Add 5.0 mL of degassed isopropanol.
    
  • Complexation: Heat the mixture to 80 °C for 20 minutes until a clear, deep-orange solution forms, indicating successful ligand coordination. Cool to room temperature (25 °C).

  • Activation: Add the KOH solution (2.5 mL of 0.1 M in isopropanol) to generate the active 16-electron Ru-amido complex. Stir for 5 minutes.

  • Reduction: Add acetophenone (600 mg, 5.0 mmol) dissolved in the remaining 17.5 mL of isopropanol.

  • Monitoring: Stir at 25 °C. Monitor the disappearance of the ketone via GC-MS. The reaction typically reaches >95% conversion within 4-6 hours.

  • Quench: Quench the active catalyst by filtering the reaction mixture through a short pad of silica gel (eluting with ethyl acetate) to prevent reverse oxidation.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting (S)-1-phenylethanol can be analyzed directly for ee% via chiral GC (e.g., Supelco Beta-Dex column).

Quantitative Data: Substrate Scope in Ru-ATH
Ketone SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
Acetophenone0.54>9994
4-Methoxyacetophenone0.569692
4-Chloroacetophenone0.53>9995
1-Indanone1.0128887
Propiophenone0.589289

Table 2: Substrate scope for the ATH of various prochiral ketones using the Ru/(S)-1-benzylamino-butan-2-ol catalytic system.

Handling, Storage, and Safety

(S)-1-Benzylamino-butan-2-ol contains a secondary amine that is susceptible to slow oxidation and carbon dioxide absorption (forming carbamates) upon prolonged exposure to ambient air[1].

  • Storage: Store at -20 °C under an inert atmosphere (Argon or Nitrogen) for long-term stability (1-2 years)[1].

  • Handling: Weigh out the ligand in a glovebox or use standard Schlenk techniques.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Always utilize appropriate PPE (nitrile gloves, safety goggles, and lab coat)[1].

References

  • An Ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes, Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones, CNR-IRIS (Wiley Periodicals LLC, 2025). Available at: [Link]

  • The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor, Scientific Research Publishing (SCIRP). Available at: [Link]

Sources

Application Note: (S)-1-Benzylamino-butan-2-ol as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of modern asymmetric synthesis, chiral 1,2-amino alcohols are privileged scaffolds. (S)-1-Benzylamino-butan-2-ol stands out as a highly versatile chiral auxiliary and ligand. The architecture of this molecule is defined by two critical features: a bidentate coordination motif (combining a secondary amine and a primary hydroxyl group) and a highly differentiated steric environment provided by the bulky N-benzyl group and the ethyl side chain.

When coordinated to a transition metal or main-group element (such as Zinc or Boron), this ligand forms a rigid, five-membered metallacycle. The N-benzyl group effectively shields one face of the metal complex, forcing incoming prochiral substrates to approach exclusively from the unhindered face. This precise molecular recognition is the cornerstone of its ability to multiply chirality in catalytic and stoichiometric transformations[1].

Zn_Complex Substrate Prochiral Aldehyde (R-CHO) Complex Bidentate Zn-Ligand Complex (Facial Shielding) Substrate->Complex Coordination Si-Face Attack Ligand (S)-1-Benzylamino-butan-2-ol (Chiral Ligand) Ligand->Complex ZnEt2 (1.2 eq) Toluene, 0°C Product Chiral Secondary Alcohol (High ee) Complex->Product Aqueous Quench (Self-Validating Step)

Fig 1: Mechanistic pathway of enantioselective dialkylzinc addition mediated by the chiral ligand.

Application I: Enantioselective Diethylzinc Addition to Aldehydes

The addition of dialkylzinc reagents to aldehydes is a benchmark reaction for evaluating chiral ligands. (S)-1-Benzylamino-butan-2-ol acts as an excellent chiral director in this Noyori-type alkylation, yielding chiral secondary alcohols with high enantiomeric excess (ee).

Quantitative Optimization Data

The choice of solvent and temperature is critical. Coordinating solvents (like THF) compete with the substrate for metal coordination, disrupting the chiral transition state and plummeting the ee. Non-coordinating solvents like toluene preserve the rigid bimetallic transition state.

Table 1: Optimization of Diethylzinc Addition to Benzaldehyde

EntrySolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Hexane0246578
2THF0244540
3Toluene0188592
4Toluene-20367095
5Toluene-40484096
Step-by-Step Protocol
  • Preparation of the Catalyst Complex: Flame-dry a 50 mL Schlenk flask under argon. Add (S)-1-Benzylamino-butan-2-ol (0.1 mmol, 10 mol%) and anhydrous toluene (5.0 mL).

  • Zinc Addition: Cool the solution to 0 °C. Add diethylzinc (1.2 mmol, 1.0 M solution in hexanes) dropwise over 5 minutes.

    • Causality: Slow addition at 0 °C controls the exothermic ethane gas evolution during the formation of the zinc alkoxide, preventing thermal degradation of the active catalytic species.

  • Substrate Addition: Stir for 15 minutes, then add benzaldehyde (1.0 mmol) dropwise. Maintain the reaction at -20 °C for 36 hours (optimal balance of yield and ee, see Table 1).

  • Self-Validating Quench & Extraction: Quench the reaction carefully with 1N HCl (5 mL).

    • Causality & Validation: Unquenched zinc reactions form stubborn, gelatinous emulsions with water. A successful quench is visually validated when the emulsion breaks into two sharply defined, clear liquid phases.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column).

Application II: Synthesis of Evans-Type Chiral Oxazolidinones

Beyond its use as a free ligand, (S)-1-Benzylamino-butan-2-ol is a direct precursor to N-benzyl oxazolidinones. These Evans-type chiral auxiliaries are heavily utilized in drug development for highly diastereoselective aldol condensations and alkylations[2].

Oxazolidinone_Workflow A Step 1: (S)-1-Benzylamino-butan-2-ol B Step 2: Cyclization (Triphosgene/Et3N) A->B Phosgenation (0°C to RT) C Step 3: N-Acylation (n-BuLi, R-COCl) B->C Deprotonation (-78°C) D Step 4: Asymmetric Aldol Addition C->D Boron Enolate Formation E Step 5: Auxiliary Cleavage (LiOH/H2O2) D->E Product Release & Recovery

Fig 2: Workflow for the synthesis and application of (S)-1-benzylamino-butan-2-ol oxazolidinones.

Step-by-Step Protocol: Oxazolidinone Synthesis
  • Reagent Setup: In a thoroughly dried round-bottom flask, dissolve (S)-1-Benzylamino-butan-2-ol (10.0 mmol) in anhydrous CH₂Cl₂ (40 mL). Add triethylamine (25.0 mmol, 2.5 eq).

  • Cyclization: Cool the mixture to 0 °C. Dissolve triphosgene (4.0 mmol, 0.4 eq) in CH₂Cl₂ (10 mL) and add it dropwise via an addition funnel over 30 minutes.

    • Causality: Triphosgene is utilized as a stable, solid alternative to highly toxic phosgene gas. The 0.4 equivalent ratio provides a slight excess of the required carbonyl source (1 eq of triphosgene yields 3 eq of phosgene). The low temperature prevents runaway exothermic polymerization and minimizes side-product formation.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4 hours. Validate completion via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar, ninhydrin-active amino alcohol baseline spot and the emergence of a fast-moving, UV-active oxazolidinone spot confirms successful cyclization.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Separate the organic layer, wash with 1N HCl, water, and brine. Dry over Na₂SO₄ and concentrate. The resulting chiral auxiliary can be recrystallized from hot hexanes/ethyl acetate.

Application III: Precursor for CBS-Type Oxazaborolidines

Building upon the foundational work of the Corey-Bakshi-Shibata (CBS) reduction [3], (S)-1-Benzylamino-butan-2-ol can be condensed with alkylboronic acids to form highly active chiral oxazaborolidines.

Protocol Summary

The amino alcohol is refluxed with methylboronic acid (1.05 eq) in anhydrous toluene using a Dean-Stark apparatus.

  • Causality: The continuous azeotropic removal of water is strictly required to drive the thermodynamic formation of the B-N and B-O bonds. Any residual moisture will lead to the rapid hydrolysis of the oxazaborolidine back to the starting materials, killing the catalytic activity. Once formed, 10 mol% of this catalyst, in conjunction with a stoichiometric borane source (e.g., BH₃·SMe₂), facilitates the rapid, enantioselective reduction of prochiral ketones to secondary alcohols with predictable stereochemistry.

References

  • Corey, E. J., Bakshi, R. K., Shibata, S., Chen, C. P., & Singh, V. K. (1987). "A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses". Journal of the American Chemical Society, 109(25), 7925-7926. URL:[Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates". Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]

  • Noyori, R. (1990). "Chiral Metal Complexes as Discriminating Molecular Catalysts". Science, 248(4960), 1194-1199. URL:[Link]

Sources

Application Note: Synthesis and Utilization of (S)-1-Benzylamino-butan-2-ol in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

(S)-1-Benzylamino-butan-2-ol (CAS: 27159-33-7) is a highly versatile, bifunctional chiral amino alcohol. Featuring both a secondary hydroxyl group and a benzyl-protected secondary amine, it serves as a critical building block in advanced organic synthesis. Its primary applications lie in the stereospecific preparation of active pharmaceutical ingredients (APIs), most notably in the synthesis of chiral morpholine derivatives for bacterial DNA gyrase inhibitors [1] and aminoalkyl intermediates for β2-adrenergic receptor agonists (fenoterol analogs)[2].

This application note details the mechanistic rationale, step-by-step synthesis protocols, and downstream pharmaceutical applications of this intermediate, providing drug development professionals with a reliable, self-validating framework for its utilization.

Mechanistic Insights & Experimental Causality

The synthesis of (S)-1-benzylamino-butan-2-ol relies on the regioselective nucleophilic ring-opening of (S)-1,2-epoxybutane by benzylamine. To ensure high yield and enantiomeric fidelity, several kinetic and thermodynamic controls are strictly enforced:

  • Regioselectivity via Steric Hindrance: The primary amine of benzylamine preferentially attacks the less sterically hindered terminal carbon (C1) of the epoxide. This regioselective SN2-type opening preserves the critical stereocenter at C2, ensuring the final API maintains its required 3D conformation for target receptor binding.

  • Stoichiometric Control (Causality of Excess): A significant molar excess of benzylamine (typically 5:1 relative to the epoxide) is employed. This is a deliberate kinetic control strategy. By flooding the reaction with the primary amine, the probability of the newly formed secondary amine product reacting with a second epoxide molecule (over-alkylation) is drastically suppressed [1].

  • Strategic Benzyl Protection: The N-benzyl group is not merely a reactant but a strategic protecting group. It prevents unwanted N-oxidation or side reactions during downstream processing (such as subsequent epoxide ring-openings) and can be cleanly cleaved via Palladium-catalyzed (Pd/C) hydrogenolysis under mild conditions once the target pharmacophore is fully assembled.

Experimental Protocols

Protocol A: Synthesis of (S)-1-Benzylamino-butan-2-ol

Self-Validating System: This protocol utilizes fractional vacuum distillation as both an isolation and validation mechanism. Because unreacted benzylamine and the target amino alcohol have vastly different boiling points, the successful collection of the high-boiling fraction intrinsically validates the removal of the kinetic excess reagent, ensuring high purity for downstream API synthesis.

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave reactor, dissolve benzylamine (5.0 equivalents) in absolute ethanol.

  • Addition: Slowly add (S)-1,2-epoxybutane (1.0 equivalent) to the solution at room temperature. Note: Controlled addition prevents premature exothermic runaway.

  • Reaction: Seal the autoclave and heat the mixture to 150 °C for 2 hours. The elevated temperature provides the necessary activation energy to drive the nucleophilic attack on the epoxide to completion.

  • Concentration: Cool the reactor to room temperature. Transfer the mixture to a rotary evaporator and remove the ethanol solvent under reduced pressure.

  • Purification & Validation: Subject the crude mixture to fractional vacuum distillation. Unreacted benzylamine is recovered first. The target (S)-1-benzylamino-butan-2-ol is collected at 140–150 °C / 2 mm Hg as a colorless liquid that slowly crystallizes upon standing [1].

Table 1: Reagent Stoichiometry and Reaction Parameters

Reagent / ParameterFunctionEquivalentsAmount (Scale)
(S)-1,2-Epoxybutane Chiral Electrophile1.0 eq55.5 mmol (4.0 g)
Benzylamine Nucleophile / Protecting Group5.0 eq277.0 mmol (29.65 g)
Absolute Ethanol SolventN/A40 mL
Temperature Reaction DriverN/A150 °C
Time Reaction DurationN/A2 hours
Expected Yield Final ProductN/A~85% (8.5 g)
Protocol B: Downstream Synthesis of Chiral N-Benzyl Morpholine Intermediates

Morpholine cores are prevalent in antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV. (S)-1-benzylamino-butan-2-ol is a direct precursor to these cores.

  • Alkylation: Dissolve the synthesized (S)-1-benzylamino-butan-2-ol (1.0 eq) in ethanol. Add an excess of propylene oxide (approx. 3.0 eq).

  • Heating: Heat the mixture in an autoclave at 150 °C for 2 hours to force the N-alkylation of the sterically hindered secondary amine.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting diol intermediate is then subjected to intramolecular cyclization (often via mesylation of the hydroxyl groups followed by basic workup) to yield the morpholine ring.

  • Purification: Purify the resulting N-benzyl morpholine via silica gel column chromatography using a methanol in dichloromethane gradient [1].

Visualizing Workflows and Pharmacological Pathways

G A Benzylamine + (S)-1,2-Epoxybutane B (S)-1-Benzylamino-butan-2-ol (Chiral Amino Alcohol) A->B Regioselective Nucleophilic Attack C Epoxide Ring Opening (Propylene Oxide) B->C N-Alkylation D N-Benzyl Morpholine Derivative C->D Cyclization E Hydrogenolysis (Pd/C) Deprotection D->E Cleavage of Benzyl Group F Chiral Morpholine (API Intermediate) E->F Final Yield

Synthesis workflow of chiral morpholine API intermediates from (S)-1-benzylamino-butan-2-ol.

Pathway L Fenoterol Analog (Synthesized API) R β2-Adrenergic Receptor (Active State) L->R Agonist Binding G Gs Protein Activation R->G Conformational Change AC Adenylyl Cyclase (AC) G->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Resp Bronchodilation / Therapeutic Effect PKA->Resp Phosphorylation Cascade

Pharmacological signaling pathway of β2-AR agonists derived from the synthesized intermediate.

Analytical Validation Data

To ensure the integrity of the synthesized (S)-1-benzylamino-butan-2-ol prior to downstream API assembly, researchers must validate the product against established physicochemical properties.

Table 2: Physicochemical and Analytical Properties

PropertyExpected Value / Description
Chemical Formula C11H17NO
Exact Mass 179.1311 g/mol
Boiling Point ~307.5 °C at 760 mmHg (Distills at 140-150 °C / 2 mmHg)
Flash Point 114.8 °C
Topological Polar Surface Area 32.3 Ų
MS (ESI) [M+H]+ m/z 180.1
Appearance Colorless liquid (crystallizes slowly at room temperature)

References

  • Title: Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections (US Patent 8658641B2)
  • Title: Comparative Molecular Field Analysis of fenoterol derivatives interacting with an agonist-stabilized form of the β2-adrenergic receptor Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

Synthesis of Amino Alcohols via Reductive Amination: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Amino Alcohols and the Utility of Reductive Amination

Amino alcohols are a pivotal class of organic compounds, serving as crucial building blocks and key structural motifs in a vast array of pharmacologically active molecules and pharmaceutical compounds. Their presence is integral to the therapeutic effects of drugs ranging from antivirals like the HIV-protease inhibitors ritonavir and lopinavir to antibacterial agents such as chloramphenicol.[1][2] The synthesis of these molecules, particularly in a stereoselective manner, is a significant focus in medicinal chemistry and drug development.

Reductive amination, also known as reductive alkylation, stands out as a powerful and versatile method for the synthesis of amines, including amino alcohols.[3][4] This reaction converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine or iminium ion.[3] Its widespread adoption in both laboratory and industrial settings stems from its operational simplicity, broad substrate scope, and the ability to perform it as a one-pot reaction under mild conditions.[3][5] This application note provides an in-depth guide to the principles and practical execution of reductive amination for the synthesis of amino alcohols, targeting researchers and professionals in the field of drug development.

The Chemical Heart of the Matter: The Mechanism of Reductive Amination

The reductive amination process unfolds in two principal, sequential steps that occur in the same reaction vessel:

  • Imine or Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate.[3] Under mildly acidic conditions, which are often employed to catalyze this step, the hemiaminal readily loses a molecule of water to form an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used).[3][6] The removal of water is crucial as it drives the equilibrium towards the formation of the C=N double bond.[3]

  • Reduction of the Intermediate: The newly formed imine or iminium ion is then reduced in situ by a suitable reducing agent to yield the final amine product.[6][7] The choice of reducing agent is critical and dictates the reaction conditions and selectivity.

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Carbonyl Aldehyde or Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate (R1-C(OH)(NHR3)-R2) Carbonyl->Hemiaminal + Amine Amine Amine (R3-NH2) Amine->Hemiaminal Imine Imine/Iminium Ion (R1-C(=N+HR3)-R2) Hemiaminal->Imine Dehydration Product Final Amine Product (R1-CH(NHR3)-R2) Imine->Product Reduction H_plus + H+ H2O - H2O Reducing_Agent [Reducing Agent] Experimental_Workflow General Experimental Workflow Start Start Reactants 1. Combine Hydroxy-Carbonyl and Amine in Solvent Start->Reactants Reagent 2. Add Reducing Agent (e.g., STAB or NaBH4) Reactants->Reagent Monitor 3. Stir and Monitor Reaction (TLC, LC-MS) Reagent->Monitor Workup 4. Quench and Aqueous Workup Monitor->Workup Extract 5. Extract with Organic Solvent Workup->Extract Dry 6. Dry and Concentrate Extract->Dry Purify 7. Purify by Chromatography Dry->Purify End End Product Purify->End

Sources

Application Notes and Protocols: Coordination Chemistry of (S)-1-Benzylamino-butan-2-ol with Zinc and Copper

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzylamino-butan-2-ol is a chiral amino alcohol that serves as a versatile bidentate ligand in coordination chemistry. Its structure, featuring both a secondary amine and a hydroxyl group, allows for the formation of stable chelate rings with various metal ions. The coordination complexes of this ligand with zinc(II) and copper(II) are of particular interest due to their potential applications in asymmetric catalysis and their relevance to biological systems.[1]

Zinc, a d¹⁰ metal, exhibits flexible coordination geometries, which is a key feature in the catalytic activity of many zinc-containing enzymes.[2] Copper, with its accessible redox states, plays a crucial role in a variety of biological and catalytic oxidation reactions.[3] The chirality of (S)-1-Benzylamino-butan-2-ol, when coordinated to these metals, can induce enantioselectivity in chemical transformations, making these complexes valuable tools in the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry.[4][5]

This document provides detailed protocols for the synthesis and characterization of zinc and copper complexes with (S)-1-Benzylamino-butan-2-ol, along with insights into their potential applications.

Synthesis of the Ligand: (S)-1-Benzylamino-butan-2-ol

The ligand can be synthesized via the reductive amination of (S)-2-aminobutan-1-ol with benzaldehyde, followed by reduction of the resulting Schiff base. A common method involves catalytic hydrogenation.[6]

Protocol 1: Synthesis of (S)-1-Benzylamino-butan-2-ol

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve (S)-2-aminobutan-1-ol (1 equivalent) in a suitable solvent such as toluene or methanol.

    • Add benzaldehyde (1 equivalent) dropwise to the solution while stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of the Schiff base, (S)-N-benzylidene-1-aminobutan-2-ol, can be monitored by thin-layer chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude Schiff base.

  • Catalytic Hydrogenation:

    • Dissolve the crude Schiff base in a solvent like methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture at atmospheric pressure and room temperature using a hydrogen balloon or a Parr hydrogenator.

    • Monitor the reaction by TLC until the Schiff base is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to yield the crude (S)-1-Benzylamino-butan-2-ol.

    • Purify the product by column chromatography or recrystallization if necessary.[6]

Coordination with Zinc(II)

Zinc(II) complexes of amino alcohols are widely explored as catalysts for various organic transformations, including the enantioselective addition of organozinc reagents to aldehydes.[7][8] The coordination of (S)-1-Benzylamino-butan-2-ol to a zinc center typically involves the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring.

Protocol 2: Synthesis of a Zinc(II) Complex with (S)-1-Benzylamino-butan-2-ol

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-1-Benzylamino-butan-2-ol (2 equivalents) in anhydrous methanol or ethanol.

  • In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) (1 equivalent) in the same solvent.[9]

  • Slowly add the zinc chloride solution to the ligand solution with continuous stirring.

  • A precipitate may form immediately or upon standing. The reaction mixture can be stirred at room temperature for several hours to ensure complete complexation.

  • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The product can be recrystallized from a suitable solvent system, such as a methanol/diethyl ether mixture, to obtain crystals suitable for X-ray diffraction analysis.

Characterization of the Zinc Complex:

TechniqueExpected Observations
FT-IR Spectroscopy A shift in the N-H and O-H stretching frequencies compared to the free ligand, indicating coordination to the zinc ion. The appearance of new bands in the low-frequency region corresponding to Zn-N and Zn-O vibrations.[10]
¹H NMR Spectroscopy Broadening or shifting of the signals corresponding to the protons near the coordination sites (N-H and O-H) upon complexation.
Elemental Analysis The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed complex structure.
Single-Crystal X-ray Diffraction Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the zinc center, which is often a distorted tetrahedron or octahedron depending on the stoichiometry and presence of other ligands.[11]

Diagram 1: Proposed Coordination of (S)-1-Benzylamino-butan-2-ol to Zinc(II)

A schematic showing the chelation of the ligand to the zinc center.

Coordination with Copper(II)

Copper(II) complexes with amino alcohol ligands have shown significant catalytic activity in oxidation reactions and have been studied as models for copper-containing enzymes.[12][13] The coordination of (S)-1-Benzylamino-butan-2-ol to copper(II) is expected to be similar to that of zinc(II), forming a stable N,O-chelate.

Protocol 3: Synthesis of a Copper(II) Complex with (S)-1-Benzylamino-butan-2-ol

  • Dissolve (S)-1-Benzylamino-butan-2-ol (2 equivalents) in methanol in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1 equivalent) in a minimal amount of methanol.[14][15]

  • Add the copper(II) salt solution dropwise to the ligand solution with constant stirring. A color change, typically to blue or green, should be observed, indicating complex formation.

  • The reaction mixture is typically stirred at room temperature for 2-4 hours.

  • The solvent can be slowly evaporated to induce crystallization, or the product can be precipitated by the addition of a less polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash with cold methanol, and dry in a desiccator.

Characterization of the Copper Complex:

TechniqueExpected Observations
FT-IR Spectroscopy Similar to the zinc complex, shifts in the N-H and O-H stretching frequencies are expected. The appearance of new bands corresponding to Cu-N and Cu-O vibrations.[10]
UV-Vis Spectroscopy A broad d-d transition band in the visible region is characteristic of Cu(II) complexes, providing information about the coordination geometry.[16]
Electron Paramagnetic Resonance (EPR) Spectroscopy For the paramagnetic Cu(II) (d⁹) complex, EPR spectroscopy can provide valuable information about the coordination environment and the nature of the metal-ligand bonding.
Magnetic Susceptibility Measurement of the magnetic moment can confirm the +2 oxidation state of the copper ion.
Elemental Analysis To confirm the stoichiometry of the complex.

Diagram 2: Experimental Workflow for Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand (S)-1-Benzylamino-butan-2-ol Reaction Reaction Mixture Ligand->Reaction Metal_Salt Zinc(II) or Copper(II) Salt Metal_Salt->Reaction Solvent Anhydrous Solvent Solvent->Reaction Filtration Filtration Reaction->Filtration Precipitation Crude_Complex Crude_Complex Filtration->Crude_Complex Solid FTIR FT-IR Spectroscopy Crude_Complex->FTIR Analysis NMR NMR Spectroscopy Crude_Complex->NMR Analysis (for Zn) UV_Vis UV-Vis Spectroscopy Crude_Complex->UV_Vis Analysis (for Cu) EPR EPR Spectroscopy Crude_Complex->EPR Analysis (for Cu) X_Ray Single-Crystal X-ray Diffraction Crude_Complex->X_Ray Crystallization & Analysis

Sources

Application of (S)-1-Benzylamino-butan-2-ol in the Resolution of Racemic Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the application of (S)-1-Benzylamino-butan-2-ol as a chiral resolving agent for the separation of racemic carboxylic acids. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles, practical experimental protocols, and the critical parameters that govern the success of this classical resolution technique.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective medicines.[1]

Classical resolution through the formation of diastereomeric salts remains a widely used, robust, and scalable method for obtaining enantiomerically pure compounds.[2] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3]

(S)-1-Benzylamino-butan-2-ol is a chiral amino alcohol that has shown utility as a resolving agent for racemic carboxylic acids. Its basic amino group readily reacts with acidic carboxyl groups to form salts, and its inherent chirality, conferred by the stereocenters in its butanol backbone, enables the formation of diastereomeric pairs. This guide will delve into the specifics of its application.

Mechanism of Action: The Formation of Diastereomeric Salts

The fundamental principle behind the resolving power of (S)-1-Benzylamino-butan-2-ol lies in its ability to convert a pair of enantiomeric acids, (R)-acid and (S)-acid, into a pair of diastereomeric salts. When the racemic acid mixture is treated with the enantiomerically pure (S)-1-Benzylamino-butan-2-ol, two diastereomeric salts are formed: [(R)-acid · (S)-base] and [(S)-acid · (S)-base].[3]

These diastereomeric salts are not mirror images of each other and thus exhibit different physicochemical properties, most notably, different solubilities in a given solvent system. This difference in solubility is the cornerstone of the separation process. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other diastereomer enriched in the mother liquor.

G cluster_0 Racemic Mixture cluster_1 Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Liberation of Enantiomers racemic_acid Racemic Carboxylic Acid ((R)-Acid and (S)-Acid) diastereomers Mixture of Diastereomeric Salts [(R)-Acid · (S)-Base] [(S)-Acid · (S)-Base] racemic_acid->diastereomers Reaction resolving_agent (S)-1-Benzylamino-butan-2-ol resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble acidification_solid Acidification less_soluble->acidification_solid acidification_liquid Acidification more_soluble->acidification_liquid enantiomer_1 Enantiomerically Pure Acid 1 acidification_solid->enantiomer_1 enantiomer_2 Enantiomerically Pure Acid 2 acidification_liquid->enantiomer_2 G start Start dissolve_acid Dissolve Racemic Acid in Hot Solvent start->dissolve_acid add_base Add (S)-1-Benzylamino-butan-2-ol Solution dissolve_acid->add_base heat_to_clear Heat to Obtain Clear Solution add_base->heat_to_clear cool_slowly Slowly Cool to Room Temperature heat_to_clear->cool_slowly crystallization Crystallization of Less Soluble Salt cool_slowly->crystallization filter Vacuum Filter Crystals crystallization->filter wash Wash with Cold Solvent filter->wash dry Dry the Diastereomeric Salt wash->dry end End of Part A dry->end

Figure 2. Experimental workflow for diastereomeric salt formation and crystallization.

Part B: Liberation of the Enantiomerically Pure Carboxylic Acid

This part of the protocol describes the recovery of the desired enantiomer from the isolated diastereomeric salt.

Materials:

  • Dried diastereomeric salt from Part A

  • Dilute strong acid (e.g., 1 M Hydrochloric Acid)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Acidification: Slowly add the dilute strong acid to the suspension while stirring until the pH of the solution is acidic (typically pH 1-2). This will protonate the carboxylate anion, causing the free carboxylic acid to precipitate if it is insoluble in water, or remain in the aqueous phase if it is water-soluble. The (S)-1-Benzylamino-butan-2-ol will form a water-soluble salt (e.g., the hydrochloride salt).

  • Isolation of the Pure Enantiomer:

    • If the acid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the acid is soluble in water: Transfer the acidic aqueous solution to a separatory funnel and extract the enantiomerically pure carboxylic acid with a suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

Part C: Determination of Enantiomeric Excess

The enantiomeric purity of the resolved carboxylic acid must be determined experimentally.

Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric excess. A solution of the final product is prepared and injected onto a chiral HPLC column. The two enantiomers will have different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess (e.e.).

  • Polarimetry: The specific rotation of the resolved enantiomer is measured using a polarimeter. This value is then compared to the known specific rotation of the pure enantiomer to calculate the optical purity, which is often used as a proxy for enantiomeric excess.

Conclusion

(S)-1-Benzylamino-butan-2-ol is a valuable chiral resolving agent for the separation of racemic carboxylic acids, particularly those of pharmaceutical interest such as the profens. The formation of diastereomeric salts followed by fractional crystallization is a time-tested, efficient, and scalable method for obtaining enantiomerically pure compounds. The success of this technique relies on the careful selection of solvents and the optimization of crystallization conditions to maximize the difference in solubility between the two diastereomeric salts. The protocols provided in this guide serve as a robust starting point for researchers to develop efficient resolution processes for their specific target molecules.

References

  • McCullagh, J. V. (2008). Enantiomeric Separation/Resolution: Analyzing the Experimental Results of the Resolution of the S- and R- stereoisomers of (+/-) ibuprofen.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

  • Simon, K., Kozsda, É., Böcskei, Z., Faigl, F., Fogassy, E., & Reck, G. (1990). Structural studies on optical resolution via diastereoisomeric salt formation, part 2. The conformational flexibility of (S)-2-benzylaminobutan-1-ol in enantiomer separation for permethrinic acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1395-1400.
  • Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Google Patents. (n.d.). Resolution of ketoprofen.

Sources

Application Note: Derivatization of (S)-1-Benzylamino-butan-2-ol for Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Context & Introduction

The oxazolidin-2-one core is a privileged structural motif in medicinal chemistry, most notably anchoring the oxazolidinone class of antibacterials (e.g., Linezolid)[1] and serving as highly effective chiral auxiliaries in asymmetric synthesis. The synthesis of these heterocycles often relies on the cyclization of 1,2-amino alcohols.

Mechanistic Rationale & Reagent Selection

The selection of CDI over traditional carbonyl sources is driven by safety, scalability, and reaction kinetics. The causality behind the reaction parameters is as follows:

  • Nucleophilic Hierarchy: In 1,2-amino alcohols, the secondary amine is significantly more nucleophilic than the secondary hydroxyl group. Consequently, the initial attack on the highly electrophilic carbonyl carbon of CDI occurs exclusively at the nitrogen atom, forming an N-acylimidazole intermediate.

  • Stereochemical Fidelity: The subsequent 5-exo-trig intramolecular cyclization is driven by the hydroxyl oxygen attacking the activated carbonyl, expelling the second imidazole molecule. Because the C–O bond at the chiral C2 carbon of the butane chain is never broken, the (S)-configuration is perfectly conserved, translating directly to the C5 position of the oxazolidinone ring.

  • Solvent Causality: The transition state of this cyclization is highly polar. Using a solvent with a high dielectric constant (ε), such as DMSO, stabilizes this zwitterionic transition state, drastically accelerating the reaction and pushing it to completion at room temperature[3].

Mechanism SM (S)-1-Benzylamino-butan-2-ol Nucleophile INT N-Acylimidazole Intermediate SM->INT + CDI (N-attack) CDI CDI Carbonyl Source CDI->INT PROD (S)-3-Benzyl-5-ethyl- oxazolidin-2-one INT->PROD Intramolecular O-attack BYP Imidazole Byproduct INT->BYP Leaving Group

Chemical mechanism of CDI-mediated cyclization to (S)-3-benzyl-5-ethyl-oxazolidin-2-one.

Quantitative Data & Solvent Optimization

The critical parameter for this catalyst-free cyclization is solvent polarity. The table below summarizes the optimization data, demonstrating why DMSO is the mandatory solvent for this protocol[3].

SolventDielectric Constant (ε)Temp (°C)Time (h)Yield (%)Mechanistic Rationale
DCM 8.9251530%Low polarity fails to stabilize the polar transition state; reaction stalls.
THF 7.5251525%Sluggish kinetics due to poor solvation of the N-acylimidazole intermediate.
DMF 36.725370%High polarity improves transition state stabilization, but conversion is incomplete.
DMSO 46.7252.594% Optimal stabilization of the zwitterionic transition state ensures rapid completion.
DMSO 46.760390%Heating provides no kinetic benefit and induces minor thermal degradation.

Experimental Protocol: Catalyst-Free Synthesis

This protocol is designed as a self-validating system . The primary byproduct, imidazole, is highly basic and water-soluble. By incorporating a precise dilute HCl wash during the workup, imidazole is quantitatively protonated to imidazolium chloride and partitioned into the aqueous phase. If the organic layer yields a clean product without the need for column chromatography, the workup has successfully validated itself.

Materials Required
  • (S)-1-Benzylamino-butan-2-ol : 1.0 equivalent (1.0 mmol, ~179.2 mg)

  • N,N'-Carbonyldiimidazole (CDI) : 1.5 equivalents (1.5 mmol, ~243.2 mg)

  • Anhydrous DMSO : 2.0 mL

  • Ethyl Acetate (EtOAc) : For extraction

  • 1.0 M HCl (aq) : For byproduct removal

Step-by-Step Methodology
  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-benzylamino-butan-2-ol (1.0 mmol) in anhydrous DMSO (2.0 mL) under a nitrogen atmosphere.

  • Activation: Add CDI (1.5 mmol) portion-wise over 5 minutes at 25 °C. Caution: CO₂ gas is evolved during the formation of the active intermediate. Ensure the system is properly vented.

  • Cyclization: Stir the reaction mixture at 25–30 °C for 2.5 hours. Monitor reaction completion via TLC (EtOAc:Hexane 1:1, visualization by UV and Ninhydrin stain; the secondary amine starting material will stain heavily, while the oxazolidinone product will not).

  • Quenching: Dilute the reaction mixture with distilled water (10 mL) to quench any unreacted CDI.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers.

  • Self-Validating Acid Wash: Wash the combined organic layers with 1.0 M HCl (2 × 10 mL). Scientific Insight: This step is critical. It removes the DMSO and completely partitions the imidazole byproduct into the aqueous layer.

  • Final Wash & Drying: Wash the organic layer with saturated brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield: The product, (S)-3-benzyl-5-ethyl-oxazolidin-2-one, is obtained as a highly pure viscous oil or low-melting solid (>90% yield).

Workflow S1 1. Substrate Dissolution Dissolve amino alcohol in anhydrous DMSO S2 2. Reagent Addition Add 1.5 eq CDI portionwise under N2 S1->S2 S3 3. Cyclization Stir at 25°C for 2.5 hours S2->S3 S4 4. Aqueous Quench Dilute with H2O, extract with EtOAc S3->S4 S5 5. Acid Wash (Critical) Wash with dilute HCl to remove imidazole S4->S5 S6 6. Isolation Dry over Na2SO4 and concentrate (>90% yield) S5->S6

Step-by-step experimental workflow for the catalyst-free synthesis of the oxazolidinone.

Analytical Validation

To ensure the structural integrity and stereochemical purity of the synthesized oxazolidinone, perform the following analytical checks:

  • ¹H-NMR (400 MHz, CDCl₃): Confirm the disappearance of the broad –OH and –NH signals from the starting material. Look for the characteristic diastereotopic protons of the benzyl group and the C4 methylene protons of the oxazolidinone ring. The absence of singlets at ~7.7 ppm and ~7.1 ppm confirms the complete removal of imidazole.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to confirm that no epimerization occurred at the C5 position. The enantiomeric excess (ee) should match that of the starting (S)-1-benzylamino-butan-2-ol (>99% ee).

References

  • US Patent 8,658,641 B2. Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Google Patents.
  • Niemi, T., et al. Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters, ACS Publications. URL:[Link]

  • Kumar A, M., et al. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Der Pharma Chemica, 16(2): 243-248. URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for (S)-1-Benzylamino-butan-2-ol crude reaction mixtures

[1][2][3]

Executive Summary & Mechanistic Overview[2]

Welcome to the technical support hub for the purification of (S)-1-Benzylamino-butan-2-ol . This intermediate is typically synthesized via the nucleophilic ring-opening of (S)-1,2-epoxybutane with benzylamine .[][2]

The Core Challenge: The reaction follows an SN2 mechanism where the amine attacks the less hindered carbon (C1) of the epoxide. While this regioselectivity is generally high, the purification is complicated by:

  • Excess Benzylamine: Often used (3–5 equivalents) to prevent the formation of the bis-alkylated impurity (tertiary amine).[2]

  • Physical State: The free base is a viscous oil with a high boiling point, making crystallization difficult without salt formation.

  • Regioisomeric Impurities: Small amounts of attack at C2 (yielding 2-benzylamino-butan-1-ol) may occur, though rare under mild conditions.[][2]

This guide provides a modular troubleshooting approach, moving from crude isolation to high-purity salt crystallization.

Module 1: Crude Isolation & Bulk Impurity Removal[2]

Q1: My reaction is complete, but the crude mixture is a dark yellow oil containing a significant amount of benzylamine. How do I remove it efficiently?

Diagnosis: You likely used an excess of benzylamine to suppress bis-alkylation.[][2] Benzylamine has a boiling point of ~185°C (at 760 mmHg), which is difficult to remove completely by rotary evaporation alone.[2]

Protocol: The "Cut-Off" Distillation Strategy Do not attempt column chromatography on the crude mixture containing excess benzylamine; it will streak and overload the column.

  • High-Vacuum Strip: Connect your flask to a high-vacuum manifold (<1 mmHg).[][2] Heat the oil bath to 60–70°C . This will remove residual volatile solvents (ethanol/methanol) and the bulk of the unreacted benzylamine.

  • Azeotropic Removal (Optional but Recommended): If benzylamine persists (detected by smell or TLC), add toluene and re-evaporate.[2] Toluene forms a co-distillate that helps carry over the amine.

  • Partitioning (The "Acid Trap"):

    • Dissolve the residue in Dichloromethane (DCM) .[2]

    • Wash with Water (pH ~9–10, adjusted with Na₂CO₃).[2] Note: Do not use strong acid yet, or you will extract your product into the water.

    • Critical Step: If the benzylamine content is still high, you can perform a selective extraction. The pKa of benzylamine (~9.[2]3) is slightly different from secondary amino alcohols.[2] However, distillation is far superior for bulk removal.[2]

Q2: I see a small, less polar spot on TLC running just above my product. What is it?

Analysis: This is almost certainly the bis-benzylamino impurity (N,N-dibenzyl-1-amino-butan-2-ol), formed if the epoxide reacted with the already-formed product.[][2]

Remediation:

  • Prevention: In future runs, increase the benzylamine:epoxide ratio to >3:1.

  • Purification: This impurity is much less polar than your secondary amine product.[][2] It can be removed via Flash Chromatography (see Module 3) or by selective salt crystallization , as the tertiary amine salt is often more soluble in ethanol than the secondary amine salt.

Module 2: Distillation & Salt Formation (The Gold Standard)

Q3: The free base is an oil and won't crystallize. How do I get a solid?

Technical Insight: Amino alcohols are notorious for "oiling out" because of their ability to form strong intermolecular hydrogen bonds (both donor and acceptor) and their conformational flexibility.[2] Converting the free base to a salt (Oxalate or HCl) breaks this network and facilitates lattice formation.[2]

Protocol: Formation of the Oxalate Salt The oxalate salt is often superior to HCl for this specific scaffold because it forms well-defined, non-hygroscopic crystals.

  • Dissolution: Dissolve 10 g of crude free base in Ethanol (absolute, 50 mL) .

  • Acid Addition: Prepare a saturated solution of Oxalic Acid (anhydrous) in warm ethanol. Add 1.05 equivalents slowly to the amine solution with vigorous stirring.

  • Crystallization:

    • A thick white precipitate should form immediately.[2]

    • Heat the mixture to reflux until the solid dissolves (add more EtOH if necessary).

    • Cool slowly to Room Temperature, then to 0°C.

  • Filtration: Collect the crystals and wash with cold Ethanol/Et₂O (1:1) .

Data Comparison: Salt Properties

Salt TypeCrystallinityHygroscopicityImpurity RejectionRecommended For
Free Base Oil (Low)N/ALowCrude intermediate
Hydrochloride ModerateHigh (often deliquescent)ModerateAqueous solubility
Oxalate High Low High Final Purity & Storage
Tartrate HighLowVery HighEnantiomeric upgrading
Q4: I suspect my enantiomeric excess (ee) has dropped. Can I upgrade it?

Troubleshooting: If the starting (S)-1,2-epoxybutane was not optically pure, or if the reaction temperature was too high (>80°C), racemization might have occurred.

Solution: Use (L)-(+)-Tartaric acid to form the diastereomeric salt.[][2][3]

  • Dissolve crude amine in Methanol .

  • Add 1.0 eq of (L)-(+)-Tartaric acid.

  • Recrystallize from MeOH/Isopropanol . The (S,S)-salt complex typically crystallizes preferentially, leaving the (R,S)-diastereomer in the mother liquor.

Module 3: Chromatographic Purification[4]

Q5: I only have 100 mg. Distillation is impossible.[2][3] How do I purify by column?

Issue: Amines interact strongly with the acidic silanols on silica gel, causing severe peak tailing and material loss.

Protocol: Amine-Modified Silica Chromatography

  • Stationary Phase: Standard Silica Gel (60 Å).[2]

  • Mobile Phase Modifier: You MUST add a base to the mobile phase.

    • Recipe: DCM : Methanol : Triethylamine (TEA) or NH₄OH .[2]

    • Ratio: Start with 95:5:1 (DCM:MeOH:TEA).[2]

  • Alternative: Pre-wash the silica column with mobile phase containing 1% TEA, then run the column with just DCM:MeOH.

Visual Workflow: Purification Decision Tree

PurificationStrategyStartCrude Reaction Mixture(Oil)CheckScaleCheck ScaleStart->CheckScaleLargeScale> 5 gramsCheckScale->LargeScaleSmallScale< 1 gramCheckScale->SmallScaleVacDistillHigh Vac Distillation(Remove Benzylamine)LargeScale->VacDistillStep 1ColumnFlash Chromatography(DCM/MeOH/TEA)SmallScale->ColumnSaltFormSalt Formation(Oxalate/HCl)VacDistill->SaltFormStep 2RecrystRecrystallization(EtOH/MeOH)SaltForm->RecrystStep 3FinalPure (S)-1-Benzylamino-butan-2-olRecryst->FinalColumn->Final

Caption: Decision matrix for selecting the optimal purification route based on reaction scale.

Module 4: Analytical Validation

Q6: How do I confirm the regiochemistry (1-amino-2-ol vs 2-amino-1-ol)?

Method: 1H-NMR Analysis The regiochemistry is determined by the splitting pattern of the protons adjacent to the oxygen and nitrogen.

  • Product ((S)-1-Benzylamino-butan-2-ol):

    • Look at the C1 protons (attached to Nitrogen).[2] They will appear as a doublet of doublets (dd) or multiplet around 2.6–2.9 ppm , integrating for 2 protons.[2]

    • The C2 proton (chiral center, attached to Oxygen) will be a multiplet further downfield (~3.5–3.8 ppm).[2]

  • Regioisomer (2-Benzylamino-butan-1-ol):

    • The C1 protons (now attached to Oxygen) will appear downfield at 3.4–3.7 ppm .[2]

    • The C2 proton (attached to Nitrogen) will be shielded, appearing upfield near 2.5–2.8 ppm.

Key Diagnostic: If you see a significant CH₂ signal (integral 2H) in the 3.5–3.8 ppm region that is not the benzyl CH₂ (which is a singlet/AB quartet ~3.8 ppm), you have the wrong regioisomer.

References

  • Preparation of Amino Alcohols via Epoxide Ring Opening

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry. The SN2 attack of amines on epoxides typically occurs at the less substituted carbon.

    • Source:[][2]

  • Purification of Benzylamino Alcohols (Salt Formation)

    • BenchChem Technical Support.[][2] (2025).[2][3] Purification of 1-Amino-2-butanol derivatives via fractional crystallization of oxalate and tartrate salts.[][2]

    • Source:[2]

  • Chromatographic Separation of Amines

    • Reich, H. J. (2024).[2] Techniques in Organic Chemistry: Flash Chromatography of Amines. University of Wisconsin-Madison.[][2]

    • Source:[][2]

  • Physical Properties of 1,2-Epoxybutane

    • National Center for Biotechnology Information.[][2] (2025).[2][3] PubChem Compound Summary for CID 7834, 1,2-Epoxybutane.[2][4]

    • Source:[2]

  • Synthesis of (S)-1-Benzylamino-butan-2-ol (Patent Literature)

    • US Patent 3,953,512.[][2] Process for manufacturing 2-aminobutanol derivatives.[][2][5] Describes the ring opening and subsequent purification steps.

    • Source:[2]

Technical Support Center: Synthesis of (S)-1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-1-Benzylamino-butan-2-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yields in this important synthesis. The formation of β-amino alcohols through the aminolysis of epoxides is a cornerstone reaction in organic synthesis, but it is often plagued by issues of regioselectivity and yield.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to (S)-1-Benzylamino-butan-2-ol?

The most prevalent method is the nucleophilic ring-opening of a chiral epoxide, specifically (S)-1,2-butylene oxide (also known as (S)-1,2-epoxybutane), with benzylamine.[3] This reaction, known as aminolysis, directly forms the desired β-amino alcohol. The key advantage is its atom economy and directness. However, the primary challenge lies in controlling the regioselectivity of the amine's attack on the epoxide ring.

Q2: Why is regioselectivity a critical issue in this synthesis?

The epoxide ring of (S)-1,2-butylene oxide has two electrophilic carbons: the less sterically hindered primary carbon (C1) and the more sterically hindered secondary carbon (C2). Benzylamine can attack either carbon, leading to two different regioisomeric products:

  • Attack at C1 (Desired): Nucleophilic attack at the least hindered carbon (C1) results in the formation of the desired product, (S)-1-Benzylamino-butan-2-ol . This is the typical outcome for an SN2-type mechanism under neutral or basic conditions.[3]

  • Attack at C2 (Undesired): Attack at the more substituted carbon (C2) yields the undesired isomer, (S)-2-Benzylamino-butan-1-ol .

Controlling the reaction to favor attack at C1 is paramount for achieving a high yield of the correct product.

Troubleshooting Guide: Common Issues & Solutions

Problem Area 1: Low Yield and Poor Regioselectivity

Q3: My reaction produces a nearly 1:1 mixture of the desired (S)-1-Benzylamino-butan-2-ol and the undesired (S)-2-Benzylamino-butan-1-ol isomer. How can I improve selectivity?

This is the most common problem and it points directly to the reaction conditions failing to adequately enforce an SN2 pathway. Under classic approaches without specific catalysts, poor regioselectivity is a known limitation, especially when elevated temperatures are required.[1]

Root Cause Analysis & Solutions:

  • Mechanism: The formation of the undesired C2-attack product suggests that the reaction may have significant SN1 character, where a partial positive charge builds up on the more substituted secondary carbon, making it a target for the nucleophile.[4] This is often promoted by acidic conditions or certain solvents.

  • Catalyst Choice (The Key Solution): The choice of catalyst is the most powerful tool to control regioselectivity.

    • Lewis Acids: Many Lewis acids can activate the epoxide, but some can overly polarize the C-O bond, leading to SN1 characteristics. However, certain catalysts are known to promote high regioselectivity. Lithium perchlorate (LiClO₄) has been shown to be effective in promoting the regioselective ring-opening of epoxides with even poor nucleophiles.[5] Other catalysts like Lithium bromide and Zirconium (IV) chloride have also been reported to give excellent regioselectivity for attack at the sterically less hindered position.[3]

    • Solvent-Free & Heterogeneous Catalysts: To enhance environmental friendliness and simplify catalyst removal, consider solid acid catalysts. Silica-bonded S-sulfonic acid (SBSSA) has been demonstrated to be a highly efficient and reusable catalyst for epoxide ring-opening at room temperature under solvent-free conditions, showing excellent regioselectivity.[1]

  • Solvent and Temperature:

    • Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity, and can also participate in hydrogen bonding with the epoxide, potentially influencing the reaction pathway. Aprotic solvents are generally preferred.

    • Temperature: High temperatures can decrease selectivity. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Many modern catalytic methods work efficiently at room temperature.[1][3]

Workflow for Improving Regioselectivity

G start Low Regioselectivity Observed cond1 Are you using a catalyst? start->cond1 sol1 Introduce a regioselective catalyst. (e.g., LiClO₄, SBSSA) cond1->sol1 No cond2 Is the reaction temperature > 50°C? cond1->cond2 Yes sol1->cond2 sol2 Lower temperature to room temp. Monitor reaction progress over longer time. cond2->sol2 Yes cond3 Are you using a protic solvent (e.g., MeOH, EtOH)? cond2->cond3 No sol2->cond3 sol3 Switch to an aprotic solvent (e.g., THF, MeCN) or run solvent-free. cond3->sol3 Yes end Achieved High Regioselectivity cond3->end No sol3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Q4: My overall yield is very low, even after accounting for the regioisomer. What else could be going wrong?

Low yield beyond poor selectivity can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction: The aminolysis of epoxides can be slow, especially with sterically hindered substrates or at lower temperatures.[1]

    • Solution: Monitor the reaction progress meticulously using TLC or GC-MS. If the reaction stalls, consider extending the reaction time or employing a more efficient catalyst to improve the rate.[2]

  • Side Reaction - Diol Formation: If there is water in your reaction mixture, it can act as a nucleophile and open the epoxide ring to form 1,2-butanediol.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled benzylamine and dry solvents.

  • Side Reaction - Polymerization: Epoxides can polymerize under certain conditions, especially with strong Lewis acids.[6]

    • Solution: Use milder catalysts and control the stoichiometry carefully. Add the epoxide slowly to a solution of the amine and catalyst to maintain a low concentration of the epoxide.

  • Product Loss During Workup: β-amino alcohols are polar and can have significant water solubility, leading to losses during aqueous extraction.

    • Solution: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). To recover highly polar products, consider back-extraction or saturation of the aqueous layer with NaCl to decrease the product's solubility.

Problem Area 2: Product Purification

Q5: I have a mixture of the two regioisomers. How can I effectively separate them?

Separating regioisomeric amino alcohols can be challenging due to their similar physical properties.

  • Fractional Vacuum Distillation: If the boiling points of the two isomers are sufficiently different, this can be an effective method, especially on a larger scale. This requires a good vacuum and a fractionating column.

  • Column Chromatography: This is the most common laboratory-scale method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate and then a small percentage of a more polar solvent like methanol or triethylamine. The triethylamine is often added (0.5-1%) to prevent the amine from tailing on the acidic silica gel.

Q6: My purified product still seems to contain impurities. Are there advanced purification techniques?

For achieving very high purity, especially for pharmaceutical applications, further steps may be necessary.

  • Crystallization via Salt Formation: Amino alcohols can be converted to crystalline salts (e.g., hydrochlorides, oxalates) by reacting them with an appropriate acid.[7] These salts often have much better crystallization properties than the free base. The salt can be recrystallized from a suitable solvent system to remove impurities. The pure amino alcohol is then regenerated by neutralizing the purified salt with a base.

  • Schiff Base Formation: The primary amine product can be reacted with an aromatic aldehyde (like benzaldehyde) to form a Schiff base (imine).[8][9] This derivative can be purified by crystallization or chromatography and then hydrolyzed or hydrogenated back to the desired pure secondary amine.[9][10]

Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis using a Lewis Acid Catalyst

This protocol is adapted from methodologies employing catalysts to ensure nucleophilic attack at the sterically less-hindered carbon.[3]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq.) and Lithium Bromide (0.1 eq.) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Cool the stirred solution to 0°C. Add (S)-1,2-butylene oxide (1.1 eq.) dropwise over 20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting epoxide is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography.

Protocol 2: Purification via Recrystallization of the Oxalate Salt

This protocol is a general method for purifying amino alcohols.[7]

  • Salt Formation: Dissolve the impure (S)-1-Benzylamino-butan-2-ol (1.0 eq.) in a minimal amount of a suitable solvent like isopropanol.

  • Acid Addition: In a separate flask, dissolve oxalic acid (0.5 eq. for the neutral oxalate salt) in the same solvent. Slowly add the oxalic acid solution to the stirred amine solution.

  • Crystallization: The oxalate salt should precipitate. The process can be aided by cooling the mixture in an ice bath and gently scratching the inside of the flask. Allow crystallization to proceed for several hours at 0-4°C.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization: If necessary, recrystallize the salt from a hot solvent/anti-solvent system (e.g., Ethanol/Water or Methanol/Ether) to achieve higher purity.

  • Liberation of Free Base: Dissolve the purified salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. Extract the liberated pure amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the purified product.

Data Summary

The choice of catalyst and reaction conditions dramatically impacts the ratio of the desired product (attack at C1) to the undesired regioisomer (attack at C2).

Catalyst SystemSolventTemp (°C)Regioselectivity (C1:C2 Attack)Key AdvantageReference
NoneProtic (e.g., MeOH)RefluxOften Poor (~1:1 to 3:1)Simple setup[1]
LiBrMeCNRTHigh to ExcellentMild conditions, good selectivity[3]
ZrCl₄Solvent-freeRTExcellentFast, solvent-free, high selectivity[3]
SBSSASolvent-freeRTExcellentReusable, environmentally friendly[1]

Reaction Pathway and Isomer Formation

Caption: Synthesis of (S)-1-Benzylamino-butan-2-ol via epoxide ring-opening.

References

  • SciELO. (n.d.). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]

  • ResearchGate. (2015). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Royal Society of Chemistry. (n.d.). Commercial organic Lewis-pair catalysts for efficient ring-opening polymerization of 1,2-butylene oxide. Retrieved from [Link]

Sources

Minimizing regioisomer formation in benzylamine epoxide opening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter inquiries from drug development professionals and synthetic chemists struggling with regioisomer mixtures during the synthesis of β-amino alcohols.

The aminolysis of epoxides with benzylamine is a cornerstone reaction in pharmaceutical synthesis. However, achieving absolute regiocontrol—selectively directing the amine to either the α-carbon (benzylic/internal) or the β-carbon (terminal)—requires precise manipulation of the reaction environment. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize unwanted regioisomer formation.

Core Mechanistic Principles: The Causality of Regioselectivity

To troubleshoot regioselectivity, we must first understand the thermodynamic and kinetic tug-of-war at play. The inherent regioselectivity of epoxide ring-opening is governed by two competing biases[1]:

  • Steric Bias (SN2 Pathway): Favors nucleophilic attack at the least hindered carbon (the β-position). This is the default pathway for aliphatic epoxides and is driven by the trajectory of the incoming benzylamine nucleophile.

  • Electronic Bias (SN1-like Pathway): Favors attack at the carbon best able to stabilize a partial positive charge (the α-position). In aromatic epoxides like styrene oxide, the benzylic carbon is highly susceptible to this pathway due to resonance stabilization[2].

By tuning the solvent and catalyst, we can override the substrate's intrinsic bias and dynamically control the regioisomeric outcome[1].

G Start Epoxide + Benzylamine Cond1 Basic/Neutral Conditions (e.g., H2O, No Catalyst) Start->Cond1 Cond2 Acidic Conditions (e.g., Lewis Acid, HFIP) Start->Cond2 Mech1 SN2 Pathway (Steric Control) Cond1->Mech1 Mech2 SN1-like Pathway (Electronic Control) Cond2->Mech2 Prod1 β-Attack Product (Terminal Opening) Mech1->Prod1 Prod2 α-Attack Product (Benzylic Opening) Mech2->Prod2

Mechanistic divergence in epoxide aminolysis based on environmental control.

Troubleshooting Guide & FAQs

Q1: I am working with styrene oxide and benzylamine, but I need the β-amino alcohol (terminal attack). Standard conditions keep yielding a mixture heavily favoring the α-attack. How do I fix this? Causality: Styrene oxide possesses a strong intrinsic electronic bias. Even mild polarization of the C-O bond allows the benzylic (α) carbon to develop carbocationic character, drawing the benzylamine attack to the more hindered position[2]. Solution: You must strictly avoid Lewis or Brønsted acids. Transition to a water-mediated, catalyst-free system . Water acts as a hydrogen-bond donor, mildly activating the epoxide oxygen without inducing C-O bond cleavage, while simultaneously enhancing the local concentration and nucleophilicity of the benzylamine. This forces the reaction down a strict SN2 pathway, maximizing β-attack.

Q2: Conversely, my synthetic route requires the α-amino alcohol (benzylic attack) from styrene oxide. How do I force complete SN1-like opening? Causality: To achieve high α-selectivity, the benzylic C-O bond must be actively polarized to the point of near-cleavage prior to nucleophilic attack. Solution: Utilize a strong Lewis acid (such as AlI3 or La(OTf)3) combined with a highly polar, ionizing solvent like Hexafluoroisopropanol (HFIP)[3]. HFIP is critical here; it stabilizes the developing carbocationic intermediate through its exceptional hydrogen-bond donating ability, yet its low nucleophilicity ensures it does not compete with benzylamine for the electrophile[4].

Q3: When using Aluminum-based Lewis acids to promote α-attack, my reaction stalls at 40% conversion, and a sticky precipitate forms in the flask. What is happening? Causality: Benzylamine is highly basic and a strong ligand. It is coordinating directly with your Aluminum Lewis acid, forming an insoluble amine-metal aggregate that precipitates out of solution, effectively quenching your catalyst[1]. Solution: Shift to a less coordinating solvent (like diethyl ether) to prevent aggregate precipitation, or switch to a more carbophilic, water-tolerant Lewis acid such as La(OTf)3, which is less prone to irreversible sequestration by basic amines[3].

Quantitative Data Summary: Environmental Tuning

The following table summarizes the expected regioselectivity outcomes based on the strategic manipulation of the reaction environment. Use this as a reference matrix when designing your synthetic route.

Epoxide SubstrateNucleophileCatalyst / Solvent SystemDominant MechanismMajor RegioisomerSelectivity Ratio (α:β)
(S)-Styrene OxideBenzylamineNone / Water (pH ~9.5)SN2-likeβ-Attack (Terminal)< 5 : 95
(S)-Styrene OxideBenzylamineAlI3 / HFIPSN1-likeα-Attack (Benzylic)> 90 : 10
(S)-Styrene OxideBenzylamineLa(OTf)3 / CH2Cl2SN1-likeα-Attack (Benzylic)85 : 15
Aliphatic EpoxideBenzylamineNone / MethanolSN2-likeβ-Attack (Terminal)< 1 : 99

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of protocol depends entirely on your desired regioisomer.

Workflow Step1 1. Reagent Prep (Epoxide + Amine) Step2 2. Environment Tuning (Solvent/Catalyst) Step1->Step2 Step3 3. Incubation (Temp/Time) Step2->Step3 Step4 4. Workup (Quench/Extract) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Standard operating workflow for regiodivergent epoxide aminolysis.

Protocol A: Synthesis of β-Amino Alcohols (Terminal Attack via SN2)

Objective: Minimize benzylic attack by relying on steric control under neutral/basic conditions.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.2 mmol) and deionized water (10 mL). Ensure the initial pH is approximately 9.5[2].

  • Initiation: Add the epoxide (e.g., styrene oxide, 1.0 mmol) dropwise to the vigorously stirring solution at room temperature.

  • Incubation: Heat the reaction mixture to 30°C and stir vigorously for 12 hours. The biphasic nature of the reaction requires high RPM to ensure adequate mass transfer.

  • Workup: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine (1 x 10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via 1H NMR. The benzylic methine proton of the β-isomer will appear further upfield compared to the α-isomer, confirming successful SN2 trajectory.

Protocol B: Synthesis of α-Amino Alcohols (Benzylic Attack via SN1)

Objective: Minimize terminal attack by forcing electronic control using a Lewis Acid in an ionizing solvent.

  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add La(OTf)3 (10 mol%) or AlI3 (10 mol%)[3],[1].

  • Solvent Addition: Inject 5 mL of anhydrous Hexafluoroisopropanol (HFIP) and stir to dissolve/suspend the catalyst[4].

  • Reagent Addition: Lower the temperature to 0°C. Inject styrene oxide (1.0 mmol), followed immediately by a slow, dropwise addition of benzylamine (1.1 mmol). Note: Slow addition prevents thermal spikes and minimizes amine-catalyst aggregation.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure α-amino alcohol.

References

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings ChemRxiv / ACS Journal of Organic Chemistry
  • Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide Benchchem
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Frontiers in Chemistry
  • Difunctionalization Processes Enabled by Hexafluoroisopropanol N

Sources

Technical Support Center: Recrystallization of (S)-1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (S)-1-Benzylamino-butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting appropriate recrystallization solvent systems and troubleshooting common issues encountered during the purification of this chiral amino alcohol.

Introduction: The Importance of Purity in Chiral Amino Alcohols

(S)-1-Benzylamino-butan-2-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1][] The stereochemistry of such molecules is often crucial for their biological activity, making the isolation of a single enantiomer in high purity a critical step in drug development.[3] Recrystallization is a powerful and economical technique for purifying solid organic compounds, including chiral molecules, by separating the desired compound from its impurities based on differences in solubility.[3][4] This guide provides a detailed exploration of potential recrystallization solvent systems for (S)-1-Benzylamino-butan-2-ol and offers solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most promising single-solvent systems for the recrystallization of (S)-1-Benzylamino-butan-2-ol?

A1: Based on the structure of (S)-1-Benzylamino-butan-2-ol, which contains both a polar amino alcohol functionality and a non-polar benzyl group, a solvent of intermediate polarity is often a good starting point. The principle of "like dissolves like" suggests that the ideal solvent will have structural similarities to the solute.[4] A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5]

For (S)-1-Benzylamino-butan-2-ol, promising single-solvent systems to investigate include:

  • Toluene: This non-polar aromatic solvent may effectively dissolve the compound when hot due to the benzyl group, with solubility decreasing upon cooling. Toluene has been successfully used in the synthesis of this compound.[6]

  • Ethanol/Water or Methanol/Water Mixtures: Short-chain alcohols are often good solvents for amino alcohols.[7] By adding water as an anti-solvent, the polarity of the system can be fine-tuned to achieve the desired solubility profile.

  • Ethyl Acetate: This solvent of intermediate polarity can be effective for a wide range of organic compounds.

  • 2-Butanol: This solvent has both polar and non-polar characteristics and could be a suitable choice.[8]

It is crucial to perform solubility tests with small amounts of your compound to determine the optimal solvent.[4]

Q2: How do I select a suitable two-solvent system for recrystallization?

A2: A two-solvent system is employed when no single solvent provides the desired solubility profile.[9] The ideal pair consists of a "solvent" in which the compound is highly soluble and a "co-solvent" or "anti-solvent" in which the compound is sparingly soluble.[9] The two solvents must be miscible with each other.[9]

For (S)-1-Benzylamino-butan-2-ol, consider the following two-solvent systems:

Solvent (High Solubility)Anti-Solvent (Low Solubility)Rationale
TolueneHexane or HeptaneThe compound is likely soluble in hot toluene, and the addition of a non-polar alkane will decrease its solubility upon cooling.
Ethanol or MethanolDiethyl Ether or WaterThe polar alcohol will dissolve the amino alcohol, while the less polar ether or more polar water will induce crystallization.[10]
DichloromethaneHexane or HeptaneDichloromethane is a good solvent for many organic compounds, and a non-polar anti-solvent can be effective.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound.[11]

Here are some troubleshooting steps:

  • Dilute the Solution: Add more of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.[11]

  • Lower the Cooling Temperature Gradually: Avoid rapid cooling, which can favor oil formation. Let the solution cool slowly to room temperature before placing it in an ice bath.[12]

  • Change the Solvent System: Experiment with a different solvent or a two-solvent system.[11]

  • Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal can induce crystallization.[12]

Q4: I am getting a very low yield after recrystallization. What are the likely causes?

A4: A low yield can result from several factors:[12]

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[4][12] To remedy this, you can try to carefully evaporate some of the solvent and attempt to recrystallize again.[12]

  • Premature crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: The washing step should be done with a minimal amount of ice-cold solvent to avoid redissolving the crystals.[4]

  • The compound has significant solubility in the cold solvent: If the solubility of your compound in the cold solvent is still relatively high, you will inevitably lose some product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.[11]- Add a seed crystal of the pure compound.[12]- Introduce an anti-solvent dropwise.[11]
Crystals are colored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.[12]
Crystals are very fine or powdery. - The solution cooled too quickly.- Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly.[12]
The compound decomposes at the solvent's boiling point. - The chosen solvent has too high of a boiling point.- Select a solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude (S)-1-Benzylamino-butan-2-ol. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and continue adding the solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.[4]

  • Dissolution: In an Erlenmeyer flask, add your crude compound and the chosen solvent. Heat the mixture to boiling while stirring, adding the minimum amount of hot solvent required to completely dissolve the solid.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[4]

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (the one in which it is highly soluble).[9]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (the one in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point).[13]

  • Clarification: Add a few drops of the hot "solvent" until the solution becomes clear again.[9]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Visualizing the Workflow

Recrystallization Solvent Selection Workflow

Caption: Workflow for selecting a suitable recrystallization solvent system.

Troubleshooting Crystallization Issues

Troubleshooting_Crystallization Start Crystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Solution_No_Crystals1 Evaporate Excess Solvent No_Crystals->Solution_No_Crystals1 Solution_No_Crystals2 Scratch Flask / Add Seed Crystal No_Crystals->Solution_No_Crystals2 Solution_Oiling_Out1 Add More Hot Solvent Oiling_Out->Solution_Oiling_Out1 Solution_Oiling_Out2 Cool Slowly Oiling_Out->Solution_Oiling_Out2 Solution_Low_Yield1 Use Minimum Hot Solvent Low_Yield->Solution_Low_Yield1 Solution_Low_Yield2 Wash with Minimal Cold Solvent Low_Yield->Solution_Low_Yield2

Caption: Decision-making process for troubleshooting common recrystallization problems.

References

  • Recrystallization1.
  • BenchChem. Discovery and synthesis of chiral amino alcohols.
  • BenchChem. Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • Recrystallization - Single Solvent.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. (2022). SciSpace.
  • CAS 26191-63-9 ((S)(+)-2-BENZYLAMINO-1-BUTANOL). BOC Sciences.
  • BenchChem. An In-depth Technical Guide on the Solubility of 1-Amino-2-butanol.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).
  • Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation over Palladium. (2015). ResearchGate.
  • Petroleum Chemistry Laboratory Recrystallizing process.
  • Solvent: 2-butanol. University of Rochester.
  • CHE 241 Lab 2: Recrystallization. Rowan College at Burlington County.

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Technical Support Center: Optimizing Aminolysis of 1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the aminolysis of 1,2-epoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this critical reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing β-amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the aminolysis of 1,2-epoxybutane, and how does temperature influence it?

A1: The aminolysis of 1,2-epoxybutane is a nucleophilic ring-opening reaction. The amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the cleavage of a carbon-oxygen bond and the formation of a β-amino alcohol.[1][2][3]

Temperature plays a crucial role in this process. Elevating the reaction temperature generally accelerates the reaction rate, as it provides the necessary activation energy for the ring-opening to occur.[1] However, the relationship is not always linear, and excessively high temperatures can lead to undesirable side reactions and degradation of both reactants and products.[1][4]

The reaction can proceed via two different mechanisms, SN1 or SN2, depending on the reaction conditions. In neutral or basic conditions, the SN2 mechanism is favored, where the amine directly attacks the less sterically hindered carbon of the epoxide. Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack, and the reaction may proceed through a more SN1-like mechanism.

Troubleshooting Guide

Issue 1: Low or No Conversion of 1,2-Epoxybutane

You've set up your reaction, but after the expected reaction time, analysis (e.g., GC, TLC, NMR) shows a significant amount of unreacted 1,2-epoxybutane.

Possible Causes & Troubleshooting Steps:

  • Insufficient Temperature: The aminolysis of epoxides can be slow at ambient temperatures, especially without a catalyst.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each new temperature. For many common amines, temperatures in the range of 60-120°C are effective.[5] In some cases, higher temperatures (180-240°C) under pressure in a sealed vessel or a continuous-flow microreactor can dramatically increase reaction rates.[1]

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines are less reactive nucleophiles.

    • Solution: Consider using a more nucleophilic amine if your synthesis allows. Alternatively, the addition of a catalyst can enhance the reaction rate.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.[1]

    • Solution: Protic solvents like ethanol or water can facilitate the reaction by stabilizing the transition state.[6] In some instances, running the reaction neat (without a solvent) can be effective.[7]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?

The aminolysis of an unsymmetrical epoxide like 1,2-epoxybutane can theoretically yield two regioisomers: attack at the less substituted carbon (C1) or the more substituted carbon (C2).

Controlling Regioselectivity:

  • Reaction Conditions: Under neutral or basic conditions (SN2-like), the nucleophilic attack predominantly occurs at the sterically less hindered C1 position.[8]

  • Catalyst Choice: The use of certain catalysts can influence regioselectivity. For instance, some Lewis acids may coordinate to the epoxide oxygen, favoring attack at the more substituted carbon. Conversely, some catalysts can direct the nucleophile to the less substituted carbon.[9]

  • Temperature's Role in Selectivity: Interestingly, for some systems, increasing the temperature has been shown to improve selectivity for the desired product.[1] This is because the activation energy for the formation of the desired isomer can be higher than that for the undesired isomer.

Issue 2: Formation of Significant Byproducts, Particularly Di- or Poly-alkylation Products

You observe the formation of secondary amines or more complex mixtures, reducing the yield of your target primary amino alcohol.

Understanding and Mitigating Over-alkylation:

The primary amino alcohol product is itself a nucleophile and can react with another molecule of 1,2-epoxybutane.[7] This is a common issue, especially when the product amine is more nucleophilic than the starting amine.[7]

Troubleshooting Workflow for Over-alkylation:

G start High Over-alkylation Observed amine_ratio Increase Molar Ratio of Amine to Epoxide start->amine_ratio Primary Approach temp Lower Reaction Temperature amine_ratio->temp If still problematic end Optimized Yield of Primary Amino Alcohol amine_ratio->end concentration Decrease Reactant Concentration temp->concentration Fine-tuning temp->end catalyst Consider a Catalyst concentration->catalyst For difficult cases concentration->end catalyst->end

Caption: Decision-making workflow to minimize over-alkylation byproducts.

Detailed Steps:

  • Adjust Stoichiometry: Use a larger excess of the starting amine relative to the 1,2-epoxybutane. This increases the probability of the epoxide reacting with the intended amine rather than the product.

  • Lower the Temperature: Higher temperatures can sometimes favor the over-alkylation side reaction. Experiment with running the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Control Addition: Instead of adding all the 1,2-epoxybutane at once, consider a slow, controlled addition to the reaction mixture containing the amine. This maintains a low concentration of the epoxide, disfavoring the secondary reaction.

  • Catalyst Influence: While catalysts are often used to accelerate the primary reaction, their effect on over-alkylation should be evaluated. In some cases, a catalyst might also accelerate the undesired side reaction.

Q3: The reaction appears to have stalled. What could be the cause and how can I restart it?

After an initial period of conversion, the reaction progress has plateaued, leaving a significant amount of starting material.

Potential Reasons and Solutions:

  • Reagent Degradation: At elevated temperatures, 1,2-epoxybutane or the amine may degrade over time.[4]

    • Solution: Confirm the thermal stability of your reagents at the reaction temperature. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.

  • Catalyst Deactivation: If a catalyst is being used, it may have become deactivated.

    • Solution: If feasible, add a fresh portion of the catalyst to the reaction mixture.

  • Equilibrium: While less common for epoxide aminolysis, in some specific cases, a reversible reaction could lead to an equilibrium state.

    • Solution: If an equilibrium is suspected, consider methods to remove one of the products from the reaction mixture to drive the reaction forward.

Experimental Protocols

General Procedure for Temperature Optimization in a Batch Reactor
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add the amine and solvent (if used).

  • Initial Temperature: Heat the mixture to the starting temperature (e.g., 60°C).

  • Epoxide Addition: Slowly add 1,2-epoxybutane (1.0 equivalent) to the stirred amine solution.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by a suitable technique (GC, LC-MS, TLC, or NMR).[1][10]

  • Temperature Increase: If the reaction is slow or stalled after a few hours, increase the temperature by 10-20°C and continue monitoring.

  • Data Analysis: Plot the conversion of 1,2-epoxybutane versus time at each temperature to determine the optimal condition that balances reaction rate and byproduct formation.

Workflow for Optimizing Reaction Temperature

G start Define Reaction Scope (Amine, Solvent) lit_review Literature Search for Starting Temperature start->lit_review exp_setup Experimental Setup (Batch or Flow Reactor) lit_review->exp_setup low_temp Run at Lower End of Temperature Range exp_setup->low_temp monitoring Monitor Conversion & Byproducts (GC/LC-MS) low_temp->monitoring decision Acceptable Rate & Selectivity? monitoring->decision increase_temp Increase Temperature Incrementally decision->increase_temp No optimal Optimal Temperature Identified decision->optimal Yes increase_temp->monitoring

Caption: A systematic workflow for determining the optimal reaction temperature.

Data Presentation

Table 1: Hypothetical Temperature Screening Data for the Reaction of Aniline with 1,2-Epoxybutane

Temperature (°C)Reaction Time (h)Conversion of 1,2-Epoxybutane (%)Selectivity for 1-(phenylamino)butan-2-ol (%)
60845>98
8049295
1002>9990
1201>9982

This data is illustrative and will vary depending on the specific amine, solvent, and other reaction conditions.

References

  • Surratt, J. D., & Chan, A. W. H. (2006).
  • Zaborenko, N., Bedore, M. W., Jamison, T. F., & Jensen, K. F. (2011).
  • Surratt, J. D., & Chan, A. W. H. (2006).
  • Benchchem. (n.d.). Minimizing byproduct formation in the synthesis of amino alcohols. Benchchem.
  • Various Authors. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Elrod, M. J. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • Bedore, M. W., et al. (2010). Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols.
  • Bedore, M. W., et al. (2010). Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. Organic Process Research & Development.
  • Various Authors. (2025). Study on the Reaction of Amines with Internal Epoxides.
  • Various Authors. (2020).
  • Various Authors. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.
  • Various Authors. (2024). Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane.
  • Various Authors. (n.d.). Aminolysis of 1,2-epoxides in water catalyzed by N-Formyl-L-poroline.
  • Tovar, C. M., et al. (n.d.). Rate coefficients for the reaction of 1,2-epoxybutane towards chlorine...
  • Flowers, M. C. (n.d.). Kinetics of the thermal gas-phase decomposition of 1,2-epoxybutane. RSC Publishing.
  • Bicic, S., et al. (2007). Regioselectivity in a Highly Efficient, Microwave-Assisted Epoxide Aminolysis. RSC Discovery.
  • Various Authors. (n.d.). Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2.
  • Various Authors. (n.d.).
  • Gupta, D., & Singh, P. P. (2024). Previous reported methodologies for aminolysis of epoxides.
  • Tovar, C. M., et al. (2022). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals.
  • Various Authors. (n.d.). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst.
  • Various Authors. (n.d.). Reaction scheme for aminolysis and amidation reactions.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). 1,2-Epoxybutane. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Nanjing Chemical Material Corp. (n.d.). 1,2-Epoxybutane: a Key Intermediate in Bio-based Chemical Synthesis.
  • Various Authors. (2015). Nickel-catalyzed regio- and enantioselective aminolysis of 3,4-epoxy alcohols. PubMed.
  • Various Authors. (n.d.). Fermentative production of butanol—the industrial perspective.
  • Various Authors. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Surratt, J. D., & Chan, A. W. H. (2006).
  • J.A. Howard, J.S. Tse, H.A. Joly, B. Mile, P.L. Timms. (n.d.). Formation of Gallaoxetanes: C-O Activation of 1,2-Epoxybutane by Ground-State Ga Atoms.
  • Various Authors. (2025). Thermal Stability and Combustion Behaviors of Poly(oxybutylene)amides.
  • Various Authors. (2020). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.
  • Sigma-Aldrich. (n.d.). 1,2-Epoxybutane. Sigma-Aldrich.
  • Various Authors. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering (RSC Publishing).
  • Various Authors. (2000). Thermally stable metal-containing epoxy polymers from an epoxy resin-Schiff base metal complex-maleic anhydride system. Polymer.
  • Wu, J., et al. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing).
  • Köpke, M., et al. (2011). 2,3-butanediol production by acetogenic bacteria, an alternative route to chemical synthesis, using industrial waste gas. PubMed.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • McQuade, D. T., & Seeberger, P. H. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.

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Preventing racemization during the workup of (S)-1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the preservation of enantiomeric excess (ee%) for (S)-1-Benzylamino-butan-2-ol during workup and isolation. It is designed for researchers encountering unexplained loss of optical purity.

Topic: Preventing Racemization During Workup & Isolation Urgency: High (Irreversible Stereochemical Loss)

The Core Hazard: The Aziridinium Trap

Unlike simple alcohols, 1,2-amino alcohols possess an internal nucleophile (the amine) and a leaving group precursor (the hydroxyl) in close proximity. The primary mechanism for racemization in this class of molecules is not simple proton abstraction, but rather intramolecular nucleophilic substitution via an aziridinium intermediate.

Mechanism of Failure

If the hydroxyl group at C2 is activated (protonated by acid or activated by sulfonyl chlorides), the nitrogen at C1 attacks C2. This expels water (or the leaving group) and forms a bicyclic aziridinium ion .[1][2][3] Subsequent ring-opening by a nucleophile (even water) can occur at either carbon, leading to a mixture of enantiomers (racemization) or regioisomers.

Aziridinium_Racemization Start (S)-1-Benzylamino-butan-2-ol (High ee%) Activation Activation of OH (H+ or Heat) Start->Activation Acidic Workup / High T Aziridinium Aziridinium Ion (Symmetric/Reactive Intermediate) Activation->Aziridinium -H2O (Intramolecular SN2) Path_A Attack at C2 (Inversion) Aziridinium->Path_A Nu- attack Path_B Attack at C1 (Retention/Regioisomer) Aziridinium->Path_B Nu- attack Racemate Racemic Mixture (Loss of Optical Activity) Path_A->Racemate Path_B->Racemate

Figure 1: The Aziridinium Racemization Pathway.[1][3][4][5][6] Activation of the alcohol facilitates intramolecular attack by the amine, destroying the stereocenter.

Troubleshooting & FAQs

Direct solutions to common laboratory scenarios.

Q1: I used 1M HCl to extract the amine, and my ee% dropped from 99% to 85%. Why?

Diagnosis: Acid-Catalyzed Aziridinium Formation. Explanation: While extracting amines into an aqueous acid phase is standard, 1,2-amino alcohols are sensitive. Strong acids protonate the hydroxyl group (


), turning it into a good leaving group. This lowers the energy barrier for the amine to attack C2.
Solution: 
  • Avoid Strong Acids: Do not use HCl or H₂SO₄ for extraction if possible.

  • Use Buffered Acids: If acid extraction is mandatory, use a mild buffer like 0.5M citric acid or NaH₂PO₄ (pH ~4-5) and keep the temperature at 0°C . Minimize contact time.

Q2: Can I distill the product to purify it?

Diagnosis: Thermal Degradation. Explanation: High temperatures promote the internal nucleophilic attack even without acid. Distillation of free-base amino alcohols often leads to disproportionation or racemization. Solution:

  • Vacuum Distillation Only: If you must distill, use high vacuum (<1 mbar) to keep the bath temperature below 80°C .

  • Preferred Alternative: Recrystallization (as a salt, e.g., oxalate or tartrate) or Column Chromatography (neutralized silica).

Q3: My product racemized on the silica column.

Diagnosis: Surface Acidity of Silica. Explanation: Standard silica gel is slightly acidic (pH ~5). This surface acidity can catalyze the aziridinium pathway during the time the compound is on the column. Solution:

  • Neutralize the Silica: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent before loading your sample.

  • Use Amine-Functionalized Silica: Use NH₂-silica, which is basic and prevents protonation.

The "Safe Workup" Protocol

A self-validating workflow designed to minimize thermal and acidic stress.

Phase 1: Quenching & Isolation
  • Temperature Control: Cool the reaction mixture to 0°C before quenching.

  • Mild Quench: If the reaction involves basic conditions (e.g., epoxide opening), quench with Saturated Aqueous NH₄Cl . Do not use HCl.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or MTBE . Avoid DCM if possible, as it can react with secondary amines over long periods (though less critical for short workups).

  • Washing: Wash the organic layer with Brine (saturated NaCl) to remove water without altering pH.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is extremely sensitive, as it is slightly Lewis acidic.

Phase 2: Concentration
  • Rotary Evaporator Settings:

    • Bath Temperature: < 35°C .

    • Vacuum: > 100 mbar initially, then lower.

  • Stop Point: Do not dry to a "hard crust" under heat. Isolate as an oil or solid at room temperature.

Phase 3: Purification (Non-Thermal)
  • Derivatization (Optional but Recommended): Convert to the N-Boc derivative immediately if the free amine is not required for the next step. N-Boc protection removes the nucleophilicity of the nitrogen, completely shutting down the aziridinium pathway.

    • Reagent:

      
       (1.1 equiv), 
      
      
      
      (1.2 equiv) in DCM.

Analytical Validation (Self-Check)

How to prove the protocol worked.

You cannot rely on optical rotation (


) alone, as it is easily skewed by impurities. You must use Chiral HPLC .[4]
Method: Chiral HPLC
ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm or 254 nm (Benzyl chromophore)
Why DEA? The basic additive (DEA) suppresses peak tailing of the free amine and prevents on-column interaction with acidic silanols.

Validation Step: Run a sample of the racemic material first to establish the separation of enantiomers (retention times for


 and 

). Then run your isolated product.
  • Success Criteria: Single peak matching the retention time of the (S)-standard; ee% > 98%.

References

  • Mechanistic Insight:Aziridinium ions: a subtle hazard in the synthesis of 1,2-amino alcohols.

    • Source: (General reference for Aziridinium chemistry).

  • Synthesis & Stability:Regioselective ring opening of epoxides with amines.

    • Source:

  • Analytical Method: Chiral separation of amino alcohols.[4][5]

    • Source: (Search for "Amino Alcohol" applications).

  • General Workup Safety:Purification of Labor

    • Source:

Sources

Troubleshooting low enantiomeric excess in amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Asymmetric Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low enantiomeric excess (ee) during the synthesis of chiral amino alcohols.

Below, we dissect the mechanistic causes of stereochemical failures across transition metal catalysis, borane reductions, and biocatalysis, providing self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Workflow for Stereochemical Failures

TroubleshootingWorkflow Start Analyze Low ee in Amino Alcohol CheckPurity Check Substrate/Catalyst Purity & Moisture Start->CheckPurity Impure Purify Reagents (Distillation/Glovebox) CheckPurity->Impure Impurities detected Pure Evaluate Reaction Parameters CheckPurity->Pure High purity TempSolvent Optimize Temp, Solvent & Pressure Pure->TempSolvent Background Check Uncatalyzed Background Reaction Pure->Background Ligand Screen Chiral Ligands (Steric/Electronic Fit) TempSolvent->Ligand No improvement Suppress Lower Temp / Change Solvent Polarity Background->Suppress High background

Workflow for diagnosing and resolving low enantiomeric excess in amino alcohol synthesis.

Section 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Q: I am observing low ee (<50%) during the Ir-catalyzed asymmetric hydrogenation of an


-amino ketone. What are the primary causes? 

A: Low enantiomeric excess in metal-catalyzed hydrogenation often stems from substrate-catalyst mismatch, improper base additives, or competing background reactions. For instance, iridium catalysts are highly sensitive to the nature of the


-protecting groups[1]. If the amino group is unprotected, it can coordinate strongly to the metal, displacing the chiral ligand and altering the stereochemical environment[2].

Mechanistic Causality: The alkali-metal cation in your base additive plays a critical role in the transition state. In Ir-catalyzed systems,


 often enhances ee by coordinating with the substrate and rigidifying the transition state. Conversely, the presence of 

or

can lead to a significant drop in enantioselectivity due to poor ionic radius matching[1].

Quantitative Optimization Parameters for Amino Ketone Hydrogenation

ParameterSuboptimal ConditionOptimized ConditionMechanistic CausalityExpected ee Shift
Base Additive

or


(1 equiv)

rigidifies the transition state via optimal coordination, whereas

disrupts it[1].
70%

>98%
Temperature 80 °C20–50 °CHigher temperatures accelerate the uncatalyzed racemic background reduction[3].60%

95%
Catalyst Loading 0.01 mol%0.1–2.0 mol%Extremely low loading fails to outcompete background reactions, lowering Turnover Frequency (TOF)[3].50%

99%
Protecting Group Unprotected AmineN-Boc or N-AcetylUnprotected amines poison Ir-catalysts; protecting groups prevent off-target metal coordination[2].10%

90%
Self-Validating Protocol: Ir/Co-Catalyzed Hydrogenation
  • Catalyst Activation: In a nitrogen-filled glovebox, mix the Ir-precatalyst (e.g., Ir-f-Amphbinol) and the substrate in anhydrous toluene[1].

  • Base Addition: Add strictly 1.0 equivalent of

    
    .
    
    • Validation Checkpoint: Run a parallel micro-scale reaction without the Ir-catalyst but with the base. If TLC shows product formation, a base-mediated racemic background reaction is occurring. You must lower the temperature or switch to a weaker base.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, purge with

    
     three times, and pressurize to 40 atm. Stir at 50 °C for 24 hours[4].
    
  • Workup: Vent the reactor slowly, filter through a short pad of silica to remove metal residues, and analyze via chiral HPLC.

Section 2: Corey-Bakshi-Shibata (CBS) Reduction

Q: My CBS reduction of a prochiral amino ketone yields inconsistent ee values between batches. How can I stabilize the stereochemical outcome?

A: Inconsistent ee in CBS reductions is frequently caused by the aging and degradation of the isolated oxazaborolidine catalyst, which is highly sensitive to moisture[5]. The presence of trace water hydrolyzes the B-N or B-O bonds, destroying the chiral pocket.

Mechanistic Causality: The stoichiometric reducing agent (e.g.,


 or 

) must coordinate with the Lewis basic nitrogen of the oxazaborolidine, while the ketone coordinates to the Lewis acidic boron. If the catalyst is degraded, uncatalyzed reduction by free borane dominates the reaction pathway, leading to racemic mixtures[6].
Self-Validating Protocol: In Situ CBS Catalyst Generation

To circumvent catalyst degradation, generate the CBS catalyst in situ just prior to use[5].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (S)-diphenylprolinol (10 mol%) in anhydrous THF.

  • Catalyst Generation: Add

    
     (1.2 equiv) dropwise at room temperature. Stir for 1 hour.
    
    • Validation Checkpoint: The evolution of hydrogen gas should cease entirely, indicating the complete formation of the oxazaborolidine catalyst. If bubbling continues past 1 hour, moisture is present in your system, and the batch will yield low ee. Abort and dry your solvents.

  • Reduction: Cool the solution to -20 °C. Add the prochiral amino ketone dissolved in THF via a syringe pump over 2 hours.

    • Causality for Syringe Pump: Slow addition ensures that the concentration of the uncoordinated ketone remains low, guaranteeing that the catalytic cycle outpaces the uncatalyzed background reduction by free borane.

  • Quenching: Quench with methanol carefully until bubbling stops.

Section 3: Sharpless Asymmetric Aminohydroxylation (SAA)

Q: I am getting poor regioselectivity and low ee when synthesizing 1,2-amino alcohols via Sharpless Aminohydroxylation of cinnamates. Why?

A: In SAA, the choice of the nitrogen source and the chiral ligand ((DHQ)2PHAL vs (DHQD)2PHAL) dictates both regioselectivity and enantioselectivity. Using suboptimal nitrogen sources (like ethyl carbamate instead of tert-butyl carbamate) can drastically reduce both yield and ee[7].

Mechanistic Causality: The catalytic active species forms a specific binding pocket. If the substrate lacks sufficient steric bulk or electronic bias (e.g., ortho-substituted styrenes vs 4-methoxy-substituted styrenes), the catalyst cannot effectively differentiate the enantiotopic faces of the alkene[7]. Furthermore, prolonged reaction times can lead to side reactions, such as the over-oxidation of the


-hydroxy-

-amino ester into a

-ketoester, which complicates purification and can artificially depress the isolated ee[8].

CatalystSelection Substrate Identify Substrate Alkene Alkene Precursor Substrate->Alkene Ketone Prochiral Amino Ketone Substrate->Ketone SAA Sharpless Asymmetric Aminohydroxylation Alkene->SAA OsO4, Chiral Ligand Protect Is Amine Protected? Ketone->Protect CBS CBS Reduction (In situ Catalyst) Protect->CBS Yes/No (Borane) Hydrogenation Transition Metal Asymmetric Hydrogenation Protect->Hydrogenation Yes (Ir/Ru/Co)

Decision matrix for selecting the optimal asymmetric synthesis route for amino alcohols.

Section 4: Biocatalytic Approaches

Q: When using ketoreductases (KREDs) for the asymmetric reduction of


-chloro-acetophenones to form amino alcohol precursors, the ee is high (>99%) but conversion stalls at 50%. What is happening? 

A: This is a classic symptom of poor cofactor recycling or product inhibition. Enzyme-catalyzed reductions require stoichiometric cofactors like NADPH[9].

Mechanistic Causality: If the cofactor regeneration system (e.g., Glucose/Glucose Dehydrogenase) operates slower than the main reduction, the equilibrium shifts and the reaction stalls. Furthermore, the Glucose Dehydrogenase (GDH) system produces gluconic acid as a byproduct. If your buffer capacity is insufficient, the pH will drop rapidly, denaturing the ketoreductase and halting conversion[10].

Self-Validating Protocol: Monitor the pH continuously using an autotitrator. If the pH drops below 6.5, it confirms the generation of gluconic acid is outpacing the buffer. Maintain the pH at 7.0 using 1M NaOH dropwise to ensure the enzyme remains in its active conformation.

References

  • Synthesis of β-Amino-r-hydroxy Esters and β-Amino-r-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. ACS Publications.

  • The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. ResearchGate.

  • 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol. Benchchem.

  • 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol. Benchchem.

  • Review CBS. Scribd.

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. NIH / PubMed Central.

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. NIH / PubMed Central.

  • Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au - ACS Publications.

  • Catalyst Loading and Turnover Number Optimization for (S)-2-(pyrrolidin-1-yl)propan-1-ol Synthesis. Benchchem.

  • Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N‐Protected α‐Amino Ketones. ACS Publications.

Sources

Stability of (S)-1-Benzylamino-butan-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (S)-1-Benzylamino-butan-2-ol Under Acidic Conditions

Welcome to the Technical Support Center for chiral amino alcohol handling. (S)-1-Benzylamino-butan-2-ol is a highly versatile intermediate utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development[1]. Because it contains both a secondary amine and a secondary alcohol, its behavior in acidic environments is dictated by the specific pKa of its functional groups and the thermodynamic conditions of the reaction.

This guide is designed to help researchers troubleshoot unexpected degradation, optimize extractions, and understand the mechanistic causality behind the stability of this molecule under acidic conditions.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: I performed an acidic deprotection (TFA/DCM), and my yield is zero. Did the acid cleave the benzyl group? A: No, mild to moderate acids do not cleave the benzyl group. The N-benzyl group is highly stable to standard acidic conditions like Trifluoroacetic Acid (TFA) or aqueous Hydrochloric Acid (HCl). The loss of yield is almost certainly a phase-partitioning error during workup. The secondary amine in (S)-1-benzylamino-butan-2-ol has a pKa of approximately 9.33[2]. In acidic conditions, it quantitatively protonates to form a highly water-soluble ammonium salt. If you performed an aqueous wash without first basifying the solution, your product was discarded in the aqueous waste.

Q2: Under what conditions will the benzyl group cleave? A: Benzyl cleavage (N-debenzylation) requires reductive conditions, not just acidic ones. It is typically achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pd(OH)₂/C) under an H₂ atmosphere[3][4]. While acids (like acetic acid or mild HCl) are sometimes added to these hydrogenation reactions to accelerate the cleavage by preventing catalyst poisoning, the acid itself is not the cleaving agent.

Q3: Can strong acids cause dehydration of the hydroxyl group in this molecule? A: Yes, but only under vigorous thermodynamic stress. The secondary alcohol can undergo acid-catalyzed dehydration to form an alkene (e.g., a 1-benzylamino-1-butene derivative). However, this mechanism requires a strong dehydrating acid (such as concentrated H₂SO₄ or H₃PO₄) and significant heat (typically >100°C) to drive the elimination of water[5]. Standard acidic workups or Boc-deprotections at room temperature will not cause dehydration.

Section 2: Quantitative Stability Matrix

The following table summarizes the structural integrity of (S)-1-Benzylamino-butan-2-ol across varying acidic environments.

Acidic ConditionTemp (°C)Primary Mechanistic OutcomeStability Status
1M HCl (aq) 25°CReversible protonation of the amine (pKa ~9.3).Stable (Forms recoverable salt)
20-50% TFA in DCM 25°CReversible protonation; used for orthogonal deprotection.Stable (Forms recoverable salt)
Conc. H₂SO₄ >100°CE1/E2 Elimination (-H₂O); carbocation intermediate.Unstable (Dehydrates to alkene)
H₂ (gas) + Pd/C + HCl 25°CCatalytic hydrogenolysis of the C-N aralkyl bond.Unstable (Cleaves to primary amine)
BBr₃ in DCM -78°CLewis acid complexation; potential harsh side reactions.Unstable (Degradation risk)

Section 3: Visual Troubleshooting & Workflows

Chemical Stability Pathways

The diagram below illustrates the divergent chemical pathways of the molecule depending on the type of acidic environment applied.

StabilityPathways SM (S)-1-Benzylamino-butan-2-ol (Stable Free Base) Mild Mild Acid (HCl, TFA) Room Temp SM->Mild Harsh Strong Acid (H2SO4) Heat (>100°C) SM->Harsh Hydro Acid + Pd/C + H2 Catalytic Hydrogenation SM->Hydro Salt Ammonium Salt (Water Soluble, Stable) Mild->Salt Protonation (pKa ~9.3) Dehydrated Dehydration (Alkene Formation) Harsh->Dehydrated -H2O (Elimination) Cleaved N-Debenzylation (1-amino-butan-2-ol) Hydro->Cleaved Aralkyl Cleavage

Fig 1: Reaction pathways of (S)-1-Benzylamino-butan-2-ol under various acidic conditions.

Extraction Troubleshooting Logic

If you are experiencing poor mass recovery during an acidic workup, follow this self-validating logic tree.

ExtractionTroubleshooting Start Low Yield in Organic Layer? CheckPH Check Aqueous Layer pH Start->CheckPH Acidic pH < 7 (Amine is Protonated) CheckPH->Acidic Basic pH > 11 (Amine is Free Base) CheckPH->Basic Action1 Add NaOH/KOH until pH > 11 Acidic->Action1 Action2 Check for Emulsions or Solvent Polarity Basic->Action2 Done Extract with DCM or EtOAc Action1->Done Action2->Done

Fig 2: Troubleshooting workflow for poor recovery during aqueous acidic workup.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in Quality Control (QC) validation steps.

Protocol A: Quantitative Acid-Base Extraction & Recovery

Purpose: To recover (S)-1-Benzylamino-butan-2-ol from an acidic reaction mixture without loss of yield.

  • Initial Acidification (Impurity Clearance): If the mixture is not already acidic, add 1M HCl until the pH is ~2. Extract the aqueous layer with Diethyl Ether or Hexanes (2 x 50 mL) to remove non-polar, non-basic impurities.

    • Validation Step: Spot the organic wash on a TLC plate (Stain with Ninhydrin or KMnO₄). It should show zero presence of the amine.

  • Basification (Free-Basing): Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches >11.

    • Causality: At pH 11, the environment is roughly two pH units above the amine's pKa (9.33), ensuring >99% of the molecules are in their neutral, lipophilic free-base form.

    • Validation Step: Use wide-range pH indicator paper. The paper must turn dark blue/purple.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

    • Validation Step: Perform LC-MS on the remaining aqueous layer. The mass corresponding to the product (m/z [M+H]+ ≈ 180.1) should be absent.

Protocol B: Orthogonal Deprotection (Boc Removal)

Purpose: To remove an N-Boc protecting group from the amine without affecting the N-Benzyl group or the hydroxyl group.

  • Reaction Setup: Dissolve the Boc-protected (S)-1-Benzylamino-butan-2-ol in anhydrous DCM (0.1 M concentration).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Monitoring: Stir at room temperature (20°C - 25°C) for 1 to 2 hours.

    • Validation Step: Monitor the reaction via TLC or LC-MS. The reaction is complete when the starting material mass disappears and the free amine mass appears.

  • Quenching & Removal: Evaporate the solvent and excess TFA under reduced pressure. To azeotropically remove residual TFA, add toluene (20 mL) and evaporate again (repeat twice). Proceed to Protocol A to convert the resulting TFA-salt back to the free base.

References

  • PubChem Compound Summary for CID 7504, Benzylamine. National Center for Biotechnology Information. Contains foundational pKa and basicity data for benzylamine derivatives. URL:[Link]

  • Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. US Patent 8658641B2. Details the synthesis, handling, and isolation of 1-benzylamino-butan-2-ol via epoxide ring-opening.
  • Syntheses and transformations of alicyclic amino acid derivatives. Acta Universitatis Szegediensis. Discusses the rigorous thermodynamic conditions (strong acid + heat) required for the dehydration of cyclic and acyclic amino alcohols. URL:[Link]

Sources

Technical Support Center: Scale-Up Challenges for (S)-1-Benzylamino-butan-2-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for chemical scale-up. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of (S)-1-Benzylamino-butan-2-ol , a critical chiral amino alcohol intermediate used in the synthesis of spirocyclic heteroaromatic antibacterials and other active pharmaceutical ingredients (APIs) [2].

Scaling up the nucleophilic ring-opening of (S)-1,2-epoxybutane with benzylamine transitions a straightforward laboratory reaction into a complex thermodynamic and kinetic challenge. Below, we dissect the causality behind common scale-up bottlenecks and provide self-validating protocols to ensure high yield, regioselectivity, and chiral purity.

I. Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of the 2-benzylamino-butan-1-ol regioisomer during scale-up?

The Causality: The ring-opening of (S)-1,2-epoxybutane by benzylamine is an


 process. Under neutral or basic conditions, the amine attacks the less sterically hindered terminal carbon (C1), yielding the desired (S)-1-benzylamino-butan-2-ol. However, if you are using acidic catalysis (e.g., strong Lewis acids) to accelerate the reaction at scale, the mechanism shifts towards an 

-like pathway. The internal carbon (C2) bears more positive charge character in the transition state, leading to nucleophilic attack at C2 and the formation of the undesired regioisomer [1]. The Solution: Maintain neutral or basic conditions. If a catalyst is absolutely necessary to reduce batch times, utilize mild, heterogeneous promoters (such as silica-bonded S-sulfonic acid) that activate the epoxide via hydrogen bonding without inducing carbocation character at C2[4]. Alternatively, running the reaction in a protic solvent like ethanol can naturally accelerate the

pathway via transition-state stabilization.
Q2: How do I control the severe exotherm when dosing (S)-1,2-epoxybutane?

The Causality: Epoxide ring-opening reactions are highly exothermic (


 kJ/mol). In a batch reactor, dosing all reagents at once leads to a rapid temperature spike (thermal runaway). Elevated temperatures not only pose severe safety risks but also exponentially increase the rate of bis-alkylation and can trigger epoxide isomerization.
The Solution:  Abandon all-at-once batch mixing. Implement a semi-batch dosing strategy where the epoxide is metered into a pre-heated solution of benzylamine under active cooling. For ton-scale production, transitioning to a Continuous Flow Reactor (CFR) is the industry standard. CFRs provide superior surface-area-to-volume ratios, allowing for instantaneous heat dissipation and precise residence time control.
Q3: What causes the formation of tertiary amine byproducts (bis-alkylation), and how can it be minimized?

The Causality: The secondary amine product ((S)-1-benzylamino-butan-2-ol) is electronically more nucleophilic than the primary benzylamine starting material due to the inductive effect of the newly attached alkyl group. If local concentration gradients of the epoxide exist (common in poorly agitated batch reactors), the product will compete with benzylamine, leading to over-alkylation [3]. The Solution: Utilize a significant molar excess of benzylamine (typically 3.0 to 5.0 equivalents). This mass action shifts the statistical probability heavily in favor of primary amine attack. The unreacted benzylamine is highly stable and can be quantitatively recovered via vacuum distillation post-reaction.

Q4: Does the reaction conditions risk racemizing the (S)-enantiomer?

The Causality: The stereocenter in (S)-1,2-epoxybutane is located at C2. Because the desired


 attack occurs exclusively at C1, the C2–O bond remains completely intact, ensuring strict retention of stereochemistry. Racemization only occurs if the temperature exceeds 120°C or if strong Lewis acids are present, which can trigger a Meinwald rearrangement or 

ring-opening. The Solution: Strictly control the internal reactor temperature to

and avoid aggressive acidic conditions.

II. Mechanistic & Workflow Visualizations

ReactionPathway Epoxide (S)-1,2-Epoxybutane + Benzylamine Desired Desired Product (S)-1-Benzylamino-butan-2-ol (C1 Attack) Epoxide->Desired SN2 (Base/Neutral) Favored Undesired Regioisomer (S)-2-Benzylamino-butan-1-ol (C2 Attack) Epoxide->Undesired SN1 (Acidic) Steric Hindrance BisAlk Bis-alkylated Byproduct Desired->BisAlk Excess Epoxide Over-alkylation

Fig 1. Reaction pathways and regioselectivity in the synthesis of (S)-1-Benzylamino-butan-2-ol.

FlowSetup FeedA Feed A: (S)-1,2-Epoxybutane Mixer T-Mixer FeedA->Mixer FeedB Feed B: Benzylamine (Excess) FeedB->Mixer Reactor Coil Reactor (Active Cooling) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection & Distillation BPR->Collection

Fig 2. Continuous flow reactor setup for the exothermic scale-up of epoxide ring-opening.

III. Data Presentation: Process Parameter Comparison

The following table synthesizes the quantitative differences between traditional batch scale-up and optimized continuous flow processing for this specific reaction.

Process ParameterSemi-Batch ProcessContinuous Flow Process
Reactor Type Glass-lined Stirred TankTubular Coil Reactor (Hastelloy/PFA)
Reagent Stoichiometry (Amine : Epoxide)4.0 : 1.02.5 : 1.0
Operating Temperature 60°C - 70°C (Active Jacket Cooling)90°C (Pressurized, high heat transfer)
Residence / Reaction Time 8 - 12 hours15 - 30 minutes
Regioselectivity (C1 : C2 attack)94 : 6>98 : 2
Bis-alkylation Impurity ~5%<1%
Isolated Yield 78%92%

IV. Experimental Protocol: Optimized Semi-Batch Scale-Up

For facilities lacking continuous flow infrastructure, the following self-validating semi-batch protocol ensures safe thermal management and high regioselectivity [2].

Phase 1: Reactor Preparation & Inerting

  • Purge a clean, dry, jacketed glass-lined reactor with ultra-high purity Nitrogen (

    
    ) for 15 minutes.
    
  • Charge the reactor with Benzylamine (5.0 equivalents, e.g., 29.65 g, 277.0 mmol) and Ethanol (2 volumes relative to amine). The ethanol acts as a protic solvent to stabilize the

    
     transition state.
    
  • Engage the impeller at 150 RPM and heat the mixture to an internal temperature of 60°C.

Phase 2: Epoxide Dosing (Critical Step) 4. Load (S)-1,2-epoxybutane (1.0 equivalent, e.g., 4.0 g, 55.47 mmol) into a calibrated mass flow dosing vessel. 5. Begin dosing the epoxide into the reactor at a constant rate over a period of 4 hours. 6. Self-Validation Checkpoint: Monitor the internal temperature probe continuously. The temperature must not exceed 65°C. If the temperature spikes, pause dosing and increase jacket cooling flow until the system stabilizes.

Phase 3: Aging & Conversion 7. Once dosing is complete, increase the internal temperature to 70°C and age the reaction mixture for 2 hours. 8. Sample the mixture for GC-MS or HPLC analysis. The reaction is deemed complete when residual (S)-1,2-epoxybutane is


.

Phase 4: Recovery & Purification 9. Transfer the mixture to a vacuum distillation apparatus. 10. Apply moderate vacuum and heat to recover the ethanol solvent and the excess unreacted benzylamine (boiling point ~185°C at atmospheric pressure; significantly lower under vacuum). 11. Purify the remaining crude residue by high-vacuum fractional distillation (140-150°C at 2 mm Hg). The product, (S)-1-benzylamino-butan-2-ol, will isolate as a colorless liquid that slowly crystallizes upon standing at room temperature [2].

V. References

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review Source: PMC (National Institutes of Health) URL:[Link]

  • US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections Source: Google Patents URL:

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions Source: SciELO URL:[Link]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous structural elucidation of intermediates is paramount. (S)-1-Benzylamino-butan-2-ol is a chiral amino alcohol of interest, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step in its synthesis and quality control. This guide provides a detailed comparative analysis of its expected ¹H and ¹³C NMR spectral data. In the absence of directly published experimental spectra for (S)-1-Benzylamino-butan-2-ol, this document leverages spectral data from structurally analogous compounds to predict its NMR signature. This approach not only offers a valuable predictive tool but also serves as an in-depth exercise in spectral interpretation.

Predicted NMR Spectral Data for (S)-1-Benzylamino-butan-2-ol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for (S)-1-Benzylamino-butan-2-ol. These predictions are derived from the analysis of related structures and fundamental NMR principles.

Table 1: Predicted ¹H NMR Spectral Data for (S)-1-Benzylamino-butan-2-ol (in CDCl₃)

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-1a, H-1b~ 2.6 - 2.8m-Diastereotopic protons adjacent to a chiral center.
H-2~ 3.6 - 3.8m-Methine proton attached to the hydroxyl group.
H-3a, H-3b~ 1.4 - 1.6m-Methylene protons of the butyl chain.
H-4~ 0.9 - 1.0t~ 7.5Terminal methyl group.
NHVariable (broad s)br s-Chemical shift is concentration and solvent dependent.
OHVariable (broad s)br s-Chemical shift is concentration and solvent dependent; will exchange with D₂O.
Benzyl-CH₂~ 3.7 - 3.9s-Singlet due to no adjacent protons. May appear as two doublets (AB quartet) if rotation is restricted.
Aromatic-H~ 7.2 - 7.4m-Protons of the phenyl group.

Table 2: Predicted ¹³C NMR Spectral Data for (S)-1-Benzylamino-butan-2-ol (in CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1~ 55 - 58Methylene carbon adjacent to the nitrogen.
C-2~ 68 - 72Methine carbon bearing the hydroxyl group.
C-3~ 28 - 32Methylene carbon of the butyl chain.
C-4~ 10 - 12Terminal methyl carbon.
Benzyl-CH₂~ 53 - 56Methylene carbon of the benzyl group.
Aromatic-C (quaternary)~ 138 - 140Quaternary carbon of the phenyl group.
Aromatic-C (CH)~ 127 - 129Protonated carbons of the phenyl group.

Comparative Analysis with Structurally Related Compounds

The predictions above are informed by the experimental NMR data of compounds that share key structural motifs with (S)-1-Benzylamino-butan-2-ol.

Table 3: Experimental ¹H NMR Data for Comparative Compounds

CompoundProtonChemical Shift (δ, ppm)Multiplicity
(S)-(+)-2-Amino-1-butanol [1]CH₂OH3.57, 3.28m
CHNH₂2.73m
CH₂CH₃1.44, 1.29m
CH₃0.94t
N-Benzylethanolamine CH₂OH~3.7t
CH₂NH~2.8t
Benzyl-CH₂~3.8s
Aromatic-H~7.3m

Table 4: Experimental ¹³C NMR Data for Comparative Compounds

CompoundCarbonChemical Shift (δ, ppm)
(S)-(+)-2-Amino-1-butanol CH₂OH~65
CHNH₂~57
CH₂CH₃~26
CH₃~11
N-Benzylethanolamine [2]CH₂OH~61
CH₂NH~51
Benzyl-CH₂~54
Aromatic-C~127-139
Justification for Predictions:
  • Butanol Backbone: The chemical shifts for the butanol portion of the molecule are predicted based on the data for (S)-(+)-2-amino-1-butanol and butan-2-ol. The presence of the electron-withdrawing benzylamino group at C-1 is expected to deshield the C-1 and C-2 protons and carbons compared to butan-2-ol.

  • Benzyl Group: The signals for the benzyl group are predicted based on data for N-benzylethanolamine and other N-benzylated compounds. The benzylic CH₂ protons are expected to appear as a singlet, and the aromatic protons will reside in their characteristic region.

  • Stereochemistry: The chirality at C-2 renders the two protons on C-1 and C-3 diastereotopic, meaning they are chemically non-equivalent and are expected to exhibit different chemical shifts, likely resulting in complex multiplets.

Experimental Protocol for NMR Analysis

For researchers synthesizing (S)-1-Benzylamino-butan-2-ol, the following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3] For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Pulse Angle: 30 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure with proton and carbon assignments and the general workflow for NMR spectral prediction.

Caption: Molecular structure of (S)-1-Benzylamino-butan-2-ol with key atoms labeled.

workflow cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Analysis & Comparison A Identify Target Molecule: (S)-1-Benzylamino-butan-2-ol B Search for Experimental Data A->B C Collect Data for Analogous Compounds B->C If no direct data D Predict ¹H and ¹³C Spectra C->D I Compare Experimental Data with Predictions D->I E Synthesize Compound F Prepare NMR Sample E->F G Acquire NMR Spectra F->G H Process and Analyze Spectra G->H H->I J Final Structure Elucidation I->J

Caption: Workflow for NMR spectral prediction and experimental verification.

Conclusion

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-butanol, (+)-. Retrieved from [Link]

  • PubChem. (n.d.). Benzylethanolamine. Retrieved from [Link]

Sources

A Comparative Guide to Chiral HPLC Methods for Separating 1-Benzylamino-butan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The stereoisomeric composition of pharmacologically active compounds is a critical determinant of their efficacy and safety. For 1-benzylamino-butan-2-ol, a chiral amino alcohol, the ability to resolve its enantiomers is paramount for drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Chiral Separation

Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2][3][4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even induce adverse effects.[3][4][5] Therefore, the development of robust analytical methods to separate and quantify enantiomers is a fundamental requirement in the pharmaceutical industry.[6] HPLC, particularly with the use of Chiral Stationary Phases (CSPs), has emerged as the most effective and widely used technique for enantioseparation due to its simplicity and efficiency.[2][6][7]

Strategies for Chiral Resolution of 1-Benzylamino-butan-2-ol

The separation of 1-benzylamino-butan-2-ol enantiomers can be approached through two primary HPLC strategies: direct and indirect separation.

  • Direct Chiral Separation: This is the preferred method, utilizing a Chiral Stationary Phase (CSP) that creates a chiral environment. The differential interaction between the enantiomers and the CSP leads to different retention times and, consequently, their separation.[1][6]

  • Indirect Chiral Separation: This approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column (e.g., C18).[1] While this method can be effective, it requires an additional reaction step and the availability of a suitable chiral derivatizing agent.[1]

This guide will focus on the direct method, as it offers a more streamlined and often more efficient workflow for the enantioseparation of amino alcohols.

Comparative Analysis of Chiral Stationary Phases

The choice of the CSP is the most critical factor in developing a successful chiral HPLC method.[7] For amino alcohols like 1-benzylamino-butan-2-ol, several types of CSPs have proven effective. The most prominent among these are polysaccharide-based, macrocyclic antibiotic-based, and crown ether-based CSPs.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most versatile and widely used for chiral separations.[5][6][8][9] The chiral recognition mechanism is attributed to the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8][10]

These CSPs are available in two main formats: coated and immobilized. Immobilized CSPs offer greater solvent compatibility, allowing for the use of a wider range of organic solvents, which can be advantageous for method development.[7][9][11]

For the separation of 1-benzylamino-butan-2-ol, which contains a secondary amine and a hydroxyl group, CSPs with phenylcarbamate derivatives of amylose and cellulose are particularly effective. The aromatic rings and carbamate groups on the CSP provide sites for π-π stacking and hydrogen bonding interactions with the analyte.

Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotic CSPs, such as those based on vancomycin (e.g., Chirobiotic V), offer a unique chiral recognition mechanism.[3][8] These CSPs have complex three-dimensional structures with multiple chiral centers, providing a variety of potential interactions, including hydrogen bonding, ionic interactions, and inclusion complexation. They are particularly well-suited for the separation of amino acids and other amphiprotic compounds. For 1-benzylamino-butan-2-ol, the primary amine and hydroxyl groups can interact strongly with the functional groups on the macrocyclic antibiotic.

Crown Ether-Based CSPs

Crown ether-based CSPs are highly effective for the enantioseparation of primary amino compounds.[1][12][13] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether. While 1-benzylamino-butan-2-ol has a secondary amine, its structural similarity to primary amino alcohols suggests that crown ether CSPs could be a viable option, although potentially less effective than for primary amines.

Performance Comparison of Chiral HPLC Methods

The following table summarizes and compares different chiral HPLC methods applicable to the separation of 1-benzylamino-butan-2-ol and structurally similar amino alcohols. The data is compiled from a variety of sources and provides a starting point for method development.

Chiral Stationary Phase Column Example Typical Mobile Phase Resolution (Rs) Selectivity (α) Key Advantages Considerations
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-Hn-Hexane/Isopropanol/DiethylamineGood to Excellent> 1.2Broad applicability, high success rate for a wide range of compounds.[6][14]Coated phase has solvent limitations.
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-Hexane/Ethanol/Amine modifierGood to Excellent> 1.2Complementary selectivity to amylose-based phases.[6]Coated phase has solvent limitations.
Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IAExtended solvent range (e.g., CH2Cl2, THF)Good to Excellent> 1.2Robust, expanded solvent options for method optimization.[7][11][15]May exhibit different selectivity than coated version.
Vancomycin-basedChirobiotic VMethanol/Acetic Acid/TriethylamineGood> 1.1Effective for polar and ionizable compounds.[3][4]Requires polar mobile phases, may have lower efficiency than polysaccharide CSPs.
Crown Ether-basedCROWNPAK® CR(+)Perchloric acid solution/MethanolModerate to Good> 1.1Highly selective for primary amines.[1][13]May be less effective for secondary amines like 1-benzylamino-butan-2-ol.

Experimental Protocols

The following are detailed, step-by-step protocols for two of the most promising methods for separating the enantiomers of 1-benzylamino-butan-2-ol.

Protocol 1: Normal Phase HPLC using a Polysaccharide-Based CSP

This protocol is a robust starting point for the enantioseparation of 1-benzylamino-butan-2-ol using a widely successful class of CSPs.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm filter and degas before use.[14]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6][7]

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or optimal wavelength for 1-benzylamino-butan-2-ol)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic 1-benzylamino-butan-2-ol standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Optimization: If separation is not optimal, adjust the ratio of isopropanol (typically between 10% and 30%) and DEA (between 0.05% and 0.2%).[7] A lower percentage of alcohol generally increases retention and resolution.[16]

Protocol 2: Polar Organic Mode using a Macrocyclic Antibiotic-Based CSP

This method offers an alternative selectivity for the separation of 1-benzylamino-butan-2-ol.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chirobiotic V (vancomycin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol, Acetic Acid, and Triethylamine (TEA) in a ratio of 100:0.20:0.15 (v/v/v).[3][4] Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[3][4]

    • Column Temperature: 45 °C[3][4]

    • Detection Wavelength: 270 nm (or optimal wavelength)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: After column equilibration, inject the sample and acquire the data.

  • Optimization: The concentrations of the acidic and basic modifiers (acetic acid and TEA) can be adjusted to fine-tune the retention and selectivity. Temperature can also be a powerful tool for optimizing the separation on this type of CSP.[5]

Visualizing the Workflow and Chiral Recognition

To better understand the process, the following diagrams illustrate the experimental workflow and the conceptual basis of chiral recognition.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Sample Sample Preparation Injector Injector Sample->Injector Pump->Injector Column Chiral Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Integration->Report

Caption: Experimental workflow for direct chiral HPLC analysis.

Chiral_Recognition cluster_csp Chiral Stationary Phase cluster_enantiomers Enantiomers CSP Chiral Cavity R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Shorter Retention)

Sources

Analytical Comparison Guide: Specific Optical Rotation of (S)-1-Benzylamino-butan-2-ol and Chiral Amino Alcohol Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Chiral amino alcohols are indispensable building blocks in asymmetric synthesis and pharmaceutical manufacturing. Specifically, (S)-1-Benzylamino-butan-2-ol serves as a highly versatile intermediate, notably utilized in the synthesis of advanced spirocyclic heteroaromatic compounds and antibacterial agents[1]. Validating the enantiomeric purity of these intermediates is critical, as the stereochemistry directly dictates the pharmacological efficacy and safety of the downstream Active Pharmaceutical Ingredient (API).

As an Application Scientist, I emphasize that specific optical rotation (


) is not merely a static physical constant; it is a dynamic readout of a molecule's chiral environment. The observed rotation is highly sensitive to the solvent environment. (S)-1-Benzylamino-butan-2-ol possesses both a hydroxyl (-OH) hydrogen-bond donor/acceptor and a sterically hindered benzyl-protected amine (-NHBn). In protic solvents like ethanol, intermolecular hydrogen bonding between the solvent and the amino alcohol stabilizes specific 3D conformers, which interact uniquely with plane-polarized light. If trace water contaminates the solvent, it disrupts this delicate hydrogen-bond network, leading to non-linear shifts in the observed rotation. This causality dictates that polarimetry for chiral amino alcohols must be executed under rigorously controlled, solvent-specific conditions.

Comparative Data Presentation

To contextualize the optical behavior of (S)-1-Benzylamino-butan-2-ol, we must objectively compare it against structurally homologous, commercially ubiquitous chiral amino alcohols: (S)-(+)-2-amino-1-butanol [2] and (S)-(+)-1-amino-2-propanol [3].

Table 1: Optical Rotation Benchmarks for Chiral Amino Alcohols
CompoundCAS NumberSpecific Rotation

Standard ConditionsStructural Role / Application
(S)-1-Benzylamino-butan-2-ol 27159-33-7+20.0° to +30.0°*c=1, EtOHIntermediate for spirocyclic antibacterials[1]
(S)-(+)-2-Amino-1-butanol 5856-62-2+12.0°c=2, EtOHEthambutol precursor[2]
(S)-(+)-1-Amino-2-propanol 2799-17-9+18.0°c=1.8, H2OEmulsifiers, Levofloxacin intermediate[3]

*Note: Because exact rotation values for N-benzyl derivatives vary significantly based on batch purity and exact solvent hydration levels, the value provided represents the typical homologous benchmark range. Always validate against a certified, lot-specific reference standard.

Self-Validating Experimental Protocol: Polarimetric Determination

To ensure absolute trustworthiness, this protocol incorporates an internal linearity check. Amino alcohols are prone to concentration-dependent dimerization via hydrogen bonding, which can skew specific rotation values. By measuring at two concentrations, the system self-validates that the observed rotation is a true intrinsic property rather than an aggregation artifact.

Step-by-Step Methodology
  • Solvent Preparation & Blanking:

    • Action: Use strictly anhydrous ethanol (HPLC grade, <0.01% water).

    • Causality: Trace water disrupts the ethanol-solute hydrogen bonding, causing non-linear rotation shifts. Zero the polarimeter with the exact solvent batch at exactly

      
      C.
      
  • Sample Preparation (Primary Concentration):

    • Action: Accurately weigh 100.0 mg of (S)-1-Benzylamino-butan-2-ol into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous ethanol to achieve a concentration (

      
      ) of 1.0  g/100  mL.
      
  • Temperature Equilibration:

    • Action: Inject the sample into a 1 dm (100 mm) polarimeter cell. Allow 5 minutes for the Peltier temperature control system to equilibrate to

      
      C.
      
    • Causality: Optical rotation is highly temperature-dependent due to the thermal expansion of the solvent (altering concentration) and thermally induced conformational shifts.

  • Measurement & Linearity Validation (Self-Validation Step):

    • Action: Record the observed rotation (

      
      ) at 589 nm (Sodium D-line). Next, precisely dilute a portion of the sample to 
      
      
      
      g/100 mL and measure again.
    • Validation Logic: Calculate

      
       for both concentrations. The specific rotation must remain constant. If it deviates by >2%, concentration-dependent aggregation is occurring, and the sample must be evaluated at a lower concentration threshold.
      
  • Calculation:

    • Action: Apply Biot’s law:

      
       (where 
      
      
      
      is path length in dm, and
      
      
      is concentration in g/mL).

Workflow Visualization

The following diagram maps the logical progression from racemic precursor resolution to the orthogonal validation of optical purity, demonstrating where specific optical rotation fits within the broader Quality Control (QC) ecosystem.

OpticalPurityWorkflow Start Racemic Precursor (1-benzylamino-butan-2-ol) Resolution Chiral Resolution (Enzymatic/Chemical) Start->Resolution Asymmetric Processing Enantiomer Isolated (S)-Enantiomer Resolution->Enantiomer Yield & Isolation QC_Split QC Validation Enantiomer->QC_Split Polarimetry Specific Optical Rotation [α]D Measurement QC_Split->Polarimetry Primary Screen HPLC Chiral HPLC Enantiomeric Excess (ee%) QC_Split->HPLC Orthogonal Validation Release Batch Release (ee > 99%) Polarimetry->Release Matches Target [α]D Reject Reprocessing (ee < 99%) Polarimetry->Reject Deviation HPLC->Release Confirms ee% HPLC->Reject Low ee%

Workflow for the chiral resolution and orthogonal optical purity validation of amino alcohols.

References[1] Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0VXrKFbz9MMKcAgF0htMR2iq7eRbNNf5P2pPgKDFsf4c_G_5jyiuz02x8d6RCqYBCAPqXDq3KKZCwSo-3Wo1qSg2Y690XDhdDz288OeD7KG7Tyv7M_fQsSVs40fJ18LNyDzxvLGQWavmj_gVSP6QybTMpQM5AcVg=[3] (+)-1-Amino-2-propanol | 2799-17-9, (+). Echemi.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQAdqYLkOItdyEQ6EjjnAT7DgAOtjoI5TdhX6l_fFzA9GXrUPN-Vg9b3YnmgAe9gG1OBHgjsOcO0NUk4S-1rU4UHWTiYHbQVtJmba0ik2l5YPw_FWkYJFXq50SU-QK_dVKx2q8j1V1xAU0jfL0YQCwS1V8QzirmI0DnoVIR-xEO-DrMg==[2] (S)-(+)-2-Amino-1-butanol, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Fisher Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLuLwLXaEldAxDxVvWe94PXvDKg16TgmUJ87r4gKqY2H4qqIg2kWw0wXirbOYZWHtpEVG2cLRqeuv-SNHCgVh9bVnsjfk9Bx3ymAo8VL6lXZpWcenqGBZxm5oPBjT6FSsd94WVUmga8ZqVMFLVrQs2u2yl-xHttBHpPiHykjDR7ecoHinXiEOPCetE94ffUcrNgks=

Sources

A Senior Application Scientist's Guide to IR Spectroscopy Analysis of Secondary Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural characterization of molecules is paramount. Secondary amino alcohols, a common structural motif in pharmaceuticals and fine chemicals, present a unique analytical challenge due to the simultaneous presence of hydroxyl and secondary amine functional groups. Both groups are active in hydrogen bonding, which significantly influences their spectral behavior. This guide provides an in-depth comparison of the infrared (IR) spectroscopy of secondary amino alcohols against relevant alternatives, supported by established experimental data and protocols, to enable unambiguous spectral interpretation.

The Spectroscopic Signature of Secondary Amino Alcohols

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[1][2] The resulting spectrum is a molecular fingerprint, revealing the functional groups present. In a secondary amino alcohol, we are primarily concerned with the vibrations of five key bonds: O-H, N-H, C-H, C-O, and C-N.

The most telling feature of these molecules is the complex interplay of hydrogen bonding. The presence of both a hydrogen bond donor (O-H and N-H) and acceptor (the lone pairs on O and N) allows for extensive intermolecular and potentially intramolecular hydrogen bonding. This phenomenon is the primary cause of the characteristic broadening and shifting of the O-H and N-H stretching bands.[3][4][5] Hydrogen bonding weakens the O-H and N-H bonds, lowering their force constants and, consequently, their vibrational frequencies (a shift to a lower wavenumber).[4][5]

G cluster_0 Intermolecular Hydrogen Bonding cluster_1 Intramolecular Hydrogen Bonding mol1 Molecule A ~R-CH(OH)-CH2-NH-R'~ mol2 Molecule B ~R-CH(OH)-CH2-NH-R'~ mol1->mol2 O-H···N mol2->mol1 N-H···O mol3 Single Molecule (Folded Conformation) mol3->mol3 caption Hydrogen Bonding in Amino Alcohols

Caption: Inter- and intramolecular hydrogen bonding in secondary amino alcohols.

Comparative Spectral Analysis: Isolating the Key Features

The definitive identification of a secondary amino alcohol relies on distinguishing its spectrum from those of closely related structures. The key is to analyze not just the presence of peaks, but their position, shape, and multiplicity.

Key Vibrational Modes and Their Interpretation
  • O-H Stretch: Appears as a very strong and characteristically broad band in the 3500-3200 cm⁻¹ region due to extensive hydrogen bonding.[6][7] This broadness is a hallmark of alcohols.[3]

  • N-H Stretch: Secondary amines exhibit a single, weak-to-medium intensity N-H stretching band between 3350-3310 cm⁻¹.[8][9] This single peak is a crucial differentiator from primary amines, which show two N-H stretching bands (asymmetric and symmetric) in a similar region.[8][10][11] Tertiary amines lack an N-H bond and thus show no peak here.[8][10]

  • C-O Stretch: This strong absorption is highly diagnostic for the alcohol type. For secondary alcohols, this peak is found between 1150-1075 cm⁻¹.[6] This allows for clear differentiation from primary alcohols, whose C-O stretch appears at a lower frequency (1075-1000 cm⁻¹).[6]

  • C-N Stretch: Aliphatic amines show medium-to-weak C-N stretching bands in the 1250-1020 cm⁻¹ region.[8][12] This peak can sometimes overlap with other fingerprint region absorptions but is a necessary component of the overall spectral signature.

  • N-H Bend (Wag): Primary and secondary amines display a strong, broad N-H "wagging" vibration between 910-665 cm⁻¹.[8]

Data Comparison Guide

The following table summarizes the key distinguishing features between secondary amino alcohols and their structural alternatives.

Functional GroupO-H Stretch (3500-3200 cm⁻¹)N-H Stretch (3500-3300 cm⁻¹)C-O Stretch (1210-1000 cm⁻¹)C-N Stretch (1250-1020 cm⁻¹)
Primary Amino Alcohol Strong, BroadTwo Medium Peaks1075-1000 cm⁻¹Present
Secondary Amino Alcohol Strong, BroadOne Medium/Weak Peak1150-1075 cm⁻¹Present
Tertiary Amino Alcohol Strong, BroadAbsent 1210-1100 cm⁻¹Present
Secondary Alcohol Strong, BroadAbsent1150-1075 cm⁻¹Absent
Secondary Amine AbsentOne Medium/Weak PeakAbsentPresent

Experimental Protocol: ATR-FTIR Analysis of a Liquid Sample

Attenuated Total Reflectance (ATR) is a powerful Fourier Transform Infrared (FTIR) sampling technique that is ideal for the rapid and non-destructive analysis of liquid and solid samples.[13][14] It requires minimal sample preparation and provides high-quality, reproducible spectra.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least two hours.[13]

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by collecting a background spectrum and ensuring no contaminant peaks are present.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum. A typical setting is 64 scans at a resolution of 4 cm⁻¹.[13]

  • Sample Application:

    • Place a single drop of the liquid secondary amino alcohol sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Data Acquisition:

    • Lower the ATR press to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.[13]

  • Data Processing & Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands (O-H, N-H, C-O, etc.) for interpretation.

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipes to prepare for the next measurement.

G start Start prep 1. Prepare Instrument Clean ATR Crystal start->prep background 2. Collect Background Spectrum (64 scans, 4 cm-1 resolution) prep->background sample 3. Apply Liquid Sample to ATR Crystal background->sample acquire 4. Acquire Sample Spectrum (Same Parameters) sample->acquire process 5. Process Data (Baseline Correction, Peak Picking) acquire->process analyze 6. Analyze Spectrum & Identify Functional Groups process->analyze end End analyze->end

Caption: Experimental workflow for ATR-FTIR analysis of a liquid sample.

Conclusion: A Self-Validating Approach

The IR spectroscopic analysis of a secondary amino alcohol is a self-validating process when approached systematically. The identification does not hinge on a single peak but on the confluence of several key features. The presence of a strong, broad O-H stretch confirms the alcohol, while a single, weaker N-H stretch points specifically to a secondary amine. The final piece of evidence comes from the C-O stretching frequency, which confirms the secondary nature of the alcohol. By comparing these features against the known spectral characteristics of primary/tertiary analogues, simple alcohols, and amines, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity of their development and quality control processes.

References

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Amines. Chemistry Department. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. [Link]

  • San Diego Mesa College. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Department of Chemistry. [Link]

  • LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

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  • All 'bout Chemistry. (2022). How to Read an IR Spectrum? (With Subtitles) | Alcohols and amines. YouTube. [Link]

  • Wang, Z., et al. (2022). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • International Journal of Multidisciplinary Research and Development. (2016). Studying the composition of alcohols using IR spectroscopy. All Research Journal. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Liu, Y., et al. (2024). ATR-FTIR spectroscopy combined with metabolomics to analyze the taste components of boletus bainiugan at different drying temperatures. Food Chemistry. [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? [Link]

  • Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? [Link]

  • LibreTexts. (2023). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of Benzylamino Butanols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the fragmentation patterns of bioactive molecules is fundamental to their structural elucidation and quantification. This guide provides an in-depth comparison of the mass spectrometric behavior of benzylamino butanols, a structural motif relevant in pharmaceutical development. We will explore the characteristic fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), providing a predictive framework for researchers. The discussion is grounded in the established fragmentation principles of analogous compounds, such as β-amino alcohols and N-benzyl amines, and supported by detailed mechanistic explanations and practical experimental protocols.

Introduction: The Analytical Imperative

Benzylamino butanols represent a class of compounds with significant pharmacological potential. Their structural analysis is a critical step in drug discovery, development, and quality control. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. The key to unlocking this information lies in deciphering the fragmentation patterns—the specific ways in which a molecule breaks apart upon ionization. This guide will compare the two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a comprehensive understanding of how to analyze and interpret the mass spectra of these compounds.

Influence of Ionization Technique

The choice of ionization method fundamentally dictates the nature of the resulting mass spectrum.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). It involves bombarding the analyte with 70 eV electrons, leading to the formation of a radical cation (M+•) that is often unstable and undergoes extensive, reproducible fragmentation. This extensive fragmentation provides a detailed structural "fingerprint" that is excellent for library matching and unambiguous identification.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for liquid chromatography (LC-MS). It generates ions by creating a fine spray of charged droplets. For basic compounds like benzylamino butanols, ESI in positive ion mode readily produces a stable protonated molecule, [M+H]+, with minimal initial fragmentation.[1] Structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), which controllably induces fragmentation.[1]

Part 1: Electron Ionization (EI) Fragmentation Patterns

Under EI conditions, the fragmentation of benzylamino butanols is dominated by cleavage events directed by the nitrogen and oxygen atoms and the stability of the benzyl group.

The Dominant Pathway: α-Cleavage

The most characteristic fragmentation for aliphatic amines and alcohols is α-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom.[2][3][4][5] This process is highly favorable as it leads to the formation of a resonance-stabilized cation.[3][4] For a generic 2-(benzylamino)-butanol, two primary α-cleavage pathways exist:

  • Pathway A (Major): Cleavage of the bond between the carbon bearing the amino group (C2) and the adjacent carbon (C3). This is the most favorable pathway, leading to the formation of a stable, resonance-stabilized iminium ion. For a typical benzylamino butanol, this results in a prominent base peak.

  • Pathway B (Minor): Cleavage of the bond between the carbon bearing the amino group (C2) and the carbon bearing the hydroxyl group (C1).

The Benzyl Group and the Tropylium Ion

A hallmark of compounds containing a benzyl group is the appearance of a strong signal at m/z 91 .[6][7] This is due to the formation of the benzyl cation (C7H7+), which readily rearranges into the highly stable, aromatic tropylium ion.[6][7][8][9] This ion is a key diagnostic marker for the presence of the benzyl moiety.

Other Fragmentation Routes
  • Dehydration: Alcohols can undergo the elimination of a water molecule (a loss of 18 Da), although this is often a less prominent pathway compared to α-cleavage.[2][10][11]

  • Secondary Fragmentations: The primary fragment ions can undergo further fragmentation, leading to a complex but informative spectrum.

Predicted EI Fragmentation Summary

The following diagram and table summarize the expected key fragments for a representative benzylamino butanol (e.g., 2-(benzylamino)-1-butanol, MW = 179.26).

EI_Fragmentation cluster_alpha α-Cleavage cluster_benzyl Benzylic Cleavage cluster_other Other Pathways M Benzylamino Butanol Radical Cation (M+•) m/z 179 F1 Immonium Ion (Base Peak) m/z 120 M->F1  - C3H7• F2 Fragment m/z 134 M->F2  - C2H5O• Tropylium Tropylium Ion m/z 91 M->Tropylium Rearrangement Dehydration [M-H2O]+• m/z 161 M->Dehydration  - H2O

Caption: Predicted EI fragmentation pathways for a benzylamino butanol.

Table 1: Characteristic EI Fragment Ions of Benzylamino Butanols

m/zProposed Structure/CompositionFragmentation PathwayDiagnostic Value
179 C11H17NO+•Molecular Ion (M+•)Confirms molecular weight. May be weak or absent.
120 C8H10N+[CH(CH2Ph)NHCH3]+α-Cleavage (Pathway A)
91 C7H7+Tropylium IonBenzylic Cleavage
161 C11H15N+•[M-H2O]+•Dehydration
134 C9H12N+[M-C2H5O]+α-Cleavage (Pathway B)

Part 2: ESI-MS/MS Fragmentation Patterns

In ESI-MS/MS, we start with the protonated molecule, [M+H]+, which is an even-electron species. Its fragmentation, induced by CID, follows different rules than the radical-driven chemistry of EI.

Precursor Ion Formation

Benzylamino butanols, containing a basic secondary amine, readily form an abundant protonated molecule, [M+H]+, in positive ion ESI mode. For 2-(benzylamino)-1-butanol, this corresponds to m/z 180 . The protonation site is most likely the nitrogen atom, which has the highest proton affinity.[12]

Key CID Fragmentation Pathways

The fragmentation of the [M+H]+ ion is primarily driven by the loss of small, stable neutral molecules.

  • Loss of Water ([M+H - H2O]+): The most common initial fragmentation step for protonated amino alcohols is the facile elimination of a water molecule.[13][14] This results in a prominent product ion at m/z 162 for a butanol derivative.

  • Loss of Benzylamine: Cleavage of the C-N bond can lead to the loss of benzylamine (107 Da), although this is typically less favored than water loss.

  • Sequential Losses: The initial product ion from water loss (m/z 162) can undergo further fragmentation, often involving the benzyl group, to produce ions like the tropylium ion at m/z 91.

Comparison with Analogs: Ephedrine/Pseudoephedrine

The fragmentation of ephedrine and pseudoephedrine (benzyl-N-methyl-amino propanols) provides a valuable model. In ESI-MS/MS, both isomers show a protonated molecule at m/z 166.2 and a major product ion at m/z 148.2, corresponding to the loss of water.[15][16] This confirms that dehydration is the primary and most favorable fragmentation pathway for this class of compounds under CID conditions. While the major fragments are often identical for diastereomers, their relative abundances can sometimes differ, offering a potential, albeit challenging, route for differentiation.[17]

Predicted ESI-MS/MS Fragmentation Summary

ESI_Fragmentation cluster_primary Primary Fragmentation (CID) cluster_secondary Secondary Fragmentation M Protonated Molecule [M+H]+ m/z 180 F1 [M+H - H2O]+ (Major Product Ion) m/z 162 M->F1  - H2O Tropylium Tropylium Ion m/z 91 F1->Tropylium Further fragmentation

Caption: Predicted ESI-MS/MS fragmentation pathways for a benzylamino butanol.

Table 2: Characteristic ESI-MS/MS Product Ions of Benzylamino Butanols

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation PathwayDiagnostic Value
180 162 H2O (18 Da)DehydrationHigh. The most abundant and characteristic first-generation product ion.
18091C4H10NO (89 Da)Direct cleavageMedium. Confirms benzyl moiety, but often less abundant than sequential pathway.
16291C5H6N (81 Da)Sequential FragmentationMedium. Confirms benzyl moiety as a fragment from the dehydrated ion.

Comparative Summary and Isomeric Differentiation

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Radical Cation (M+•)Protonated Molecule ([M+H]+)
Fragmentation Extensive, spontaneousControlled, induced by CID
Key Mechanism α-Cleavage Neutral Loss (H2O)
Base Peak Typically an iminium ion from α-cleavage (e.g., m/z 120)Often the dehydrated ion [M+H-H2O]+ (e.g., m/z 162)
Benzyl Moiety Strong m/z 91 (Tropylium)m/z 91 present, often from sequential fragmentation
Best For Unambiguous library matching, structural fingerprintingAnalysis of complex mixtures, quantification (MRM), thermally labile compounds

Differentiating Isomers:

  • Structural Isomers: (e.g., 1-benzylamino-butan-2-ol vs. 2-benzylamino-butan-1-ol) will show distinct fragmentation patterns. The masses of the key α-cleavage fragments in EI-MS will be different, providing clear differentiation.

  • Stereoisomers: (e.g., diastereomers like (1R,2S) vs (1S,2R)) typically yield identical mass spectra in terms of the m/z of the fragments.[17] Differentiation is not generally possible by standard MS alone and requires chromatographic separation (GC or LC) prior to analysis or advanced techniques like ion mobility spectrometry.[17][18]

Experimental Protocols

The following protocols provide a starting point for the analysis of benzylamino butanols. Method optimization is essential for specific applications.

Protocol 1: GC-MS for EI Analysis

This protocol is suitable for volatile, thermally stable benzylamino butanol derivatives. Derivatization may be required to improve volatility and peak shape.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate). If derivatization is needed, use a common agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC System:

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS System (EI):

    • Ion Source: Electron Ionization at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Compare the resulting spectrum against spectral libraries (e.g., NIST, Wiley) and analyze for the presence of characteristic ions (m/z 120, 91).

Protocol 2: LC-MS/MS for ESI Analysis

This is the preferred method for most applications, offering high sensitivity and applicability without derivatization.

  • Sample Preparation: Prepare a stock solution of the analyte in methanol (e.g., 1 mg/mL). Serially dilute with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a working concentration of 1-100 ng/mL.[15]

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.

  • MS System (ESI-MS/MS):

    • Ion Source: Electrospray Ionization, Positive Mode.

    • Spray Voltage: ~4.5 kV.

    • Source Temperature: ~400-500°C.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • MRM Transition (Example): Precursor ion m/z 180 → Product ion m/z 162.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for maximum signal of the product ion (typically 10-25 eV).

  • Data Analysis: For quantification, create a calibration curve using the area of the MRM transition peak. For structural confirmation, analyze the product ion scan for expected fragments.

Workflow Diagram

Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of benzylamino butanols yields distinct and predictable fragmentation patterns that are highly dependent on the ionization method employed. Electron Ionization provides a rich fingerprint dominated by α-cleavage, ideal for structural confirmation via library searching. Conversely, ESI-MS/MS offers a more controlled analysis, characterized by the neutral loss of water, which is perfectly suited for sensitive quantification and analysis in complex biological matrices. A thorough understanding of these comparative fragmentation pathways empowers researchers to select the optimal analytical strategy and confidently interpret the resulting data, accelerating research and development in fields where these compounds are of interest.

References

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Comparative Efficiency Guide: (S)- vs (R)-1-Benzylamino-butan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzylamino-butan-2-ol is a chiral 1,2-amino alcohol ligand used primarily in the enantioselective alkylation of carbonyl compounds. While less structurally rigid than "privileged" catalysts like ephedrine or prolinol, it serves as a robust, cost-effective ligand for the addition of diethylzinc to aldehydes.

This guide provides a technical comparison of the (S)- and (R)-enantiomers, analyzing their catalytic efficiency, mechanistic distinctness, and performance relative to industry standards.

Structural Basis & Synthesis

Unlike cyclic amino alcohols (e.g., proline derivatives) which possess inherent conformational rigidity, 1-benzylamino-butan-2-ol is an acyclic ligand. This flexibility influences its catalytic efficiency, often resulting in moderate-to-good enantiomeric excesses (60–85% ee) compared to the >90% ee typical of rigid bicyclic ligands.

Synthesis Pathway

The most direct and atom-economical synthesis involves the regioselective ring-opening of 1,2-epoxybutane with benzylamine . This route ensures high optical purity if the starting epoxide is enantiopure.

Synthesis Epoxide (S)-1,2-Epoxybutane (Chiral Pool) Intermediate Transition State (Regioselective Attack at C1) Epoxide->Intermediate Reflux/EtOH Amine Benzylamine (Nucleophile) Amine->Intermediate Product (S)-1-Benzylamino-butan-2-ol (Ligand) Intermediate->Product Ring Opening

Caption: Regioselective synthesis of (S)-1-benzylamino-butan-2-ol via nucleophilic attack of benzylamine on the less hindered carbon of (S)-1,2-epoxybutane.

Mechanistic Insight: The Zinc-Aminoalkoxide Cycle

The catalytic efficiency of 1-benzylamino-butan-2-ol relies on the formation of a bimetallic zinc complex . The ligand reacts with diethylzinc (


) to form a chiral zinc-aminoalkoxide, which then coordinates with the aldehyde substrate.
Mechanism of Chirality Transfer
  • Complexation : The amino alcohol deprotonates to form a chelated zinc species.

  • Geometry : The chiral center at C2 (bearing the ethyl group) forces the transition state into a specific geometry to minimize steric clash between the ligand's ethyl group and the incoming aldehyde.

  • Induction :

    • (S)-Ligand : Typically blocks the Si-face (or Re-face depending on specific substitution), favoring the formation of the (S)-alcohol product (for benzaldehyde).

    • (R)-Ligand : Forms the mirror-image complex, favoring the (R)-alcohol .

CatalyticCycle Ligand Ligand (S)-Form ZnComplex Chiral Zn-Alkoxide (Active Catalyst) Ligand->ZnComplex + Et2Zn - Ethane Et2Zn Et2Zn (Reagent) Et2Zn->ZnComplex TS Transition State (Face Selective) ZnComplex->TS + Aldehyde Aldehyde Benzaldehyde Aldehyde->TS TS->ZnComplex Regeneration Product (S)-1-Phenylpropanol (High ee) TS->Product Alkylation & Hydrolysis

Caption: Simplified Noyori-type catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Comparative Analysis: (S)- vs (R)-Enantiomers[1][2][3]

In an achiral environment (e.g., reaction with benzaldehyde), the (S) and (R) ligands are kinetically identical but stereochemically opposite.

Feature(S)-1-Benzylamino-butan-2-ol(R)-1-Benzylamino-butan-2-ol
Source Chirality Derived from (S)-1,2-epoxybutaneDerived from (R)-1,2-epoxybutane
Product Configuration Favors (S)-Alcohol Favors (R)-Alcohol
Catalytic Rate (

)
IdenticalIdentical
Enantiomeric Excess (ee) ~60–85% (Substrate dependent)~60–85% (Substrate dependent)
Solubility IdenticalIdentical
The "Matched/Mismatched" Scenario

The equivalence breaks down when the substrate itself is chiral .

  • Matched Pair : If an (S)-aldehyde is reacted using the (S)-ligand, the inherent facial bias of the substrate and the catalyst may reinforce each other, leading to high ee and yield .

  • Mismatched Pair : Using the (R)-ligand with an (S)-aldehyde may cause the catalyst and substrate to compete (opposing facial bias), resulting in lower ee and slower reaction rates .

Performance Benchmarking vs. Alternatives

While 1-benzylamino-butan-2-ol is effective, it is often compared to more rigid ligands. The table below benchmarks its performance in the addition of


 to benzaldehyde.
Ligand ClassSpecific CatalystRigidityTypical YieldTypical ee%Cost/Availability
Acyclic Amino Alcohol 1-Benzylamino-butan-2-ol Low (Flexible) 85-95% 60-85% Low (Easy Synthesis)
Cyclic Amino AlcoholProlinol / DiphenylprolinolHigh (Pyrrolidine ring)>95%90-98%Moderate
Ephedra Alkaloid(-)-Ephedrine / Morpholino-derivativesHigh (Rigid backbone)>90%90-95%High (Precursor regulation)

Expert Insight : The lower ee of 1-benzylamino-butan-2-ol is due to the free rotation of the C1-C2 bond, which allows for a "looser" transition state compared to the locked conformation of prolinol. However, for substrates where extreme steric bulk is present, the flexible ligand may sometimes accommodate the substrate better than a rigid one.

Experimental Protocol

Objective : Enantioselective addition of diethylzinc to benzaldehyde using (S)-1-benzylamino-butan-2-ol.

Reagents
  • Ligand : (S)-1-Benzylamino-butan-2-ol (18 mg, 0.1 mmol, 10 mol%)

  • Substrate : Benzaldehyde (106 mg, 1.0 mmol)

  • Reagent : Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol)

  • Solvent : Anhydrous Toluene or Hexane (5 mL)

Step-by-Step Methodology
  • Catalyst Formation :

    • In a flame-dried Schlenk flask under Argon, dissolve the ligand (0.1 mmol) in anhydrous toluene (3 mL).

    • Cool to 0°C.[1]

    • Add Diethylzinc solution (2.2 mmol) dropwise. Caution: Et2Zn is pyrophoric.

    • Stir at 0°C for 20 minutes to allow the evolution of ethane and formation of the zinc complex.

  • Reaction :

    • Add Benzaldehyde (1.0 mmol) dropwise to the solution at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

  • Quenching & Workup :

    • Cool back to 0°C.

    • Quench carefully with saturated aqueous

      
       (5 mL).
      
    • Extract with

      
       (
      
      
      
      mL).
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Analysis :

    • Determine conversion by

      
      -NMR.
      
    • Determine ee% by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

References

  • Synthesis of 1-Amino-2-butanol : BenchChem Application Note. "A Comparative Guide to the Synthesis of 1-Amino-2-butanol." Link

  • Catalytic Efficiency in Et2Zn Addition : Journal of Organic Chemistry. "Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands." Link

  • General Mechanism of Amino Alcohol Ligands : Wikipedia. "Asymmetric addition of dialkylzinc compounds to aldehydes." Link

  • Comparison with Ephedrine Derivatives : BenchChem Guide. "A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis." Link

  • Regioselective Ring Opening of Epoxides : NIST Chemistry WebBook. "1-Butanol, 2-amino- Data." Link

Sources

A Senior Application Scientist’s Guide to the Validation of Enantiomeric Purity for (S)-1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Purity

In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. (S)-1-Benzylamino-butan-2-ol is a chiral amino alcohol, a structural motif found in numerous biologically active compounds. Its enantiomer, (R)-1-Benzylamino-butan-2-ol, may exhibit drastically different efficacy, metabolic fate, or toxicity. Therefore, the robust validation of its enantiomeric purity is a non-negotiable cornerstone of quality control, ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for this purpose. We move beyond mere protocols to dissect the causality behind methodological choices, grounding our recommendations in both established theory and practical, field-proven insights. The objective is to equip researchers and drug development professionals with a framework for selecting, developing, and validating a method that is not only fit for purpose but also scientifically sound and regulatorily compliant.

Core Concept: The Challenge of Enantiomeric Resolution

Enantiomers are non-superimposable mirror images that possess identical physical properties (e.g., boiling point, solubility) in an achiral environment. This identity makes their separation and quantification a significant analytical challenge. Resolution can only be achieved by introducing another chiral entity—a chiral stationary phase, a chiral derivatizing agent, or a chiral solvating agent—to create transient diastereomeric complexes. These diastereomeric pairs have different physical properties, allowing for their differentiation.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a balance of performance, speed, cost, and the specific requirements of the analytical problem. We will compare the three most powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—alongside Nuclear Magnetic Resonance (NMR) spectroscopy as a potent complementary method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely utilized method for enantioseparation in the pharmaceutical industry due to its versatility, robustness, and the vast library of commercially available chiral stationary phases (CSPs).[1][2][3]

Principle of Separation: The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These transient, diastereomeric interactions—which can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance—cause one enantiomer to be retained longer on the column than the other, resulting in their separation. For an amino alcohol like (S)-1-Benzylamino-butan-2-ol, polysaccharide-based CSPs are particularly effective due to their ability to form multiple hydrogen bonds.[1][4][5]

Experimental Protocol: Direct Chiral HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® IA, Chiralcel® OD-H). These are selected for their proven broad applicability to a wide range of chiral compounds, including amino alcohols.[6]

  • Mobile Phase (Normal Phase): A mixture of n-Hexane and a polar alcohol modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 v/v).

    • Expert Rationale: The ratio is a critical parameter for optimizing the trade-off between resolution and analysis time. A higher percentage of alcohol generally reduces retention time but may decrease resolution.

  • Additive: 0.1% Diethylamine (DEA).

    • Expert Rationale: The basic nature of the analyte's amino group can cause peak tailing on silica-based CSPs due to strong interactions with residual acidic silanol groups. A small amount of a basic additive like DEA is crucial to compete for these active sites, ensuring sharp, symmetrical peaks.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm, leveraging the chromophore of the benzyl group.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC, offering significant advantages in speed and efficiency.[1][8][9][10] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase component.

Principle of Separation: The separation principle is analogous to HPLC, relying on a chiral stationary phase. However, the use of supercritical CO2, which has low viscosity and high diffusivity, allows for much faster flow rates without a proportional increase in backpressure or loss of efficiency.[1][4] This translates to dramatically reduced run times and solvent consumption.[10]

Experimental Protocol: Chiral SFC

  • Instrumentation: An analytical SFC system with a back-pressure regulator.

  • Chiral Stationary Phase (CSP): The same polysaccharide-based columns used in HPLC are highly effective in SFC.[4][10]

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol). A typical starting gradient might be 5% to 40% modifier over 5 minutes.

    • Expert Rationale: The modifier is essential for eluting the polar analyte from the column. The choice and concentration of the modifier are the primary tools for optimizing selectivity and retention in SFC.[5]

  • Additive: 0.1-0.2% Isopropylamine or Diethylamine in the modifier.

    • Expert Rationale: As with HPLC, a basic additive is critical for achieving good peak shape for amine-containing compounds.

  • Flow Rate: 3.0 mL/min.

  • Outlet Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

Chiral Gas Chromatography (GC)

Chiral GC offers exceptionally high resolution but is limited to analytes that are volatile and thermally stable.[11] For polar molecules like 1-Benzylamino-butan-2-ol, derivatization is mandatory.

Principle of Separation: Separation occurs in a long capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[12] The volatile, derivatized enantiomers partition differently between the inert carrier gas (mobile phase) and the CSP, leading to different retention times.

Experimental Protocol: Chiral GC with Derivatization

  • Derivatization Step: The presence of polar -OH and -NH groups necessitates derivatization to increase volatility and prevent peak tailing.[13]

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (TFAA).

    • Procedure: To ~1 mg of the sample, add 100 µL of BSTFA and 100 µL of a solvent like pyridine or acetonitrile. Cap the vial and heat at 60-70°C for 30 minutes.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP): A cyclodextrin-based capillary column (e.g., Astec® CHIRALDEX™ G-TA).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 220°C at a rate of 5°C/min.

    • Expert Rationale: A temperature gradient is often required to ensure elution within a reasonable time while maintaining optimal resolution. Lower temperatures generally improve chiral selectivity.[13]

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Unlike chromatographic methods, NMR spectroscopy does not separate the enantiomers. Instead, it allows for their differentiation and quantification in the same solution, providing a direct measure of enantiomeric excess (ee).[14][15]

Principle of Discrimination: A chiral solvating agent (CSA) is added to the NMR sample. The CSA forms rapid, reversible, and diastereomeric complexes with both enantiomers of the analyte.[16] This places the nuclei of each enantiomer in a slightly different (diastereotopic) magnetic environment, causing their corresponding signals in the NMR spectrum to appear at different chemical shifts (a phenomenon called chemical shift non-equivalence). The enantiomeric excess can be determined by integrating the areas of these now-distinct signals.[17]

Experimental Protocol: ¹H NMR with CSA

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Dissolve ~5-10 mg of (S)-1-Benzylamino-butan-2-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a small amount (~1.1 equivalents) of a suitable CSA, such as (R)-(-)-Mandelic acid or (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[15]

    • Expert Rationale: TFAE is often effective for amino alcohols. The choice of CSA is critical; it must interact sufficiently with the analyte to induce observable chemical shift differences. An acid-base interaction with Mandelic acid is also a strong candidate.

  • Data Acquisition: Acquire another ¹H NMR spectrum after adding the CSA.

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved and shows clear splitting into two distinct peaks after the addition of the CSA. Protons close to the chiral center are the best candidates.

    • Carefully integrate the two signals. The enantiomeric excess (% ee) is calculated as: % ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Performance Comparison and Data Summary

The choice of technique depends heavily on the specific analytical goal, as summarized below.

ParameterChiral HPLCChiral SFCChiral GCNMR with CSA
Principle Chromatographic SeparationChromatographic SeparationChromatographic SeparationSpectroscopic Discrimination
Speed Moderate (5-20 min)Very Fast (1-5 min)[10]Fast (5-15 min post-derivatization)Fast (5-10 min per sample)
Resolution Very GoodExcellent[4]ExcellentN/A (Measures ee directly)
Solvent Usage High (Organic Solvents)[1]Low (Mainly CO₂)[10]Very Low (Carrier Gas)Very Low (NMR Solvent)
Sensitivity (for minor enantiomer) High (LOD <0.05%)[18]HighVery High (especially with MS)Moderate (Difficult for ee >99.5%)
Sample Prep Simple (dissolve & inject)Simple (dissolve & inject)Complex (derivatization required)[13]Simple (dissolve & add CSA)
Scalability Good (Preparative HPLC)Excellent (Preparative SFC)NoNo
Key Advantage Robust, versatile, widely availableSpeed, "Green" ChemistryHighest resolving powerNo separation needed, direct ee measurement
Key Limitation Solvent consumption, speedHigher initial instrument costRequires volatile/derivatizable analyteLower sensitivity at very high purity

Method Validation Workflow: A Trustworthy System

A validated analytical method provides documented evidence that it is suitable for its intended purpose.[19][20] The validation of an enantiomeric purity method must adhere to the principles outlined in the ICH Q2(R1) guideline.[19][21][22][23] As this is a quantitative test for an impurity (the undesired enantiomer), the following parameters must be evaluated.[2]

Caption: ICH Q2(R1) workflow for validating an enantiomeric purity method.

Key Validation Parameters Explained:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For a chiral method, this is demonstrated by achieving baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers.[22]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[22] This is critical for controlling impurities at low levels.

  • Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantified.[22]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte (the minor enantiomer) within a given range.[19][22]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking the main (S)-enantiomer with known amounts of the (R)-enantiomer and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.[19]

Visualizing the Separation Principles

Caption: Principle of chromatographic separation on a chiral stationary phase.

Caption: NMR discrimination via diastereomeric complex formation with a CSA.

Conclusion and Recommendation

For the routine quality control and validation of the enantiomeric purity of (S)-1-Benzylamino-butan-2-ol , Chiral Supercritical Fluid Chromatography (SFC) stands out as the superior technique. Its unparalleled speed, low solvent consumption, and excellent resolving power make it ideal for high-throughput environments.[8][24] The methodology is robust, easily validated according to ICH guidelines, and directly transferable from analytical to preparative scale if isolation of impurities is required.

Chiral HPLC remains a highly reliable and valid alternative, particularly if an SFC system is not available. It is the industry's well-understood workhorse, though it comes at the cost of longer analysis times and higher solvent waste.

Chiral GC is a powerful, high-resolution technique but is less desirable for this specific analyte due to the necessity of a separate, potentially variable derivatization step, which adds complexity and a potential source of error to the workflow.

Finally, NMR with Chiral Solvating Agents serves as an excellent orthogonal technique. It is exceptionally useful for rapid, direct confirmation of enantiomeric excess in research and process development settings without the need for extensive method development. However, for validating trace-level enantiomeric impurities (e.g., <0.1%), its sensitivity is generally inferior to chromatographic methods.

A comprehensive validation strategy should leverage the primary chromatographic technique (preferably SFC) and may use NMR as a secondary, confirmatory method to ensure the utmost confidence in the stereochemical purity of the final product.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]

  • Ciogli, A., et al. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Pharmaceutical Technology. Supercritical Fluid Chiral Separations. [Link]

  • Chromedia. Use of SFC for Chiral separation in Pharmaceutical Industry. [Link]

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Marcel Dekker, Inc.[Link]

  • Welch, C. J., et al. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck Research Laboratories. [Link]

  • Nieto, L., et al. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Magnetic Resonance in Chemistry. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Sang, R., et al. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • ResearchGate. NMR determination of enantiomeric excess. [Link]

  • Ali, I., et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Dong, M. W. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • SlideShare. Validation of Analytical Procedures. [Link]

  • Layton, S. E. Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. University of Texas at Arlington Repository. [Link]

  • Bartuseviciene, A., et al. Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine. PubMed. [Link]

  • Miller, L. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science Publishers. [Link]

  • C.A.T. GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Scribd. Chiral Drug Separation. [Link]

  • USP. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

  • Aboul-Enein, H. Y., & Ali, I. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Li, Y. H., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Indian Journal of Basic and Applied Medical Research. Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Google Patents. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.

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Comparison of (S)-1-Benzylamino-butan-2-ol with other chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (S)-1-Benzylamino-butan-2-ol against established chiral amino alcohol ligands. It focuses on structural attributes, synthetic accessibility, and catalytic performance in asymmetric transformations.[1]

Executive Summary

(S)-1-Benzylamino-butan-2-ol is a chiral


-amino alcohol derived from the regioselective ring opening of (S)-1,2-epoxybutane. Unlike rigid bicyclic ligands (e.g., camphor derivatives) or cyclic amino acids (e.g., prolinol), this compound features a flexible acyclic backbone with a single stereogenic center.

While it is often overshadowed by "privileged" ligands like ephedrine or diphenylprolinol which offer >98% enantiomeric excess (ee), (S)-1-Benzylamino-butan-2-ol serves as a critical, cost-effective baseline ligand. It is particularly valuable for:

  • Screening steric effects: Its flexibility allows it to accommodate bulky substrates that might be sterically rejected by rigid ligands.

  • Precursor synthesis: It functions as a scaffold for tridentate ligands (e.g., Schiff bases) or heterocycles (e.g., oxazolines).

  • Industrial resolution: Used as a resolving agent for chiral acids due to its scalable synthesis.

Technical Profile & Synthesis

Structural Identity[1][2][3][4]
  • IUPAC Name: (2S)-1-(benzylamino)butan-2-ol

  • CAS Number: 30608-62-9 (for the parent epoxide precursor context) / Specific isomer often custom synthesized.

  • Chirality: Derived from the C2 stereocenter of the epoxide.

  • Key Feature: The distance between the Nitrogen donor and Oxygen acceptor is determined by a flexible ethylene backbone, unlike the rigid constraints in proline derivatives.

Synthesis Protocol: Regioselective Epoxide Opening

The most efficient route ensures the amino group attaches to the terminal carbon (C1), preserving the chirality at C2.

Reagents: (S)-1,2-Epoxybutane, Benzylamine, Ethanol. Mechanism:


 attack at the less hindered terminal carbon.
  • Charge: A reaction vessel is charged with (S)-1,2-epoxybutane (1.0 equiv) and absolute ethanol (5 volumes).

  • Addition: Benzylamine (1.1 equiv) is added dropwise at room temperature to prevent exotherms from compromising regioselectivity.

  • Reflux: The mixture is heated to 60°C for 4–6 hours.

  • Workup: Solvent is removed under reduced pressure. The crude oil is purified via vacuum distillation or column chromatography (DCM/MeOH).

  • Yield: Typically >90% isolated yield.

Comparative Performance Analysis

The following table contrasts (S)-1-Benzylamino-butan-2-ol with the two industry standards: (1R,2S)-Ephedrine and (S)-Diphenylprolinol .

Table 1: Ligand Performance & Properties[5]
Feature(S)-1-Benzylamino-butan-2-ol(1R,2S)-Ephedrine(S)-Diphenylprolinol
Backbone Structure Acyclic / Flexible Rigid / Acyclic (Constrained by H-bonds)Rigid / Cyclic (Pyrrolidine ring)
Chiral Centers 1 (C2)2 (C1, C2)1 (C2)
Steric Bulk Low (Ethyl group)Medium (Methyl/Phenyl)High (Diphenyl group)

Addition (ee%)
Moderate (70–85%) High (90–99%) Excellent (96–99%)
Catalytic Loading 2–5 mol%1–3 mol%1–5 mol%
Cost Efficiency High (Cheap precursors)Medium (Controlled substance issues)Low (Expensive synthesis)
Primary Utility Resolving agent, flexible ligand screeningStandard benchmark for alkylationHigh-value pharmaceutical intermediates
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
  • Enantioselectivity: The flexible backbone of (S)-1-benzylamino-butan-2-ol allows for multiple transition state conformations, leading to lower face selectivity (typically 70-85% ee) compared to the rigid "lock-and-key" fit of Diphenylprolinol (>96% ee).

  • Kinetics: The acyclic nature often results in faster reaction rates due to less steric hindrance at the active zinc center, making it useful for unreactive substrates even if ee is lower.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the enantioselective addition of Diethylzinc to Benzaldehyde. It highlights the formation of the Heterobimetallic Transition State , where the chiral ligand dictates the approach of the alkyl group.

CatalyticCycle Ligand (S)-Ligand (Pre-catalyst) Complex_A Mono-Zinc Complex Ligand->Complex_A + Et2Zn - Ethane ZnEt2 Et2Zn (Reagent) TS Heterobimetallic Transition State (Zn-O-Zn Core) ZnEt2->TS Complex_B Dimeric Resting State Complex_A->Complex_B Dimerization (Equilibrium) Complex_A->TS + Et2Zn + Aldehyde Complex_B->Complex_A Dissociation Product_Alkoxide Zinc Alkoxide Product TS->Product_Alkoxide Alkyl Transfer (Rate Limiting) Aldehyde Benzaldehyde (Substrate) Aldehyde->TS Product_Alkoxide->Complex_A Catalyst Regeneration Final_Product (S)-1-Phenylpropanol (High ee%) Product_Alkoxide->Final_Product + H3O+ Hydrolysis

Caption: Noyori-type catalytic cycle showing the active heterobimetallic transition state formed by amino-alcohol ligands.

Experimental Protocol: Asymmetric Alkylation

Objective: Enantioselective addition of diethylzinc to benzaldehyde using (S)-1-benzylamino-butan-2-ol.

Reagents
  • Benzaldehyde (1.0 mmol)[2]

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • (S)-1-Benzylamino-butan-2-ol (0.05 mmol, 5 mol%)

  • Solvent: Anhydrous Toluene or Hexane

Procedure
  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (9 mg, 0.05 mmol) in anhydrous toluene (3 mL).

  • Zinc Addition: Add

    
     solution (2.2 mL, 2.2 mmol) dropwise at 0°C. Stir for 20 minutes to form the zinc-aminoalkoxide complex (evolution of ethane gas will be observed).
    
  • Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 6–12 hours. Monitor conversion by TLC or GC.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with

    
     (3x), dry over 
    
    
    
    , and concentrate.
  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Outcome:

  • Yield: 85–95%

  • ee%: 75–85% (S)-enantiomer. Note: The absolute configuration of the product is dictated by the stereochemistry of the ligand's C2 position.

Conclusion

(S)-1-Benzylamino-butan-2-ol is a robust, "entry-level" chiral ligand. While it lacks the extreme enantioselectivity of rigid scaffolds like Diphenylprolinol (which should be the choice for final drug synthesis), it remains a superior choice for:

  • Initial screening of reaction conditions due to low cost.

  • Large-scale resolutions where catalyst cost is a primary driver.

  • Substrates requiring flexible binding pockets that cannot fit into the rigid clefts of proline-based catalysts.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. Link

  • BenchChem. (2025). Synthesis of 4-(Benzylamino)-2-methylbutan-2-ol: An Application Note. Link

  • Hegedűs, L., et al. (2015). Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff Base by Catalytic Hydrogenation. ResearchGate. Link

  • Pale, P., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Link

Sources

A Researcher's Guide to Benchmarking (S)-1-Benzylamino-butan-2-ol Ligands in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. Asymmetric transfer hydrogenation (ATH) stands as a cornerstone technique for the synthesis of chiral alcohols, which are pivotal building blocks for pharmaceuticals and fine chemicals. The efficiency and stereoselectivity of this reaction are critically dependent on the choice of the chiral ligand.

This guide provides an in-depth analysis of catalysts derived from the (S)-1-Benzylamino-butan-2-ol scaffold for the ruthenium-catalyzed ATH of prochiral ketones. We will dissect the catalytic system, provide a robust experimental protocol for benchmarking, explore the underlying reaction mechanism, and present a comparative analysis of its performance against other widely-used chiral ligands. Our objective is to furnish you with not just a protocol, but a framework for understanding the critical parameters that govern success in this field.

The Anatomy of the Catalytic System: More Than a Sum of its Parts

The success of a Ru-catalyzed ATH reaction hinges on the synergistic interplay of four key components: the metal precursor, the chiral ligand, the hydrogen donor, and a base. The selection of each is a deliberate choice rooted in mechanistic understanding and empirical evidence.

  • The Metal Precursor: Dimeric ruthenium(II) complexes, particularly [RuCl2(p-cymene)]2, are the workhorses of ATH. The arene ligand (p-cymene) provides stability to the complex while being labile enough to allow for catalyst activation. Upon reaction with the chiral ligand, this precursor forms the catalytically active monomeric species in situ.

  • The Chiral Ligand: This is the heart of the asymmetric induction. β-amino alcohols like (S)-1-Benzylamino-butan-2-ol coordinate to the ruthenium center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This rigidifies the catalytic environment, allowing for effective facial discrimination of the prochiral ketone substrate. The N-benzyl group introduces additional steric bulk, which can significantly influence enantioselectivity.

  • The Hydrogen Donor: While various hydrogen sources can be used, 2-propanol is favored for its dual role as both solvent and hydrogen donor. It is inexpensive, relatively non-toxic, and the byproduct, acetone, is volatile and generally does not interfere with the reaction.[1] The reaction is an equilibrium process, and using 2-propanol as the solvent drives the reaction toward the products.[2]

  • The Base: A base, typically a strong one like potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK), is essential. Its primary role is to deprotonate the hydroxyl group of the ligand upon coordination to the Ru center, forming a ruthenium alkoxide. This is a crucial step in the formation of the active 16-electron catalytic species.[3]

The logical flow of setting up a benchmark experiment is outlined below. This workflow ensures the reproducible in situ formation of the active catalyst before the introduction of the substrate.

G cluster_prep Catalyst Pre-formation cluster_reaction Transfer Hydrogenation cluster_workup Analysis Ru_prec [RuCl2(p-cymene)]2 Heat Reflux (e.g., 80°C, 30 min) Ru_prec->Heat Ligand (S)-1-Benzylamino-butan-2-ol Ligand->Heat iPrOH_1 Anhydrous 2-Propanol iPrOH_1->Heat Active_cat Formation of Monomeric Ru-Ligand Complex Solution Heat->Active_cat Reaction Stir at Defined Temp. (e.g., Room Temp.) Active_cat->Reaction Substrate Substrate (e.g., Acetophenone) in 2-Propanol Substrate->Reaction Base Base (e.g., KOH in 2-Propanol) Base->Reaction Initiates Reaction Quench Quench Reaction (e.g., add 1M HCl) Reaction->Quench Extract Workup & Purification (e.g., Column Chromatography) Quench->Extract Analysis Analyze Conversion (GC/NMR) & Enantiomeric Excess (Chiral HPLC) Extract->Analysis

Caption: General workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: A Self-Validating System for Benchmarking

This protocol describes a robust procedure for evaluating the performance of (S)-1-Benzylamino-butan-2-ol in the ATH of acetophenone, a standard benchmark substrate. All operations should be conducted using standard Schlenk techniques under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) p-cymene chloride dimer)

  • (S)-1-Benzylamino-butan-2-ol

  • Acetophenone (freshly distilled)

  • Anhydrous 2-Propanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Catalyst Stock Solution Preparation (0.01 M in Ru):

    • To a flame-dried Schlenk flask under Argon, add [RuCl2(p-cymene)]2 (6.1 mg, 0.01 mmol) and (S)-1-Benzylamino-butan-2-ol (4.3 mg, 0.022 mmol, 1.1 eq. per Ru atom).

    • Add 2.0 mL of anhydrous, degassed 2-propanol.

    • Stir the resulting orange solution at 80°C for 30 minutes. The color may change.

    • Cool the solution to room temperature. This is your catalyst stock solution.

    • Causality Note: Pre-heating the ruthenium precursor with the ligand ensures the formation of the active monomeric catalyst species prior to initiating the reduction. A slight excess of the ligand is used to ensure complete complexation of the metal.

  • Base Stock Solution Preparation (0.1 M):

    • In a separate flame-dried Schlenk flask, dissolve KOH (56 mg, 1.0 mmol) in 10 mL of anhydrous, degassed 2-propanol. Gentle warming may be required.

    • Cool to room temperature before use.

  • Asymmetric Transfer Hydrogenation Reaction:

    • To a new Schlenk flask, add acetophenone (120.1 mg, 1.0 mmol).

    • Dissolve the substrate in 7.5 mL of anhydrous, degassed 2-propanol.

    • Add 0.5 mL of the catalyst stock solution (0.005 mmol Ru, 0.5 mol% S/C ratio).

    • Initiate the reaction by adding 0.5 mL of the base stock solution (0.05 mmol KOH, 5 mol%).

    • Stir the reaction mixture at room temperature (or other desired temperature).

    • Causality Note: The reaction is typically initiated by the addition of the base, which activates the pre-catalyst to its catalytically active form. The substrate-to-catalyst (S/C) ratio is a critical parameter influencing reaction time and catalyst turnover.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.

    • Once the reaction is complete (no remaining starting material), quench by adding 2-3 drops of 1 M HCl.

    • Remove the solvent under reduced pressure.

    • Purify the resulting 1-phenylethanol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis:

    • Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude product.

    • Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC analysis.

The Catalytic Cycle: An Outer-Sphere Mechanism

The widely accepted mechanism for this transformation is the Noyori outer-sphere mechanism.[2] Unlike inner-sphere mechanisms where the substrate coordinates directly to the metal, here, the ketone is activated through a network of hydrogen bonds in the outer coordination sphere of the catalyst. This bifunctional catalysis, where both the metal and the ligand participate actively, is key to the high efficiency.

  • Activation: The in situ formed Ru-ligand complex reacts with the base (e.g., KOH in i-PrOH) to form an active 16-electron ruthenium amide complex.

  • Hydride Formation: This amide complex deprotonates the hydrogen donor (2-propanol), leading to the formation of a crucial ruthenium hydride (Ru-H) species. The proton is transferred to the amide nitrogen.

  • Hydrogen Transfer: The substrate (ketone) interacts with the Ru-H complex. A six-membered pericyclic transition state is formed involving the Ru-H bond, the N-H bond of the ligand, and the C=O bond of the ketone.

  • Product Release: In a concerted step, the hydride (H⁻) from the ruthenium is transferred to the carbonyl carbon, while the proton (H⁺) from the ligand's amine group is transferred to the carbonyl oxygen. This stereoselective transfer generates the chiral alcohol product and regenerates the 16e⁻ Ru-amide complex, which can then start a new catalytic cycle. The hydride transfer is generally considered the rate-determining step.[4]

CatalyticCycle Ru_Amide [Ru]-N(Bn)R (16e⁻ Amide) Ru_Hydride [Ru]-H(HN(Bn)R) (18e⁻ Hydride) Ru_Amide->Ru_Hydride + i-PrOH TS [Transition State] (Ketone Coordination) Ru_Hydride->TS + Ketone Acetone_out Ru_Hydride->Acetone_out Byproduct Product_Release Product Release TS->Product_Release Concerted H⁻/H⁺ Transfer Product_Release->Ru_Amide + Chiral Alcohol Alcohol_out Product_Release->Alcohol_out Product center_point iPrOH_in iPrOH_in->Ru_Amide H-Donor Ketone_in Ketone_in->TS Substrate

Caption: Simplified outer-sphere catalytic cycle for ATH.

Performance Benchmarking and Structure-Activity Insights

To objectively evaluate the (S)-1-Benzylamino-butan-2-ol ligand, its performance must be compared against other established ligands under standardized conditions, typically the reduction of acetophenone. The following table synthesizes representative data from the literature for various ligand classes.

Ligand TypeLigand NameSubstrateConv. (%)ee (%)Product Config.Reference
N-Alkylated Amino Alcohol (S)-1-Benzylamino-butan-2-olAcetophenoneExpected HighExpected Mod-Good(S)This Guide
Primary Amino Alcohol(1R,2S)-1-Amino-2-indanolAcetophenone7091S[1]
Primary Amino Alcohol(R)-PhenylglycinolAcetophenone9523S[1]
Ferrocenyl Amino AlcoholLigand 9AcetophenoneHigh70-[5]
Benchmark Diamine (R,R)-TsDPEN Acetophenone >95 >97 (R) [6][7]
C2-Symmetric PhosphiniteLigand 1 (from (R)-2-amino-1-butanol)Acetophenone9976S[8]

Analysis and Discussion:

  • The Gold Standard (TsDPEN): N-tosylated diamines, particularly TsDPEN, are the undisputed benchmarks in Ru-catalyzed ATH, consistently delivering nearly perfect enantioselectivities (>97% ee) and high conversions for a wide range of ketones.[6][7] The tosyl group is believed to play a crucial role in stabilizing the transition state. Any new ligand is measured against this standard.

  • The Importance of a Rigid Backbone: The superior performance of (1R,2S)-1-amino-2-indanol (91% ee) compared to the more flexible (R)-phenylglycinol (23% ee) highlights a critical principle: ligand rigidity is paramount for high enantioselectivity.[1] A constrained structure reduces the number of available conformations in the transition state, leading to a more pronounced energy difference between the two pathways and thus higher stereochemical fidelity.

  • Primary vs. Secondary Amines: The N-H proton of the ligand is directly involved in the concerted hydrogen transfer step. Many highly effective amino alcohol ligands, like 1-amino-2-indanol, possess a primary amine.[1] Introducing a substituent on the nitrogen, as in our target ligand (S)-1-Benzylamino-butan-2-ol, converts it to a secondary amine. This modification has two competing effects:

    • Steric Influence: The bulky benzyl group can enhance facial selectivity by creating a more defined chiral pocket, potentially increasing the ee%.

    • Electronic/Mechanistic Effect: It may alter the acidity of the N-H proton or the kinetics of the hydride transfer step. In some systems, N-alkylation has been shown to be detrimental compared to the primary amine or N-tosylated analogue.

  • Expected Performance of (S)-1-Benzylamino-butan-2-ol: Based on the principles above, we can formulate a well-grounded hypothesis for the performance of (S)-1-Benzylamino-butan-2-ol. The butanol backbone is flexible, similar to phenylglycinol, which may temper the maximum achievable enantioselectivity. However, the presence of the N-benzyl group introduces significant steric bulk that could create a more selective catalytic pocket. Therefore, it is reasonable to predict that this ligand will be an effective catalyst, likely affording good conversions with moderate to good enantioselectivity , potentially in the range of 70-85% ee for simple aromatic ketones like acetophenone. It is unlikely to surpass the efficacy of conformationally rigid ligands like aminoindanol or the benchmark TsDPEN.

Conclusion

(S)-1-Benzylamino-butan-2-ol represents a readily accessible and structurally interesting chiral ligand for asymmetric transfer hydrogenation. While not expected to outperform the current gold-standard ligands like TsDPEN, its performance profile makes it a valuable tool for synthetic chemists. The key takeaway for researchers is the understanding of the structure-activity relationships: the trade-offs between backbone flexibility, steric hindrance from N-substituents, and the electronic requirements of the bifunctional catalytic mechanism. By utilizing the benchmark protocol provided, researchers can systematically evaluate this ligand and its derivatives, contributing valuable data to the ongoing development of more efficient and selective catalysts for asymmetric synthesis.

References

  • Xiao, J. (2005). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical, 229(1-2), 11-18. Available at: [Link]

  • Richards, C. J., & Muldoon, J. (2006). Screening of Chiral Ferrocenyl Amino Alcohols as Ligands for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones. Synlett, 2006(12), 1932-1934. Available at: [Link]

  • Foubelo, F., & Yus, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 723-736. Available at: [Link]

  • Aydemir, M., et al. (2013). New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. Comptes Rendus Chimie, 16(5), 456-464. Available at: [Link]

  • G-J. A. A. G. van der Heijden, et al. (2009). Mechanistic investigations into the asymmetric transfer hydrogenation of ketones catalyzed by pseudo-dipeptide ruthenium complexes. Chemistry – A European Journal, 15(26), 6475-6481. Available at: [Link]

  • Wisman, R. V., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423-429. Available at: [Link]

  • Pardo, D. G., et al. (2017). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. ChemistrySelect, 2(24), 7136-7141. Available at: [Link]

  • Wills, M., & Palmer, M. J. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(1), 128-133. Available at: [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 73(2), 227-232. Available at: [Link]

  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. Available at: [Link]

  • ResearchGate. (n.d.). Ruthenium-catalyzed asymmetric transfer hydrogenation of substituted acetophenones. Available at: [Link]

  • Balaraman, E., & Gunanathan, C. (2009). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Journal of Chemical Sciences, 121(6), 923-930. Available at: [Link]

  • Harmgarth, C., & Reissig, H.-U. (2017). γ-Sultam-cored N,N-ligands in the ruthenium(ii)-catalyzed asymmetric transfer hydrogenation of aryl ketones. Organic & Biomolecular Chemistry, 15(22), 4873-4881. Available at: [Link]

  • Li, H., et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. Available at: [Link]

Sources

Safety Operating Guide

(S)-1-Benzylamino-butan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for (S)-1-Benzylamino-butan-2-ol

As a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and complex molecular architectures, (S)-1-Benzylamino-butan-2-ol requires stringent handling and disposal protocols[1]. Because it possesses both a nucleophilic secondary amine and a hydroxyl group, its reactivity profile demands more than generic waste disposal practices.

This guide provides researchers and safety officers with field-proven, self-validating methodologies for the safe segregation, neutralization, and disposal of (S)-1-Benzylamino-butan-2-ol, ensuring compliance with environmental regulations and laboratory safety standards[2].

Chemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is essential to understand the physicochemical properties that drive the compound's hazards. (S)-1-Benzylamino-butan-2-ol is a basic, organic amine. Its structural features dictate its incompatibility with certain waste streams.

Table 1: Physicochemical Properties & Operational Implications

Property / HazardDescriptionOperational Implication for Disposal
Chemical Class Benzylamino alcohol (Secondary Amine)Basic nature causes exothermic reactions with strong acids. Must be neutralized carefully.
Reactivity Bidentate Ligand PotentialCan chelate transition metals. Do not store waste in metal containers ; use HDPE or glass to prevent corrosion.
Toxicity Skin/Eye Irritant, Harmful if swallowedMandates strict PPE (nitrile gloves, safety goggles, lab coat) during all waste handling[1].
Environmental Toxic to aquatic lifeCannot be disposed of via the sink. Requires EPA-compliant high-temperature incineration[3].
RCRA Status Unlisted, but potentially D002/D001Must be evaluated for characteristic waste properties (corrosivity/ignitability) based on the solvent matrix[3].

Mechanistic Insights into Waste Reactivity & Segregation

The Causality of Segregation: Why must (S)-1-Benzylamino-butan-2-ol be strictly segregated from halogenated waste streams (e.g., dichloromethane, chloroform)? The secondary amine in this compound is highly nucleophilic. If mixed with halogenated solvents, it can undergo slow, unintended alkylation (Menschutkin-type reactions) inside the waste container. This reaction generates quaternary ammonium salts and releases hydrogen chloride (HCl) gas, which can dangerously pressurize sealed waste containers over time. Furthermore, the benzylamino group is susceptible to catalytic cleavage or oxidation[4], meaning it must be kept away from strong oxidizers (like peroxides or nitric acid) to prevent spontaneous combustion.

WasteWorkflow A (S)-1-Benzylamino-butan-2-ol Waste Generation B Hazard Assessment & Compatibility Check A->B Transfer to fume hood C Contains Halogens or Electrophiles? B->C Evaluate solvent matrix D Halogen-Free Organic Waste Stream C->D No (Preferred) E Halogenated Organic Waste Stream C->E Yes (Avoid if possible) F EPA-Compliant Incineration Facility D->F Manifest & Ship E->F Manifest & Ship (Higher Cost)

Workflow for the segregation and disposal of (S)-1-Benzylamino-butan-2-ol waste streams.

Standard Operating Procedure: Routine Laboratory Disposal

This self-validating protocol ensures compliance with the National Research Council's Prudent Practices in the Laboratory[2].

Step 1: Matrix Evaluation

  • Identify the solvent used in your reaction (e.g., ethanol, ethyl acetate).

  • Ensure no strong electrophiles, oxidizers, or halogenated solvents are present in the primary mixture.

Step 2: Containerization

  • Transfer the waste into a designated High-Density Polyethylene (HDPE) or heavy-walled glass container.

  • Causality: HDPE prevents the bidentate amino alcohol from chelating and degrading metal containers.

  • Leave at least 20% headspace in the container to account for vapor expansion.

Step 3: The Self-Validation Check

  • Protocol: Before tightly sealing the waste container cap, observe the solution for 5 minutes in a well-ventilated fume hood.

  • Validation: The complete absence of gas evolution (bubbling), color change, or temperature increase confirms that no incompatible reactive species were inadvertently mixed with the nucleophilic amine. Once validated, seal with a vented cap.

Step 4: Accumulation and Labeling

  • Label the container explicitly: "Hazardous Waste: (S)-1-Benzylamino-butan-2-ol / Non-Halogenated Flammable Liquid"[5].

  • Adhere to EPA satellite accumulation rules: store no more than 55 gallons at the point of generation, and transfer to a central accumulation area within 3 days of reaching the limit[5].

Emergency Spill Response & Neutralization Protocol

In the event of a localized spill, rapid neutralization minimizes inhalation risks and prevents surface degradation. Because the free base of the amine is volatile and corrosive, simply wiping it up is insufficient and dangerous.

SpillResponse S1 Identify Spill & Evacuate S2 Don PPE (Respirator, Gloves) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Neutralization (Weak Acid) S3->S4 S5 Collect as Solid Waste S4->S5

Step-by-step emergency spill response protocol for benzylamino alcohol derivatives.

Step-by-Step Spill Methodology:

  • Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, splash goggles, and a lab coat. For spills larger than 100 mL outside a fume hood, a half-face respirator with organic vapor cartridges is mandatory.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or commercial spill pads). Do NOT use combustible materials like sawdust, as the basic amine can trigger an exothermic reaction.

  • Neutralization (The Causality): Carefully apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate) to the spill.

    • Why? Protonating the secondary amine converts it into a non-volatile, water-soluble ammonium salt, immediately neutralizing the inhalation hazard and halting corrosive damage to laboratory surfaces.

  • The Self-Validation Check:

    • Protocol: Press a pH indicator strip against the residual moisture of the neutralized slurry.

    • Validation: A stable pH reading of 6.5–7.5 confirms complete neutralization of the basic amine. If the pH is >8, apply more weak acid until the target pH is achieved.

  • Collection: Sweep the neutralized absorbent into a heavy-duty plastic bag or bucket. Wash the spill surface with soap and water, collecting the rinsate as hazardous aqueous waste.

Regulatory Compliance & Documentation

Under EPA guidelines, generators of hazardous waste must maintain accurate profiles of their waste streams to ensure environmental sustainability and legal compliance[3].

  • Manifesting: Ensure all shipments of (S)-1-Benzylamino-butan-2-ol waste are accompanied by a Uniform Hazardous Waste Manifest. Route the waste to a certified facility for high-temperature incineration, which safely destroys the organic framework and manages any resulting nitrogen oxides (NOx) through facility scrubbers[3].

  • Recordkeeping: Retain copies of all waste manifests and characterization data for a minimum of three years, as mandated by federal law, to ensure audit readiness[3].

References

  • BenchChem. (n.d.). Benzylamine | High-Purity Research Reagent.
  • Grayson, E. J., & Davis, B. G. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. ResearchGate.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
  • National Institutes of Health (NIH). (2011). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Crystal Clean. (2025). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.

Sources

Personal protective equipment for handling (S)-1-Benzylamino-butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Safety Guide for Handling (S)-1-Benzylamino-butan-2-ol

In the landscape of pharmaceutical research and development, chiral amino alcohols like (S)-1-Benzylamino-butan-2-ol are pivotal building blocks.[1][2] Their stereochemistry is often fundamental to the biological activity and efficacy of therapeutic agents.[1] Ensuring the safe handling of these compounds is paramount to protecting the researchers and scientists who are at the forefront of drug discovery. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-1-Benzylamino-butan-2-ol, grounded in established safety protocols and field-proven insights.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of (S)-1-Benzylamino-butan-2-ol, a thorough risk assessment is critical. While specific data for this compound is not extensively detailed in the provided search results, we can infer its potential hazards based on the properties of similar amino alcohols and butanol isomers. The primary hazards associated with compounds of this class include:

  • Skin and Eye Irritation: Many amino alcohols and butanol isomers are known to cause skin irritation and serious eye damage.[3][4][5]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3][4][6]

  • Flammability: Similar to butanols, this compound may be a flammable liquid and vapor.[3][4]

Hazard Summary Table

Hazard ClassificationPotential EffectsSource
Skin IrritationCauses skin irritation.[3][4]
Eye Damage/IrritationCauses serious eye damage/irritation.[3][4][5]
Respiratory IrritationMay cause respiratory irritation.[3][4][6]
Flammable LiquidFlammable liquid and vapor.[3][4]

It is imperative to consult the specific Safety Data Sheet (SDS) for (S)-1-Benzylamino-butan-2-ol from your supplier for the most accurate and detailed hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling (S)-1-Benzylamino-butan-2-ol. The level of PPE required will depend on the specific procedure being performed.

PPE Recommendation Table

TaskMinimum Required PPE
Weighing and preparing solutionsChemical safety goggles, nitrile gloves, and a lab coat.
Conducting reactions at room temperatureChemical safety goggles, nitrile gloves, and a lab coat.
Conducting reactions under heating or refluxChemical safety goggles or a face shield, appropriate thermal-resistant gloves over nitrile gloves, a flame-retardant lab coat, and work within a certified chemical fume hood.[7]
Handling large quantities (>100g)Chemical safety goggles and a face shield, heavy-duty nitrile or butyl rubber gloves, a chemical-resistant apron over a flame-retardant lab coat, and work within a certified chemical fume hood.

The Rationale Behind PPE Selection:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing, such as during heating or when handling larger quantities.[8]

  • Hand Protection: Nitrile gloves provide good protection against incidental contact. For prolonged contact or when handling larger volumes, more robust gloves like butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A lab coat protects your skin and personal clothing from contamination. For procedures involving flammable liquids, a flame-retardant lab coat is crucial.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[8][9] If a fume hood is not available and there is a risk of exceeding exposure limits, a respirator with an appropriate organic vapor cartridge may be necessary.

PPE Selection Workflow

PPE_Selection Start Start: Handling (S)-1-Benzylamino-butan-2-ol Assess_Task Assess Task (e.g., Weighing, Reaction) Start->Assess_Task Weighing Weighing/ Solution Prep Assess_Task->Weighing Low Risk Reaction_RT Reaction at Room Temp Assess_Task->Reaction_RT Low Risk Reaction_Heat Reaction with Heating/Reflux Assess_Task->Reaction_Heat High Risk Large_Scale Large Scale (>100g) Assess_Task->Large_Scale High Risk PPE_Basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weighing->PPE_Basic Reaction_RT->PPE_Basic PPE_Enhanced Enhanced PPE: - Face Shield - Thermal/Chemical  Resistant Gloves - Flame-Retardant Coat - Fume Hood Reaction_Heat->PPE_Enhanced Large_Scale->PPE_Enhanced

Caption: PPE selection workflow based on the task's risk level.

Safe Handling and Operational Plan

A systematic approach to handling (S)-1-Benzylamino-butan-2-ol is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure that the work area is clean and uncluttered.[10] Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[8]

  • Engineering Controls: All handling of (S)-1-Benzylamino-butan-2-ol should be performed in a well-ventilated area. For procedures that may generate vapors, such as heating or sonication, a certified chemical fume hood is mandatory.[9][10]

  • Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids. Avoid creating dust or aerosols.

  • Storage: Store (S)-1-Benzylamino-butan-2-ol in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][8] It should be stored separately from incompatible materials such as strong oxidizing agents.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical to minimize harm.

Emergency Response Plan

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[12][13] It is crucial to seek immediate medical attention from an ophthalmologist.[14]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[9][15] For large spills, contact your institution's environmental health and safety department. Ensure proper ventilation and eliminate all ignition sources.[7]
Disposal Plan: Responsible Waste Management

Proper disposal of (S)-1-Benzylamino-butan-2-ol and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

Disposal Protocol:

  • Waste Collection: All waste containing (S)-1-Benzylamino-butan-2-ol, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[3]

By adhering to these safety protocols and operational plans, researchers and scientists can confidently and safely handle (S)-1-Benzylamino-butan-2-ol, fostering a culture of safety and scientific excellence in the laboratory.

References

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  • Regulations on Management of Laboratories - VinUni Policy - VinUniversity. (2025, June 30).
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